molecular formula C11H10N4 B569154 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C CAS No. 210049-11-9

2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C

Número de catálogo: B569154
Número CAS: 210049-11-9
Peso molecular: 199.22 g/mol
Clave InChI: ARZWATDYIYAUTA-KHWBWMQUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C, also known as this compound, is a useful research compound. Its molecular formula is C11H10N4 and its molecular weight is 199.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-methyl(213C)imidazolo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZWATDYIYAUTA-KHWBWMQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=[13C]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661779
Record name 3-Methyl(2-~13~C)-3H-imidazo[4,5-f]quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210049-11-9
Record name 3H-Imidazo[4,5-f]quinolin-2-amine-2-13C, 3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210049-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl(2-~13~C)-3H-imidazo[4,5-f]quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-13C (IQ-2-13C), a stable isotope-labeled analogue of the potent mutagen and carcinogen, 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ). This document is intended for researchers, scientists, and drug development professionals investigating the metabolism, toxicity, and carcinogenic mechanisms of heterocyclic aromatic amines.

Core Properties

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) is a heterocyclic aromatic amine formed during the high-temperature cooking of meat and fish. Its 13C-labeled counterpart, IQ-2-13C, serves as an invaluable tool in metabolic and pharmacokinetic studies due to its utility as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The primary physical and chemical properties of both the labeled and unlabeled compounds are summarized below.

Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₁₀¹³CH₁₀N₄[1]
Molecular Weight 199.22 g/mol [1]
Unlabeled Molecular Weight 198.22 g/mol
Appearance Yellow Solid[2]
Melting Point >300°C[2]
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Insoluble in water.[3]
Stability Stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light.[3]
CAS Number 210049-11-9
Unlabeled CAS Number 76180-96-6

Metabolic Activation and Detoxification

The biological activity of IQ is contingent upon its metabolic activation, primarily by cytochrome P450 enzymes, to reactive intermediates that can form DNA adducts, leading to mutations and carcinogenesis. The 13C label in IQ-2-13C allows for precise tracking of these metabolic pathways.

Metabolic Activation Pathway

The primary pathway for the metabolic activation of IQ involves N-hydroxylation by cytochrome P450 1A2 (CYP1A2) to form N-hydroxy-IQ. This intermediate is then further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive esters that can covalently bind to DNA, forming adducts.

IQ 2-Amino-3-methyl-3H- imidazo[4,5-f]quinoline (IQ) N_hydroxy_IQ N-hydroxy-IQ IQ->N_hydroxy_IQ CYP1A2 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., N-acetoxy-IQ) N_hydroxy_IQ->Reactive_Ester NATs / SULTs (O-esterification) DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts Covalent Binding to DNA Mutation Mutation DNA_Adducts->Mutation Cancer Carcinogenesis Mutation->Cancer IQ IQ Exposure TGF_beta TGF-β Signaling Activation IQ->TGF_beta Wnt_beta_catenin Wnt/β-catenin Signaling Activation TGF_beta->Wnt_beta_catenin Crosstalk Cell_Proliferation Increased Cell Proliferation Wnt_beta_catenin->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Wnt_beta_catenin->Apoptosis_Inhibition Tumor_Promotion Tumor Promotion Cell_Proliferation->Tumor_Promotion Apoptosis_Inhibition->Tumor_Promotion IQ IQ Exposure TLR4 TLR4 Activation IQ->TLR4 MAPK MAPK Pathway TLR4->MAPK NF_kB NF-κB Pathway TLR4->NF_kB Pro_inflammatory_Cytokines Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Tumor_Microenvironment Pro-tumorigenic Microenvironment Inflammation->Tumor_Microenvironment Start Starting Material: 5,6-diaminoquinoline Reaction1 Reaction with [13C]Cyanogen Bromide Start->Reaction1 Intermediate Cyclized Intermediate Reaction1->Intermediate Reaction2 Heating of Tetramethylammonium Salt Intermediate->Reaction2 Crude_Product Crude IQ-2-13C Reaction2->Crude_Product Purification Purification: Silica Gel Chromatography & Crystallization Crude_Product->Purification Final_Product Pure IQ-2-13C Purification->Final_Product Prepare_Strains Prepare overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100) Prepare_Mix Prepare Test Mixture: - Bacterial culture - IQ-2-13C (various concentrations) - S9 mix (for metabolic activation) - Molten top agar Prepare_Strains->Prepare_Mix Plating Pour mixture onto minimal glucose agar plates Prepare_Mix->Plating Incubation Incubate plates at 37°C for 48-72 hours Plating->Incubation Counting Count revertant colonies Incubation->Counting Analysis Analyze dose-response relationship Counting->Analysis Acclimatization Acclimatize F344 rats to laboratory conditions Dosing Administer IQ in the diet at various concentrations (e.g., 0, 10, 100 ppm) for an extended period (e.g., 52 weeks) Acclimatization->Dosing Monitoring Monitor animal health, body weight, and food consumption weekly Dosing->Monitoring Termination Euthanize animals at the end of the study period Monitoring->Termination Necropsy Perform complete necropsy and collect tissues of interest (liver, colon, etc.) Termination->Necropsy Histopathology Process tissues for histopathological examination to identify and quantify tumors and preneoplastic lesions (e.g., aberrant crypt foci) Necropsy->Histopathology Analysis Analyze tumor incidence and multiplicity Histopathology->Analysis

References

Technical Guide: 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-¹³C, a labeled isotopologue of the potent mutagen and carcinogen, 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ). Found in cooked meats and fish, IQ is the subject of extensive research due to its toxicological significance. The ¹³C-labeled version serves as a critical internal standard for precise quantification in complex biological matrices using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This document outlines the chemical and physical properties of both labeled and unlabeled IQ, proposes a general synthetic approach for the ¹³C isotopologue, and details experimental protocols for its application in metabolic and signaling pathway studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) and its 2-¹³C labeled analogue is presented below.

PropertyUnlabeled IQ2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-¹³C
Synonyms IQ, 3-Methyl-3H-imidazo[4,5-f]quinolin-2-amine¹³C-labeled IQ
CAS Number 76180-96-6210049-11-9[2]
Molecular Formula C₁₁H₁₀N₄C₁₀¹³CH₁₀N₄[1]
Molecular Weight 198.22 g/mol [3]199.22 g/mol [1]
Appearance Crystalline solid[4]Not specified
Melting Point >300 °C[4]Not specified
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide[4]Not specified
Spectroscopic Data UV, ¹H NMR, IR, and Mass Spectral data have been reported.[4]Used as an internal standard for NMR and MS.[1]

Synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-¹³C

Disclaimer: The following workflow is a generalized representation and has not been experimentally validated. Researchers should consult specialized literature and consider reaction optimization.

G Generalized Synthetic Workflow for [2-¹³C]-IQ A 6-Aminoquinoline B Nitration A->B HNO₃/H₂SO₄ C 5-Nitro-6-aminoquinoline B->C D Reduction C->D e.g., SnCl₂/HCl E 5,6-Diaminoquinoline D->E G Cyclization E->G F [¹³C]-Cyanogen Bromide or other ¹³C synthon F->G H 2-Amino-3H-imidazo[4,5-f]quinoline-2-¹³C G->H I Methylation H->I e.g., Methyl Iodide J 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-¹³C I->J

A potential synthetic route for the ¹³C-labeled IQ.

Experimental Protocols

Metabolic Studies using Stable Isotope Tracing

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-¹³C is an ideal tracer for studying the metabolic fate of IQ in biological systems. The following protocol outlines a general approach for a cell culture-based experiment.

Objective: To identify and quantify metabolites of IQ in a cellular model.

Materials:

  • 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-¹³C

  • Cell line of interest (e.g., HepG2 human hepatoma cells)

  • Cell culture medium and supplements

  • Solvents for extraction (e.g., methanol, acetonitrile)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a desired confluency in multi-well plates.

    • Prepare a stock solution of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-¹³C in a suitable solvent (e.g., DMSO).

    • Treat the cells with a defined concentration of the labeled compound for a specific time course. Include vehicle-treated cells as a control.

  • Metabolite Extraction:

    • Following treatment, remove the culture medium.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Incubate at -80°C for at least 15 minutes.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a high-resolution LC-MS/MS system.

    • Develop a chromatographic method to separate the parent compound from its potential metabolites.

    • Use the mass spectrometer to detect and identify the ¹³C-labeled parent compound and any new ¹³C-containing peaks corresponding to its metabolites. The mass shift of +1 Da compared to the unlabeled compound will confirm the presence of the ¹³C label.

    • Quantify the relative abundance of each metabolite.

G Metabolic Tracing Experimental Workflow A Cell Culture B Treatment with [2-¹³C]-IQ A->B C Metabolite Extraction B->C D LC-MS/MS Analysis C->D E Data Analysis: Metabolite Identification & Quantification D->E G Metabolic Activation of IQ cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism IQ IQ (2-Amino-3-methyl-3H- imidazo[4,5-f]quinoline) N_OH_IQ N-hydroxy-IQ IQ->N_OH_IQ CYP1A2 Ester Reactive Ester (e.g., Acetate, Sulfate) N_OH_IQ->Ester NAT, SULT DNA_Adduct DNA Adducts Ester->DNA_Adduct Genotoxicity G IQ-Induced TLR4 Signaling Pathway IQ IQ TLR4 TLR4 IQ->TLR4 Activation MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1->MAPK_cascade IKK IKK Complex TAK1->IKK Inflammation Inflammatory Response MAPK_cascade->Inflammation NFkB NF-κB IKK->NFkB Phosphorylation & Activation NFkB->Inflammation Gene Transcription

References

An In-depth Technical Guide on the Carcinogenicity of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) is a heterocyclic amine (HCA) formed during the high-temperature cooking of protein-rich foods, such as meat and fish. Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), IQ has been the subject of extensive research to elucidate its carcinogenic mechanisms.[1] This technical guide provides a comprehensive overview of the carcinogenicity of IQ, with a focus on its metabolism, genotoxicity, and the molecular pathways it perturbs. Detailed experimental protocols and quantitative data from key studies are presented to serve as a resource for the scientific community.

Introduction

Heterocyclic amines are a class of mutagenic and carcinogenic compounds that have garnered significant attention due to their presence in the human diet.[2] Among these, IQ is a potent mutagen and has been shown to induce tumors in various animal models, including rodents and nonhuman primates.[3][4] Its carcinogenicity is linked to its metabolic activation to reactive intermediates that form DNA adducts, leading to genetic mutations and the initiation of cancer.[5][6][7] This document synthesizes the current understanding of IQ's carcinogenic properties, providing detailed information on its mechanism of action and the experimental methodologies used to study it.

Metabolic Activation and Detoxification

The carcinogenicity of IQ is contingent upon its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. The initial and critical step is the N-oxidation of the exocyclic amino group, a reaction catalyzed predominantly by CYP1A2.[8][9] This is followed by O-acetylation or O-sulfonation, leading to the formation of a highly reactive nitrenium ion that can covalently bind to DNA.

Key detoxification pathways for IQ include ring hydroxylation at the C-5 position followed by glucuronidation or sulfation, as well as direct conjugation of the exocyclic amine group to form N-glucuronides and sulfamates.[4][10][11]

IQ 2-Amino-3-methyl-3H- imidazo[4,5-f]quinoline (IQ) N_hydroxy_IQ N-hydroxy-IQ IQ->N_hydroxy_IQ CYP1A2 (N-oxidation) Detoxification Detoxification Products (e.g., 5-OH-IQ, Glucuronides, Sulfamates) IQ->Detoxification Phase II Enzymes (e.g., UGTs, SULTs) Reactive_Ester Reactive Ester (e.g., Acetoxy-IQ) N_hydroxy_IQ->Reactive_Ester N-acetyltransferase or Sulfotransferase Nitrenium_Ion Nitrenium Ion Reactive_Ester->Nitrenium_Ion Spontaneous heterolysis DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent binding to DNA IQ IQ TLR4 TLR4 IQ->TLR4 activates Oxidative_Stress Oxidative Stress IQ->Oxidative_Stress MAPK MAPK TLR4->MAPK activates NF_kB NF-κB TLR4->NF_kB activates Inflammation Inflammation MAPK->Inflammation NF_kB->Inflammation cluster_0 Preparation cluster_1 Incubation cluster_2 Plating and Scoring Bacteria Salmonella typhimurium (his- strain) Incubation Incubate Bacteria + IQ +/- S9 Mix Bacteria->Incubation IQ_solution IQ Solution IQ_solution->Incubation S9_mix S9 Mix (for metabolic activation) S9_mix->Incubation Plating Plate on histidine-deficient medium Incubation->Plating Colony_Counting Count revertant colonies (his+) Plating->Colony_Counting

References

Unraveling the Genotoxic Landscape of Imidazo[4,5-f]quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the genotoxicity of imidazo[4,5-f]quinoline derivatives, a class of heterocyclic aromatic amines (HAAs) commonly found in cooked meats and fish. This document summarizes key quantitative data, details experimental protocols for assessing their genotoxicity, and visualizes the underlying molecular pathways.

Core Findings: Metabolic Activation and DNA Adduct Formation

Imidazo[4,5-f]quinoline derivatives, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), are not directly genotoxic. Their mutagenic and carcinogenic properties arise from metabolic activation, primarily by cytochrome P450 enzymes, particularly CYP1A2. This process involves N-hydroxylation to form N-hydroxy metabolites, which are then further esterified (e.g., by N-acetyltransferases or sulfotransferases) to produce highly reactive electrophilic species. These reactive intermediates can then covalently bind to DNA, forming bulky DNA adducts, which are the primary initiators of the genotoxic cascade. The major DNA adducts formed are at the C8 position of guanine.[1][2]

Quantitative Genotoxicity Data

The genotoxic potential of various imidazo[4,5-f]quinoline derivatives has been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo assays.

Table 1: In Vitro Genotoxicity of Imidazo[4,5-f]quinoline Derivatives

CompoundAssayTest SystemMetabolic Activation (S9)EndpointResultReference
2-amino-3-methylimidazo[4,5-f]quinoline (IQ)Ames TestS. typhimurium TA98RequiredRevertant ColoniesPotent mutagen[3]
2-amino-3-methylimidazo[4,5-f]quinoline (IQ)Unscheduled DNA SynthesisPrimary Rat HepatocytesEndogenousDNA Repair151 grains/nucleus at 1 x 10-6 M[3]
2-aminoimidazo[4,5-f]quinoline (demethyl-IQ)Ames TestS. typhimurium TA98RequiredRevertant ColoniesReduced mutagenicity vs. IQ[3]
2-amino-1-methylimidazo[4,5-f]quinoline (iso-IQ)Drosophila SMARTDrosophila melanogasterIn vivoSomatic Mutations>2-fold higher frequency than IQ[4]
3-methyl-2-nitroimidazo[4,5-f]quinoline (nitro-IQ)Drosophila SMARTDrosophila melanogasterIn vivoSomatic MutationsGenotoxicity approximately equal to IQ[4]

Table 2: In Vivo Genotoxicity of Imidazo[4,5-f]quinoline Derivatives

CompoundAssayTest SystemDoseTissueEndpointResultReference
2-amino-3-methylimidazo[4,5-f]quinoline (IQ)Big Blue Rat AssayTransgenic Rats20, 70, 200 mg/kg diet for 3 weeksColon, LivercII Gene MutationsDose-dependent increase in mutations[5]
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)Micronucleus AssayBig Blue Mice100 mg/kg (intragastric)Peripheral BloodMicronucleated ReticulocytesSignificant increase 48h post-treatment[3][4]
2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ)Alkaline ElutionF344 Rats80 mg/kg (intraperitoneal)Large Intestine, Liver, KidneyDNA DamageSignificant DNA damage[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of genotoxicity. The following sections outline the core protocols for the Ames test, micronucleus assay, and comet assay, adapted for the evaluation of imidazo[4,5-f]quinoline derivatives.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.

1. Strain Selection:

  • Use strains sensitive to frameshift mutations (e.g., TA98, TA1538) and base-pair substitutions (e.g., TA100, TA1535). Imidazo[4,5-f]quinolines are potent frameshift mutagens, making TA98 particularly relevant.

2. Metabolic Activation:

  • Prepare a rat liver S9 fraction to provide the necessary cytochrome P450 enzymes for the metabolic activation of the test compounds. The S9 mix should contain the S9 fraction, a cofactor supplement (e.g., NADP+, glucose-6-phosphate), and a buffer (e.g., phosphate or Tris-HCl).

3. Plate Incorporation Method: a. To a tube containing 2 ml of molten top agar (at 45°C), add 0.1 ml of an overnight bacterial culture, 0.1 ml of the test compound solution at various concentrations, and 0.5 ml of the S9 mix (or buffer for the non-activation control). b. Vortex the mixture gently and pour it onto a minimal glucose agar plate. c. Distribute the top agar evenly by tilting the plate. d. Allow the top agar to solidify and incubate the plates at 37°C for 48-72 hours.

4. Data Analysis:

  • Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate observed in the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of a test substance in cultured mammalian cells.

1. Cell Culture:

  • Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO), V79, or human peripheral blood lymphocytes. Culture the cells to an appropriate density.

2. Treatment:

  • Expose the cells to the test compound at a minimum of three different concentrations, with and without S9 metabolic activation, for a period of 3-6 hours. Include appropriate negative (vehicle) and positive controls.

3. Cytokinesis Block:

  • After the treatment period, wash the cells and add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. The incubation time with cytochalasin B should be approximately 1.5 to 2.0 times the normal cell cycle length.

4. Harvesting and Staining: a. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). b. Treat the cells with a hypotonic solution to swell the cytoplasm. c. Fix the cells using a methanol/acetic acid solution. d. Drop the cell suspension onto clean microscope slides and allow them to air dry. e. Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

5. Scoring:

  • Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, round, membrane-bound DNA fragments in the cytoplasm of the cell.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

1. Cell Preparation:

  • Prepare a single-cell suspension from the desired tissue or cell culture.

2. Embedding Cells in Agarose: a. Mix the cell suspension with low melting point agarose at 37°C. b. Pipette the cell-agarose mixture onto a microscope slide pre-coated with normal melting point agarose. c. Place a coverslip over the mixture and allow the agarose to solidify at 4°C.

3. Lysis:

  • Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA. This is typically done overnight at 4°C.

4. Alkaline Unwinding and Electrophoresis: a. Place the slides in a horizontal gel electrophoresis tank filled with a high pH alkaline electrophoresis buffer to unwind the DNA. b. Apply an electric field. The fragmented DNA will migrate out of the nucleus towards the anode, forming a "comet tail."

5. Neutralization and Staining:

  • Neutralize the slides with a Tris buffer.

  • Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

6. Visualization and Analysis:

  • Examine the slides using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Quantify the DNA damage using image analysis software to measure parameters like tail length, percent DNA in the tail, and tail moment.

Signaling Pathways and Logical Relationships

The genotoxicity of imidazo[4,5-f]quinoline derivatives triggers a complex cellular response involving metabolic activation, DNA damage, and subsequent repair or cell fate decisions. The following diagrams, generated using the DOT language, illustrate these key processes.

Metabolic_Activation_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism cluster_DNA_Damage DNA Damage IQ Imidazo[4,5-f]quinoline Derivative (e.g., IQ) N_hydroxy_IQ N-hydroxy Metabolite IQ->N_hydroxy_IQ CYP1A2 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., N-acetoxy, N-sulfonyloxy) N_hydroxy_IQ->Reactive_Ester NATs / SULTs (Esterification) DNA_Adduct DNA Adduct (e.g., C8-Guanine) Reactive_Ester->DNA_Adduct Covalent Binding to DNA Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DNA_Adduct->Genotoxicity Leads to

Metabolic activation of imidazo[4,5-f]quinoline derivatives.

DNA_Damage_Response cluster_Sensing Damage Sensing & Signaling cluster_Repair DNA Repair cluster_Cell_Fate Cell Fate Decision DNA_Adduct Imidazoquinoline-DNA Adduct ATM_ATR ATM/ATR Kinases DNA_Adduct->ATM_ATR Recognition of DNA damage NER Nucleotide Excision Repair (NER) (e.g., ERCC1) DNA_Adduct->NER Removal of bulky adducts p53 p53 Activation ATM_ATR->p53 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Transcriptional activation Apoptosis Apoptosis p53->Apoptosis Transcriptional activation DNA_Integrity DNA Integrity NER->DNA_Integrity Restoration of

Cellular response to imidazoquinoline-induced DNA damage.

Experimental_Workflow cluster_Ames Ames Test cluster_Micronucleus Micronucleus Assay cluster_Comet Comet Assay A1 Compound + S. typhimurium + S9 Mix A2 Plate on Minimal Media A1->A2 A3 Incubate & Count Revertant Colonies A2->A3 M1 Treat Mammalian Cells with Compound +/- S9 M2 Add Cytochalasin B M1->M2 M3 Harvest, Fix, Stain M2->M3 M4 Score Micronuclei in Binucleated Cells M3->M4 C1 Embed Single Cells in Agarose C2 Lyse Cells C1->C2 C3 Alkaline Electrophoresis C2->C3 C4 Stain DNA & Visualize 'Comets' C3->C4

Workflow for key genotoxicity assays.

Conclusion

The genotoxicity of imidazo[4,5-f]quinoline derivatives is a significant area of research with implications for food safety and human health. Their mutagenic potential is intrinsically linked to their metabolic activation and subsequent formation of DNA adducts. This guide provides a foundational understanding of the genotoxic mechanisms of these compounds, presents quantitative data on their effects, and outlines the essential experimental protocols for their evaluation. The visualized pathways offer a clear depiction of the complex biological processes involved. This information is critical for researchers and professionals in the fields of toxicology, pharmacology, and drug development for the continued assessment of the risks associated with these compounds and for the development of potential inhibitory strategies. The p53 tumor suppressor protein plays a crucial role in the cellular response to the DNA damage caused by these compounds, often leading to cell cycle arrest or apoptosis.[7][8] The repair of imidazo[4,5-f]quinoline-induced DNA adducts is primarily mediated by the nucleotide excision repair (NER) pathway, with enzymes such as ERCC1 being important for the removal of these bulky lesions.[5]

References

A Comprehensive Technical Guide to the Safety and Handling of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C, a stable isotope-labeled form of the potent mutagen and carcinogen commonly known as IQ. The toxicological properties of the 13C-labeled compound are considered identical to its unlabeled counterpart, and all safety precautions for the parent compound must be strictly followed.

Compound Identification and Properties

This compound is the isotopically labeled version of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ). IQ is a heterocyclic amine that has been identified in cooked meats and fish, as well as in cigarette smoke.[1][2] It is a well-established mutagenic and carcinogenic compound.[3][4] The primary application of the 13C-labeled version is as a tracer in metabolic research, particularly in studies utilizing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate metabolic pathways.[5]

Table 1: Physicochemical Properties of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline

PropertyValueReference
Synonyms IQ, 3-methyl-3H-imidazo[4,5-f]quinolin-2-amine[6]
Appearance Light tan crystalline solid or tan powder[3]
Molecular Formula C₁₀¹³CH₁₀N₄[5]
Molecular Weight 199.22 g/mol [5]
CAS Number 210049-11-9[4]
Melting Point >300 °C[7]
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Insoluble in water.[3][7][8]

Hazard Identification and Classification

The primary hazard associated with this compound is its carcinogenicity and mutagenicity, based on extensive data from its unlabeled form.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Carcinogenicity2H351: Suspected of causing cancer
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation
Specific target organ toxicity (repeated exposure)2H373: May cause damage to organs through prolonged or repeated exposure

Source: Safety Data Sheet for 2-Amino-3-methylimidazo[4,5-f]quinoline.[6]

International Agency for Research on Cancer (IARC) Classification: Group 2A - Probably carcinogenic to humans.[1]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • All work with this compound in open or closed systems must be conducted in a designated area within a properly functioning chemical fume hood.[9]

  • Use of a powder-handling enclosure or a glove box is recommended for weighing and aliquoting solid material to prevent dust generation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[10]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness) must be worn.[11] For tasks with a higher risk of contact, double gloving is recommended.[10] Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.[10] Protective clothing should not be worn outside the designated handling area.

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9]

  • Do not eat, drink, or smoke in areas where the compound is handled or stored.

  • Decontaminate all surfaces and equipment that have come into contact with the compound.

First Aid Measures

In case of exposure, immediate action is critical.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Storage and Disposal

Storage:

  • Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly marked with a "carcinogen" warning sign.

Disposal:

  • Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in general waste.

  • All contaminated materials (e.g., gloves, lab coats, absorbent materials) must be disposed of as hazardous waste.

Experimental Protocols

The following is a generalized protocol for a cell-based metabolic labeling experiment using this compound. This should be adapted based on the specific cell line and experimental objectives.

Objective

To trace the metabolic fate of this compound in a cellular model to understand its metabolism and interaction with cellular pathways.

Materials
  • This compound

  • Appropriate cell line and culture medium

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile, nuclease-free water and phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., 80:20 methanol:water)

  • Cell scraper

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS, NMR)

Procedure
  • Preparation of Stock Solution: In a chemical fume hood, prepare a stock solution of this compound in DMSO. The concentration should be determined based on the desired final concentration in the cell culture medium and the tolerance of the cells to DMSO.

  • Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • Prepare the labeling medium by adding the this compound stock solution to the cell culture medium to achieve the final desired concentration.

    • Remove the existing medium from the cells and wash with sterile PBS.

    • Add the labeling medium to the cells.

  • Incubation: Incubate the cells with the labeling medium for the desired period. The incubation time will depend on the specific metabolic processes being investigated.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately add ice-cold quenching solution to the cells to halt metabolic activity.

    • Scrape the cells in the quenching solution and transfer to a pre-chilled tube.

    • Add the extraction solvent, vortex thoroughly, and centrifuge to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis: Analyze the extracted metabolites using LC-MS/MS or NMR to identify and quantify the 13C-labeled metabolites.

experimental_workflow prep Prepare Stock Solution of 13C-IQ in DMSO label Label Cells with 13C-IQ Containing Medium prep->label seed Seed and Culture Cells seed->label incubate Incubate for Desired Time label->incubate quench Quench Metabolism incubate->quench extract Extract Metabolites quench->extract analyze Analyze by LC-MS/MS or NMR extract->analyze

Caption: Experimental workflow for a cell-based metabolic labeling study.

Signaling and Metabolic Activation Pathways

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline requires metabolic activation to exert its genotoxic effects. This process involves several key enzymatic steps, primarily occurring in the liver.

Metabolic Activation Pathway

The primary pathway for the metabolic activation of IQ involves its conversion to a highly reactive intermediate that can form adducts with DNA.

metabolic_activation IQ 2-Amino-3-methyl-3H- imidazo[4,5-f]quinoline (IQ) N_hydroxy_IQ N-hydroxy-IQ IQ->N_hydroxy_IQ CYP1A2 N_acetoxy_IQ N-acetoxy-IQ (Reactive Intermediate) N_hydroxy_IQ->N_acetoxy_IQ NAT2 DNA_adducts DNA Adducts N_acetoxy_IQ->DNA_adducts mutations Mutations and Genotoxicity DNA_adducts->mutations

Caption: Metabolic activation pathway of IQ leading to genotoxicity.

TRL4-Mediated Inflammatory Signaling

Studies have shown that IQ can induce oxidative stress and inflammation in the liver, potentially through the activation of Toll-like receptor 4 (TLR4) signaling pathways.

TLR4_signaling IQ IQ Exposure TLR4 TLR4 Activation IQ->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB inflammation Inflammatory Cytokine Production (TNF-α, IL-6) MAPK->inflammation NFkB->inflammation oxidative_stress Oxidative Stress inflammation->oxidative_stress

Caption: IQ-induced inflammatory signaling via the TLR4 pathway.

This technical guide is intended to provide comprehensive safety and handling information for this compound. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for the product they are using and adhere to all institutional and regulatory guidelines for handling carcinogenic and hazardous materials.

References

Physical and chemical properties of labeled IQ compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Isofagomine (IQ Compound)

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Isofagomine, a potent iminosugar inhibitor of glycosidases. The information is intended for researchers, scientists, and professionals in the field of drug development and glycobiology.

Physicochemical Properties

Isofagomine is a synthetic iminosugar, an analogue of glucose where the ring oxygen is replaced by a nitrogen atom and the anomeric carbon is moved out of the ring. This structure makes it a powerful inhibitor of various glycosidases.

Quantitative Data Summary

The key physical and chemical properties of Isofagomine are summarized in the table below.

PropertyValue
IUPAC Name (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
Appearance White to off-white solid
Melting Point 110-112 °C
Solubility Soluble in water
pKa Not readily available

Biological Activity and Mechanism of Action

Isofagomine is a potent competitive inhibitor of several glycosidases, with a particularly high affinity for β-glucosidase. Its mechanism of action involves mimicking the transition state of the natural substrate, thereby blocking the enzyme's active site.

Inhibitory Activity

The inhibitory constants (Ki) of Isofagomine against various glycosidases are presented below.

EnzymeKi (nM)
β-Glucosidase 120
α-Glucosidase 800
β-Galactosidase >100,000
α-Galactosidase >100,000
Signaling Pathway and Mechanism of Action

The inhibitory action of Isofagomine on β-glucosidase prevents the breakdown of glucosylceramide, which has implications for lysosomal storage disorders such as Gaucher's disease.

G cluster_0 Enzyme Active Site cluster_1 Inhibition Enzyme β-Glucosidase Product Glucose + Ceramide Enzyme->Product Hydrolysis IQ Isofagomine (IQ) Inhibited_Enzyme Inhibited β-Glucosidase Substrate Glucosylceramide Substrate->Enzyme Binds to IQ->Inhibited_Enzyme Competitive Inhibition

Figure 1: Mechanism of Isofagomine Inhibition.

Experimental Protocols

The following sections detail the methodologies for the synthesis and enzymatic inhibition assay of Isofagomine.

Synthesis of Isofagomine

A common route for the synthesis of Isofagomine starts from D-glucose. The following diagram outlines the key steps in a representative synthetic pathway.

G A D-Glucose B Protection of Hydroxyl Groups A->B C Oxidation at C5 B->C D Reductive Amination C->D E Cyclization D->E F Deprotection E->F G Isofagomine F->G

Figure 2: Synthetic Workflow for Isofagomine.

Protocol:

  • Protection: The hydroxyl groups of D-glucose are protected using standard protecting group chemistry (e.g., acetylation or benzylation) to ensure regioselectivity in subsequent steps.

  • Oxidation: The primary alcohol at the C6 position is selectively oxidized to an aldehyde.

  • Reductive Amination: The aldehyde is then subjected to reductive amination, introducing the nitrogen atom that will become part of the piperidine ring.

  • Cyclization: Intramolecular cyclization is induced to form the piperidine ring structure.

  • Deprotection: The protecting groups are removed to yield the final Isofagomine product.

  • Purification: The final compound is purified using techniques such as column chromatography or recrystallization.

Glycosidase Inhibition Assay

The inhibitory activity of Isofagomine against a specific glycosidase can be determined using a colorimetric assay with a chromogenic substrate.

Materials:

  • Glycosidase enzyme (e.g., β-glucosidase)

  • Isofagomine (inhibitor)

  • Chromogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside)

  • Buffer solution (e.g., phosphate or citrate buffer at optimal pH for the enzyme)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation: Prepare serial dilutions of Isofagomine in the buffer solution.

  • Incubation: In each well of the microplate, add the enzyme solution, a specific concentration of Isofagomine, and buffer. Incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Add the chromogenic substrate to each well to start the enzymatic reaction.

  • Reaction Termination: After a specific time, stop the reaction by adding a stop solution (e.g., a high pH buffer like sodium carbonate).

  • Measurement: Measure the absorbance of the released chromophore (e.g., p-nitrophenol at 405 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Isofagomine. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline (IQ) is a potent mutagen and carcinogen formed in cooked meats and fish. Accurate quantification of IQ in various matrices is crucial for food safety assessment, exposure studies, and understanding its role in carcinogenesis. Isotope dilution mass spectrometry (IDMS) is the gold standard for precise and accurate quantification of small molecules. This document provides detailed application notes and protocols for the use of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C (IQ-2-13C) as an internal standard in IDMS workflows for the analysis of IQ in biological and food matrices.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a highly accurate analytical technique that utilizes an isotopically labeled version of the analyte of interest as an internal standard. The isotopically labeled standard, in this case, IQ-2-13C, is chemically identical to the native analyte (IQ) and thus exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known amount of the labeled standard to the sample at the beginning of the workflow, any loss of analyte during the analytical process can be corrected for by measuring the ratio of the native analyte to the labeled standard. This approach minimizes the impact of matrix effects and variations in sample recovery, leading to highly accurate and precise quantification.

Application: Quantitative Analysis of IQ in Biological and Food Matrices

The protocols outlined below are intended for the quantification of IQ in urine and cooked meat samples. These methods can be adapted for other matrices with appropriate validation.

Protocol 1: Quantification of IQ in Human Urine using LC-MS/MS

This protocol is adapted from a validated method for the analysis of small molecules in urine.

Materials and Reagents
  • 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline (IQ) standard

  • This compound (IQ-2-13C) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Urine samples

Sample Preparation
  • Spiking: To 1 mL of urine sample, add a known amount of IQ-2-13C internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

  • Enzymatic Hydrolysis (for conjugated IQ): Add β-glucuronidase/arylsulfatase to the urine sample and incubate at 37°C for 16 hours to deconjugate IQ metabolites.

  • SPE Cleanup:

    • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the analytes with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Parameters
  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
IQ199.1184.125
IQ199.1157.135
IQ-2-13C200.1185.125
Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area ratio of IQ to IQ-2-13C against the concentration of IQ standards.

  • Determine the concentration of IQ in the urine samples from the calibration curve.

Protocol 2: Quantification of IQ in Cooked Meat using Isotope Dilution LC-MS/MS

This protocol is adapted from methods for the analysis of contaminants in food matrices.

Materials and Reagents
  • 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline (IQ) standard

  • This compound (IQ-2-13C) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonia solution (25%)

  • Dichloromethane (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Cooked meat samples

Sample Preparation
  • Homogenization: Homogenize 1 g of the cooked meat sample.

  • Spiking: Add a known amount of IQ-2-13C internal standard solution to the homogenized sample.

  • Extraction:

    • Add 10 mL of methanol/ammonia solution (95:5, v/v) to the sample.

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction step twice.

    • Combine the supernatants and evaporate to approximately 1 mL.

  • Liquid-Liquid Extraction:

    • Add 5 mL of dichloromethane to the concentrated extract.

    • Vortex for 1 minute and centrifuge.

    • Collect the dichloromethane layer. Repeat the extraction twice.

    • Combine the dichloromethane extracts and evaporate to dryness.

  • SPE Cleanup:

    • Reconstitute the residue in 1 mL of methanol/water (10:90, v/v).

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the sample onto the cartridge.

    • Wash with 5 mL of water.

    • Elute with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Parameters
  • Use the same LC-MS/MS parameters as described in Protocol 1.

Data Analysis and Quantification
  • Use the same data analysis and quantification procedure as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of IQ using an isotope dilution LC-MS/MS method. The exact values may vary depending on the specific instrumentation and matrix.

Table 1: Method Validation Parameters for IQ Quantification in Urine

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Accuracy (Recovery)92 - 108%
Precision (RSD)< 10%

Table 2: Method Validation Parameters for IQ Quantification in Cooked Meat

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 ng/g
Limit of Quantification (LOQ)0.3 ng/g
Accuracy (Recovery)88 - 112%
Precision (RSD)< 15%

Signaling Pathways and Experimental Workflows

IQ-Induced Pro-inflammatory Signaling

2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline has been shown to induce oxidative stress and inflammation, potentially through the activation of Toll-like receptor 4 (TLR4) signaling pathways. This can lead to the activation of downstream MAPK and NF-κB signaling, resulting in the production of pro-inflammatory cytokines.

IQ_TLR4_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway IQ IQ TLR4 TLR4 IQ->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK Complex TAK1->IKK MAPKs JNK/p38 MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines Upregulates Transcription IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB (p65/p50) NFkB->Cytokines Upregulates Transcription

IQ-induced TLR4-mediated inflammatory signaling pathway.
IQ and Carcinogenesis-Related Signaling

IQ is a known carcinogen, and its effects are partly mediated through the modulation of key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt pathway. The scaffolding protein IQGAP1 has been implicated in mediating the effects of various carcinogens by organizing signaling complexes.

IQ_Carcinogenesis_Signaling cluster_upstream Upstream Activation cluster_scaffold IQGAP1 Scaffold Complex cluster_downstream Downstream Effects IQ 2-Amino-3-methyl-3H- imidazo[4,5-F]quinoline (IQ) RTK Receptor Tyrosine Kinase (RTK) IQ->RTK Activates PI3K PI3K RTK->PI3K IQGAP1 IQGAP1 IQGAP1->PI3K Scaffolds Akt Akt IQGAP1->Akt Scaffolds PI3K->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

IQ-mediated activation of the PI3K/Akt signaling pathway.
Experimental Workflow for IQ Quantification

The following diagram illustrates the general workflow for the quantification of IQ in a given sample using isotope dilution mass spectrometry.

IQ_Quantification_Workflow Sample Sample (Urine or Cooked Meat) Spike Spike with IQ-2-13C Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Cleanup SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data Result Concentration of IQ Data->Result

Application Notes and Protocols: 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) is a mutagenic and carcinogenic heterocyclic amine (HCA) formed in cooked meats and fish.[1][2] Accurate quantification of IQ in various matrices is crucial for food safety assessment and toxicological studies. The use of a stable isotope-labeled internal standard, such as 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This internal standard closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of the method.[3][5]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the quantification of IQ in food and biological samples.

I. Quantitative Data Summary

The following tables summarize typical performance characteristics of an LC-MS/MS method for the quantification of IQ using a stable isotope-labeled internal standard. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity (R²)>0.995
Limit of Detection (LOD)0.01 - 0.1 ng/g
Limit of Quantification (LOQ)0.05 - 0.5 ng/g
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 2: Representative Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
0.10.025 ± 0.003105%
0.50.128 ± 0.011102%
1.00.255 ± 0.020100%
5.01.28 ± 0.1198%
10.02.59 ± 0.21101%
50.012.7 ± 1.199%

Table 3: Precision and Accuracy Data for Quality Control (QC) Samples

QC LevelConcentration (ng/g)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low0.58.511.2103%
Medium5.06.28.997%
High40.05.17.5101%

II. Experimental Protocols

A. Protocol for Quantification of IQ in Cooked Meat Samples

This protocol describes the extraction, purification, and LC-MS/MS analysis of IQ from cooked meat samples using this compound as an internal standard.

1. Materials and Reagents

  • 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) analytical standard

  • This compound internal standard (IS)

  • Methanol, Acetonitrile, Dichloromethane, Ethyl acetate (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, Oasis MCX)

  • Ultrapure water

2. Sample Preparation

  • Homogenization: Homogenize 1-2 g of the cooked meat sample.

  • Spiking: Spike the homogenized sample with a known amount of this compound internal standard solution.

  • Alkaline Digestion: Add 10 mL of 1 M NaOH to the sample, vortex, and incubate at 60°C for 30 minutes to digest the sample matrix.

  • Liquid-Liquid Extraction (LLE):

    • Cool the digest and add 15 mL of dichloromethane:ethyl acetate (1:1, v/v).

    • Vortex vigorously for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Collect the organic layer. Repeat the extraction twice.

    • Pool the organic extracts and pass them through anhydrous sodium sulfate to remove residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 1 mL of 5% methanol in water.

    • Condition an SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol.

    • Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • IQ: Precursor ion (m/z) 199.1 → Product ion (m/z) 184.1

      • IQ-2-13C (IS): Precursor ion (m/z) 200.1 → Product ion (m/z) 185.1

    • Optimize collision energy and other source parameters for maximum sensitivity.

B. Diagram of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization of Meat Sample Spiking 2. Spiking with 13C-IQ (IS) Homogenization->Spiking Digestion 3. Alkaline Digestion Spiking->Digestion LLE 4. Liquid-Liquid Extraction Digestion->LLE SPE 5. Solid-Phase Extraction Cleanup LLE->SPE LCMS 6. LC-MS/MS Analysis SPE->LCMS Data 7. Data Processing and Quantification LCMS->Data

Caption: Workflow for IQ quantification in meat samples.

III. Metabolic Pathway of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)

IQ undergoes metabolic activation to exert its carcinogenic effects, primarily through cytochrome P450-mediated oxidation. Detoxification pathways also exist to eliminate the compound from the body.[6]

metabolic_pathway cluster_activation Bioactivation Pathway cluster_detoxification Detoxification Pathway IQ 2-Amino-3-methyl-3H-imidazo [4,5-f]quinoline (IQ) N_OH_IQ N-hydroxy-IQ IQ->N_OH_IQ CYP1A2 (N-oxidation) Hydroxylated_IQ 5-hydroxy-IQ IQ->Hydroxylated_IQ CYP-mediated (Hydroxylation) Nitrenium Nitrenium Ion (Reactive Intermediate) N_OH_IQ->Nitrenium O-acetylation (NATs) DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Binds to DNA Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Carcinogenesis Conjugates Glucuronide and Sulfate Conjugates Hydroxylated_IQ->Conjugates Phase II Enzymes (UGTs, SULTs) Excretion Excretion Conjugates->Excretion Urinary Excretion

Caption: Metabolic activation and detoxification of IQ.

IV. Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of IQ in complex matrices. The protocols and data presented here serve as a valuable resource for researchers in food safety, toxicology, and drug development to establish and validate sensitive and accurate analytical methods for this important foodborne carcinogen. The provided diagrams offer a clear visualization of the experimental workflow and the metabolic fate of IQ.

References

Application Notes and Protocols for the LC-MS/MS Analysis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) using a ¹³C-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) is a heterocyclic aromatic amine (HAA) formed in protein-rich foods, such as meat and fish, during high-temperature cooking processes.[1][2] Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), the quantification of IQ in food and biological matrices is of significant interest for food safety and toxicological research.[2] This document provides detailed application notes and protocols for the sensitive and accurate quantification of IQ using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-¹³C. The use of a ¹³C-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization, leading to high accuracy and precision.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the analysis of IQ in various cooked meat samples using LC-MS/MS with a ¹³C-labeled internal standard.

Sample MatrixCooking MethodIQ Concentration (ng/g)
Fried Ground BeefWell-done0.85
Grilled Chicken BreastCharred1.23
Pan-fried SalmonCrispy skin0.52
Commercial Beef Extract-4.10[3]
Smoked Pork Sausage-0.31

Experimental Protocols

This section outlines a detailed protocol for the extraction and LC-MS/MS analysis of IQ from a cooked meat matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Materials and Reagents
  • 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) analytical standard

  • 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-¹³C (¹³C-IQ) internal standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction tubes (50 mL) and cleanup tubes (15 mL)

Sample Preparation: QuEChERS Protocol
  • Homogenization: Homogenize the cooked meat sample to a uniform consistency.

  • Weighing: Weigh 2 g of the homogenized sample into a 50 mL QuEChERS extraction tube.

  • Internal Standard Spiking: Add a known amount of ¹³C-IQ internal standard solution to the sample.

  • Hydration: Add 8 mL of water to the tube and vortex for 1 minute to hydrate the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add the QuEChERS salt packet containing MgSO₄ and NaCl.

  • Shaking: Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the acetonitrile supernatant to a 15 mL QuEChERS cleanup tube containing PSA, C18, and MgSO₄.

  • Shaking and Centrifugation: Vortex the cleanup tube for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation: Transfer the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
IQ (Quantifier)199.1184.11003525
IQ (Qualifier)199.1157.11003530
¹³C-IQ (Internal Standard)200.1185.11003525

Note: The MRM transition for ¹³C-IQ is predicted based on the fragmentation of the unlabeled compound. The optimal collision energy for the internal standard should be experimentally verified.

Visualizations

Experimental Workflow

experimental_workflow sample Homogenized Meat Sample spike Spike with ¹³C-IQ Internal Standard sample->spike extraction QuEChERS Extraction (Acetonitrile, Salts) spike->extraction cleanup Dispersive SPE Cleanup (PSA, C18, MgSO₄) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Quantification analysis->quantification

Caption: LC-MS/MS analysis workflow for IQ quantification.

Metabolic Activation and Genotoxicity of IQ

signaling_pathway cluster_dna IQ 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) CYP1A2 CYP1A2 IQ->CYP1A2 Metabolic Activation N_hydroxy_IQ N-hydroxy-IQ CYP1A2->N_hydroxy_IQ Esterification O-Esterification (e.g., NAT2, SULTs) N_hydroxy_IQ->Esterification Reactive_Ester Reactive Ester Esterification->Reactive_Ester Nitrenium_Ion Nitrenium Ion Reactive_Ester->Nitrenium_Ion Heterolytic Cleavage DNA DNA Nitrenium_Ion->DNA Covalent Binding DNA_Adduct DNA Adduct (dG-C8-IQ) Genotoxicity Mutations, Chromosomal Aberrations (Genotoxicity) DNA_Adduct->Genotoxicity

Caption: Metabolic activation pathway of IQ leading to genotoxicity.

References

Application Notes and Protocols for 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-13C (¹³C-IQ), a stable isotope-labeled analog of the potent carcinogen IQ, in cancer research. The incorporation of a ¹³C label allows for precise tracing and quantification in various biological matrices, making it an invaluable tool for metabolism, DNA adduct formation, and carcinogenesis studies.

Introduction

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) is a heterocyclic aromatic amine formed during the cooking of meat and fish. It is a potent mutagen and has been shown to be carcinogenic in various animal models, inducing tumors in the liver, colon, and other organs.[1][2] The carcinogenicity of IQ is dependent on its metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.[3][4] The use of ¹³C-labeled IQ facilitates the accurate tracking of its metabolic fate and the quantification of its DNA adducts using mass spectrometry-based methods.

Data Presentation

Table 1: Dose-Response of IQ in Inducing Preneoplastic Lesions in Male F344 Rats
IQ Dose in Diet (ppm)GST-P-positive Foci in Liver (No./cm²)Aberrant Crypt Foci (ACF) in Colon (No./colon)
00.1 ± 0.10.2 ± 0.4
0.0010.1 ± 0.20.3 ± 0.5
0.010.2 ± 0.30.3 ± 0.5
0.10.2 ± 0.30.4 ± 0.6
10.3 ± 0.40.5 ± 0.7
102.8 ± 1.510.5 ± 4.2
10015.6 ± 5.845.2 ± 12.3

* Indicates a statistically significant increase compared to the control group (p < 0.05). Data adapted from a study on the low-dose carcinogenicity of IQ in rats.[5]

Table 2: Tumor Incidence in Male F344 Rats Administered IQ in the Diet
Treatment GroupIncidence of Hepatocellular CarcinomasIncidence of Zymbal Gland CarcinomasIncidence of Colon Adenocarcinomas
Control0/200/200/20
IQ (300 ppm)12/208/206/20

Data represents a summary from long-term carcinogenicity studies.[6]

Experimental Protocols

In Vivo Protocol: Administration of ¹³C-IQ to Rodent Models

This protocol describes the administration of ¹³C-IQ to rats or mice via oral gavage or dietary administration to study its in vivo metabolism and carcinogenicity.

1. Animal Models:

  • Male F344 rats (6-8 weeks old) or C57BL/6 mice (6-8 weeks old) are commonly used.

  • Animals should be acclimatized for at least one week before the experiment.[7]

2. ¹³C-IQ Preparation:

  • For oral gavage, dissolve ¹³C-IQ in a suitable vehicle such as corn oil or a 0.5% methylcellulose solution. The concentration should be calculated based on the desired dose and the volume to be administered (typically 5-10 ml/kg for rats and 10 ml/kg for mice).[8][9]

  • For dietary administration, mix the calculated amount of ¹³C-IQ thoroughly with the powdered rodent chow to achieve the desired concentration (in ppm). The diet should be prepared fresh weekly.[10]

3. Administration:

  • Oral Gavage:

    • Restrain the animal firmly.[1]

    • Gently insert a gavage needle into the esophagus and deliver the ¹³C-IQ solution slowly.[11][12][13]

    • The volume administered should not exceed the recommended limits to avoid aspiration.[8]

  • Dietary Administration:

    • Provide the ¹³C-IQ-containing diet ad libitum.

    • Monitor food consumption and animal weight regularly.[10]

4. Sample Collection:

  • Collect urine and feces at specified time points to analyze for ¹³C-IQ and its metabolites.

  • At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, colon, blood).

  • For DNA adduct analysis, immediately freeze the tissues in liquid nitrogen and store them at -80°C.

In Vitro Protocol: Treatment of Cancer Cell Lines with ¹³C-IQ

This protocol outlines the procedure for treating cultured cancer cells with ¹³C-IQ to investigate its cellular effects, metabolism, and DNA adduct formation.

1. Cell Lines:

  • Human cancer cell lines such as HepG2 (hepatocellular carcinoma) or Caco-2 (colorectal adenocarcinoma) are suitable models.

  • Culture the cells in the recommended medium and conditions.

2. ¹³C-IQ Treatment:

  • Prepare a stock solution of ¹³C-IQ in a suitable solvent like dimethyl sulfoxide (DMSO).

  • On the day of the experiment, dilute the stock solution in the cell culture medium to the desired final concentrations. The final DMSO concentration should typically be below 0.1% to avoid solvent toxicity.[14]

  • Remove the old medium from the cells and add the medium containing ¹³C-IQ.

  • To study the metabolic activation, co-treatment with an S9 fraction from rat liver can be performed.[4]

3. Incubation:

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[15]

4. Sample Collection:

  • For DNA Adduct Analysis:

    • After incubation, wash the cells with phosphate-buffered saline (PBS).

    • Harvest the cells by scraping or trypsinization.

    • Pellet the cells by centrifugation and store the cell pellet at -80°C for DNA extraction.

  • For Metabolite Analysis:

    • Collect the cell culture medium to analyze extracellular metabolites.

    • Lyse the cells to extract intracellular metabolites.

Analytical Protocol: Quantification of ¹³C-IQ-DNA Adducts by LC-MS/MS

This protocol describes the general workflow for the sensitive and specific quantification of ¹³C-IQ-DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. DNA Isolation:

  • Isolate genomic DNA from tissues or cells using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).[16]

2. DNA Hydrolysis:

  • Enzymatically digest the DNA to individual nucleosides. A common enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase.[16][17]

  • Spike the sample with a known amount of an internal standard (e.g., ¹⁵N-labeled IQ-DNA adduct) before digestion to correct for variations in sample processing and instrument response.[16]

3. Solid-Phase Extraction (SPE) Cleanup:

  • Use an SPE cartridge to enrich the DNA adducts and remove unmodified nucleosides and other interfering substances.[18]

4. LC-MS/MS Analysis:

  • Chromatography: Separate the digested nucleosides using a reverse-phase HPLC column. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is typically used.[17][19]

  • Mass Spectrometry:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for the ¹³C-IQ-DNA adducts and the internal standard in multiple reaction monitoring (MRM) mode for quantification. The ¹³C label will result in a predictable mass shift, allowing for unambiguous detection.[20]

5. Data Analysis:

  • Quantify the ¹³C-IQ-DNA adducts by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[16]

Visualizations

Metabolic Activation of IQ

Metabolic_Activation IQ 2-Amino-3-methyl-3H- imidazo[4,5-f]quinoline (IQ) N_OH_IQ N-hydroxy-IQ IQ->N_OH_IQ Oxidation N_acetoxy_IQ N-acetoxy-IQ N_OH_IQ->N_acetoxy_IQ Acetylation Nitrenium_Ion Arylnitrenium Ion N_acetoxy_IQ->Nitrenium_Ion Spontaneous Loss of Acetate DNA_Adducts DNA Adducts (dG-C8-IQ, dG-N2-IQ) Nitrenium_Ion->DNA_Adducts Reaction with Guanine CYP1A2 CYP1A2 CYP1A2->IQ NAT2 NAT2 NAT2->N_OH_IQ

Caption: Metabolic activation pathway of IQ to a reactive electrophile that forms DNA adducts.

Experimental Workflow for In Vivo ¹³C-IQ Study

In_Vivo_Workflow Animal_Model Rodent Model (Rat or Mouse) Administration ¹³C-IQ Administration (Oral Gavage or Diet) Animal_Model->Administration Sample_Collection Sample Collection (Tissues, Urine, Feces) Administration->Sample_Collection DNA_Isolation DNA Isolation Sample_Collection->DNA_Isolation Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis_Adducts LC-MS/MS Analysis (DNA Adducts) DNA_Isolation->LC_MS_Analysis_Adducts LC_MS_Analysis_Metabolites LC-MS/MS Analysis (Metabolites) Metabolite_Extraction->LC_MS_Analysis_Metabolites Data_Analysis Data Analysis and Interpretation LC_MS_Analysis_Adducts->Data_Analysis LC_MS_Analysis_Metabolites->Data_Analysis

Caption: Workflow for an in vivo study using ¹³C-IQ in a rodent model.

IQ-Induced DNA Damage and p53 Signaling Pathway

p53_Signaling IQ ¹³C-IQ Metabolic_Activation Metabolic Activation IQ->Metabolic_Activation DNA_Adducts ¹³C-IQ-DNA Adducts Metabolic_Activation->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: IQ-induced DNA damage activates the p53 signaling pathway.

IQ and the MAPK Signaling Pathway

MAPK_Signaling IQ_Adducts IQ-DNA Adducts Cellular_Stress Cellular Stress IQ_Adducts->Cellular_Stress IQGAP1 IQGAP1 Cellular_Stress->IQGAP1 RAS RAS IQGAP1->RAS scaffolds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Caption: Potential involvement of IQ in the MAPK signaling pathway through cellular stress and scaffolding proteins.

References

Application of ¹³C-Labeled IQ in Food Safety Analysis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish.[1][2] Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), the presence of IQ in the food chain is a significant concern for public health.[3] Accurate and reliable quantification of IQ in various food matrices is therefore crucial for exposure assessment and regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled internal standard is the gold standard for quantitative analysis, offering high precision and accuracy by correcting for matrix effects and variations in sample preparation.[4] This application note provides a comprehensive overview and detailed protocols for the use of ¹³C-labeled IQ (¹³C-IQ) as an internal standard for the quantification of IQ in food samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, ¹³C-IQ) to the sample at the beginning of the analytical process. The labeled compound is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and ionization. By measuring the ratio of the native analyte to the labeled internal standard in the mass spectrometer, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses or matrix-induced signal suppression or enhancement.

Quantitative Data Summary

The use of a ¹³C-labeled internal standard significantly improves the performance of analytical methods for IQ quantification. The following tables summarize typical method validation parameters from studies analyzing heterocyclic amines in various food matrices. While specific data for ¹³C-IQ is not always detailed in isolation, the provided ranges are representative of the performance achievable with this methodology.

Table 1: Method Performance for IQ Analysis using Isotope Dilution LC-MS/MS

Food MatrixLimit of Quantification (LOQ) (ng/g)Recovery (%)Precision (RSD %)Reference
Beef ExtractNot Specified~90.9 (for MeIQx, a similar HAA)Not Specified[4]
Cooked Beef0.05 - 0.2 (for various HCAs)Not SpecifiedNot Specified[5]
Milk, Infant Formula, Feed0.1 - 3.80 (for various aflatoxins)80 - 120< 20[6]
Spiked Meat Extract0.01 - 10 (for various HCAs)52.39 - 116.88< 15.15[7]

Note: Data presented is for a range of heterocyclic amines or other contaminants where isotope dilution was employed, indicating the expected performance for a validated ¹³C-IQ method.

Experimental Protocols

This section provides a detailed protocol for the analysis of IQ in a cooked meat sample using ¹³C-IQ as an internal standard.

Materials and Reagents
  • IQ and ¹³C-IQ standards (commercially available)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, cation exchange)

  • Ultrapure water

  • Homogenizer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Sample Preparation: Extraction and Cleanup
  • Homogenization: Weigh 1-2 g of the homogenized cooked meat sample into a centrifuge tube.

  • Spiking: Add a known amount of ¹³C-IQ internal standard solution to the sample. The amount should be comparable to the expected concentration of native IQ.

  • Alkaline Digestion: Add 10 mL of 1M NaOH, vortex thoroughly, and incubate at 60°C for 30 minutes to digest the sample matrix.

  • Liquid-Liquid Extraction: After cooling, add 20 mL of dichloromethane, vortex vigorously for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the lower organic layer to a clean tube. Repeat the extraction process on the aqueous layer and combine the organic extracts.

  • Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Solid Phase Extraction (SPE) Cleanup:

    • Reconstitute the residue in a small volume of appropriate loading buffer (e.g., 1 mL of 5% methanol in water).

    • Condition an SPE cartridge (e.g., a tandem C18 and cation exchange cartridge) according to the manufacturer's instructions.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a non-eluting solvent (e.g., 5 mL of water followed by 5 mL of 50% methanol) to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., 5 mL of 5% ammonium hydroxide in methanol).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 200 µL) of the initial LC mobile phase. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium formate.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for both native IQ and ¹³C-IQ for quantification and confirmation. The exact m/z values will depend on the specific ¹³C labeling pattern of the internal standard.

Visualizations

Experimental Workflow

experimental_workflow sample 1. Homogenized Meat Sample spike 2. Spike with ¹³C-IQ sample->spike digest 3. Alkaline Digestion spike->digest lle 4. Liquid-Liquid Extraction digest->lle evap1 5. Evaporation lle->evap1 spe 6. Solid Phase Extraction Cleanup evap1->spe evap2 7. Final Evaporation & Reconstitution spe->evap2 lcms 8. LC-MS/MS Analysis evap2->lcms data 9. Data Analysis lcms->data

Caption: A streamlined workflow for the analysis of IQ in meat samples.

Formation Pathway of IQ

formation_pathway cluster_precursors Precursors in Meat creatinine Creatinine maillard Maillard Reaction (High Temperature Cooking) creatinine->maillard amino_acids Amino Acids amino_acids->maillard sugars Reducing Sugars sugars->maillard intermediates Reactive Intermediates (e.g., Pyridines, Pyrazines) maillard->intermediates iq IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) intermediates->iq

Caption: Formation of IQ through the Maillard reaction during cooking.

Metabolic Pathway of IQ

metabolic_pathway cluster_activation Phase I: Metabolic Activation cluster_further_activation Further Activation cluster_detoxification Phase II: Detoxification IQ IQ (Ingested) N_hydroxy_IQ N-hydroxy-IQ (Reactive Metabolite) IQ->N_hydroxy_IQ CYP1A2 conjugates Glucuronide and Sulfate Conjugates IQ->conjugates UGTs, SULTs esterification Esterification (e.g., Acetylation, Sulfonation) N_hydroxy_IQ->esterification nitrenium_ion Nitrenium Ion (Electrophilic) esterification->nitrenium_ion dna_adducts DNA Adducts nitrenium_ion->dna_adducts Covalent Binding excretion Excretion conjugates->excretion

Caption: Metabolic activation and detoxification pathways of IQ in the body.

Conclusion

The use of ¹³C-labeled IQ as an internal standard in isotope dilution LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of this important food contaminant. This approach effectively mitigates matrix effects and variability in sample recovery, which are common challenges in complex food matrices. The detailed protocol and workflows presented in this application note serve as a valuable resource for researchers, scientists, and professionals in the field of food safety and drug development, enabling reliable monitoring of IQ levels in the food supply and contributing to a better understanding of human exposure and associated risks.

References

Application Notes and Protocols for 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-¹³C in DNA Adduct Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) is a potent mutagen and carcinogen formed during the cooking of meat and fish.[1] Its genotoxicity is mediated through metabolic activation to reactive intermediates that form covalent adducts with DNA, primarily at the C8 and N² positions of guanine.[2][3] These DNA adducts can lead to mutations and initiate carcinogenesis if not repaired.[2][4] The study of IQ-induced DNA adducts is crucial for understanding its mechanism of carcinogenicity and for risk assessment.

The use of isotopically labeled compounds, such as 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-¹³C (¹³C-IQ), in conjunction with highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the accurate quantification of DNA adducts.[5] The ¹³C-labeled analogue serves as an ideal internal standard, co-eluting with the native adduct and compensating for variations in sample processing and instrument response, thereby enabling precise and accurate quantification through isotope dilution mass spectrometry.[5]

These application notes provide detailed protocols for the use of ¹³C-IQ in DNA adduct studies, from in vivo dosing of animal models to the analysis of DNA adducts by LC-MS/MS.

Quantitative Data on IQ-DNA Adduct Formation

The following table summarizes representative quantitative data on the levels of IQ-DNA adducts in various tissues of rodents exposed to IQ. This data is essential for understanding the distribution and dose-response of DNA damage.

Animal ModelTissueDose of IQAdduct Level (adducts per 10⁷ nucleotides)Reference
Male Fischer-344 RatLiver20 mg/kg (single oral dose)7.64 ± 1.08[6]
Kidney20 mg/kg (single oral dose)2.04 ± 0.32[6]
Colo-rectum20 mg/kg (single oral dose)1.08 ± 0.22[6]
Big Blue™ MiceLiver300 ppm in diet (12 weeks)28.3[5]
Heart300 ppm in diet (12 weeks)8.4[5]
Colon300 ppm in diet (12 weeks)3.3[5]
Forestomach300 ppm in diet (12 weeks)1.3[5]
Bone Marrow300 ppm in diet (12 weeks)0.4[5]

Experimental Protocols

Animal Dosing and Tissue Collection

This protocol describes the oral administration of IQ to rats for the study of DNA adduct formation in various tissues.

Materials:

  • 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)

  • Vehicle (e.g., corn oil)

  • Male Fischer-344 rats (or other appropriate rodent model)

  • Gavage needles (16-18 gauge for rats)[3]

  • Syringes

  • Balance

  • Surgical instruments for tissue dissection

  • Cryovials or other appropriate storage containers

  • Liquid nitrogen or dry ice

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare the dosing solution of IQ in the chosen vehicle (e.g., corn oil). The concentration should be calculated based on the desired dose and the average body weight of the animals. For example, for a 20 mg/kg dose in a 200g rat, you would need 4 mg of IQ per rat.[6] The volume administered should typically be between 10-20 ml/kg.[2]

  • Animal Restraint: Restrain the rat securely. One common method is to hold the rat over the neck and thoracic region while supporting the lower body.[2]

  • Gavage Needle Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion length to reach the stomach.[2] Mark this length on the needle.

  • Oral Gavage:

    • Lubricate the tip of the gavage needle with water or a suitable lubricant.[2]

    • Gently insert the needle into the mouth, to the side of the incisors, and advance it over the tongue into the esophagus. The needle should pass smoothly without force.[2][7]

    • Advance the needle to the pre-measured mark.

    • Slowly administer the IQ solution.[7]

    • Gently withdraw the needle.

    • Monitor the animal for any signs of distress immediately after the procedure and for the following 24 hours.[3]

  • Tissue Collection:

    • At the desired time point after dosing (e.g., 24 hours), euthanize the animals using an approved method.[6]

    • Immediately dissect the target tissues (e.g., liver, kidney, colon).

    • Rinse the tissues with cold phosphate-buffered saline (PBS) to remove any blood.

    • Blot the tissues dry, weigh them, and snap-freeze them in liquid nitrogen.

    • Store the frozen tissues at -80°C until DNA isolation.

DNA Isolation from Tissues

This protocol describes a common method for isolating high-quality genomic DNA from animal tissues.

Materials:

  • Frozen tissue sample (20-30 mg)

  • Lysis buffer (e.g., containing Tris-HCl, EDTA, SDS)

  • Proteinase K

  • RNase A

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

  • Centrifuge and microcentrifuge tubes

Procedure:

  • Tissue Homogenization: Homogenize the frozen tissue sample in lysis buffer.

  • Protein Digestion: Add Proteinase K to the lysate and incubate at 55°C for 3 hours or overnight, until the tissue is completely lysed.

  • RNA Removal: Add RNase A and incubate at 37°C for 30 minutes.

  • Phenol-Chloroform Extraction:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol and mix gently by inversion.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new tube.

  • Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol, mix, centrifuge, and transfer the aqueous phase as in the previous step.

  • DNA Precipitation:

    • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold isopropanol to the aqueous phase.

    • Mix gently until a white DNA precipitate is visible.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

  • DNA Washing:

    • Carefully discard the supernatant.

    • Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

  • DNA Resuspension: Resuspend the DNA pellet in an appropriate volume of nuclease-free water.

  • Quantification and Quality Check: Determine the DNA concentration and purity using a spectrophotometer. A 260/280 ratio of ~1.8 indicates pure DNA.

Enzymatic Hydrolysis of DNA to Nucleosides

This protocol describes the enzymatic digestion of DNA to release individual nucleosides for LC-MS/MS analysis.

Materials:

  • Purified genomic DNA

  • ¹³C-IQ labeled DNA adduct internal standard (e.g., ¹³C-dG-C8-IQ)

  • Nuclease P1

  • Alkaline Phosphatase

  • Deoxyribonuclease I (DNase I)

  • Snake Venom Phosphodiesterase

  • Reaction buffer (e.g., containing Tris-HCl, MgCl₂)

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

Procedure:

  • Sample Preparation: In a microcentrifuge tube, combine 10-50 µg of the isolated DNA with a known amount of the ¹³C-IQ labeled internal standard.

  • Initial Digestion: Add DNase I to the DNA solution and incubate at 37°C for 2 hours.

  • Secondary Digestion:

    • Add Nuclease P1 and snake venom phosphodiesterase to the reaction mixture.

    • Incubate at 37°C for another 2 hours.

  • Final Digestion: Add alkaline phosphatase and continue the incubation at 37°C for an additional 2 hours or overnight.

  • Enzyme Removal:

    • Precipitate the proteins by adding an equal volume of cold acetonitrile and centrifuging at high speed (e.g., 14,000 x g) for 10 minutes.

    • Alternatively, use a molecular weight cutoff filter (e.g., 3 kDa) to remove the enzymes.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant (containing the nucleosides) to a new tube.

    • Dry the sample under a vacuum.

    • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of IQ-DNA Adducts

This protocol provides a general framework for the analysis of IQ-DNA adducts using LC-MS/MS with an isotope dilution method. Specific parameters may need to be optimized for the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.[8]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 5%) to a higher percentage (e.g., 95%) over a suitable time (e.g., 20-30 minutes) to separate the adduct from the normal nucleosides.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • dG-C8-IQ (native): The precursor ion will be the protonated molecule [M+H]⁺. The product ion will typically be the protonated IQ aglycone fragment. These transitions must be determined by direct infusion of a dG-C8-IQ standard.

    • ¹³C-dG-C8-IQ (internal standard): The precursor ion will be the protonated molecule [M+H]⁺ with the corresponding mass shift due to the ¹³C label. The product ion will be the protonated ¹³C-IQ aglycone fragment. The specific m/z values will depend on the number of ¹³C atoms in the standard.

  • Collision Energy and other MS parameters: These need to be optimized for each transition to achieve maximum sensitivity.[9]

Data Analysis:

  • Integrate the peak areas for both the native dG-C8-IQ and the ¹³C-dG-C8-IQ internal standard.

  • Calculate the ratio of the peak area of the native adduct to the peak area of the internal standard.

  • Generate a calibration curve using known amounts of the native adduct standard spiked with a constant amount of the internal standard.

  • Quantify the amount of dG-C8-IQ in the unknown samples by comparing their peak area ratios to the calibration curve.

  • Express the adduct levels as the number of adducts per 10⁶ or 10⁷ normal nucleotides.

Visualizations

Experimental Workflow

experimental_workflow cluster_animal_study In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis animal_dosing Animal Dosing (Oral Gavage with IQ) tissue_collection Tissue Collection (Liver, Kidney, Colon, etc.) animal_dosing->tissue_collection dna_isolation DNA Isolation tissue_collection->dna_isolation Frozen Tissue dna_hydrolysis Enzymatic Hydrolysis to Nucleosides dna_isolation->dna_hydrolysis lc_msms LC-MS/MS Analysis (Isotope Dilution) dna_hydrolysis->lc_msms Nucleoside Mixture with ¹³C-IQ Internal Standard data_analysis Data Analysis and Quantification lc_msms->data_analysis signaling_pathway IQ 2-Amino-3-methyl-3H- imidazo[4,5-f]quinoline (IQ) Metabolic_Activation Metabolic Activation (CYP1A2) IQ->Metabolic_Activation Reactive_Intermediate Reactive Intermediate (N-acetoxy-IQ) Metabolic_Activation->Reactive_Intermediate DNA_Adducts IQ-DNA Adducts (dG-C8-IQ, dG-N²-IQ) Reactive_Intermediate->DNA_Adducts Replication_Stress Replication Stress & Stalled Forks DNA_Adducts->Replication_Stress Mutation Mutation DNA_Adducts->Mutation ATM_ATR ATM / ATR Activation Replication_Stress->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Stabilization & Activation Chk1_Chk2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis DNA_Repair->Mutation Prevention Carcinogenesis Carcinogenesis Apoptosis->Carcinogenesis Inhibition Mutation->Carcinogenesis

References

Application Note: Quantitative Analysis of Heterocyclic Amines in Cooked Meat using Isotope Dilution UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic amines (HCAs) are a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of protein-rich foods, such as meat and fish.[1][2] Due to their potential health risks, the accurate and sensitive quantification of HCAs in food matrices is of significant importance for food safety assessment and toxicological studies. The analysis of HCAs is challenging due to their low concentrations in complex sample matrices.[1]

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, offering high precision and accuracy. This method involves spiking a sample with a known amount of a stable isotopically labeled analogue of the analyte to serve as an internal standard.[3][4][5] This standard behaves nearly identically to the native analyte during sample preparation and analysis, effectively compensating for matrix effects and variations in extraction recovery.[5][6] This application note provides a detailed protocol for the extraction, purification, and quantification of several common HCAs in cooked meat samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocols

Materials and Reagents
  • HCA Analytical Standards: IQ, MeIQ, MeIQx, 4,8-DiMeIQx, PhIP, AαC, Harman, Norharman (Toronto Research Chemicals or equivalent).

  • Isotopically Labeled Internal Standards: IQ-d3, MeIQx-d3, PhIP-d3, MeAαC-d3 (or other appropriate labeled standards corresponding to the analytes of interest).[6]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), Hexane (all HPLC or MS grade).

  • Reagents: Ammonium formate, Formic acid (FA), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Anhydrous magnesium sulfate (MgSO4).

  • Solid-Phase Extraction (SPE): Polymer-based strong cation-exchange cartridges (e.g., Oasis MCX).[1][7]

  • Sample Preparation: High-speed homogenizer, centrifuge, vortex mixer, nitrogen evaporator.

Sample Preparation and Homogenization
  • Purchase cooked meat samples (e.g., pan-fried beef, grilled chicken) from a local source.

  • Homogenize a representative portion of the meat sample to a fine powder or paste using a high-speed blender or food processor.

  • Store the homogenized sample at -20°C until analysis.

Extraction and Purification Workflow
  • Sample Weighing and Spiking:

    • Weigh approximately 2.0 g of the homogenized meat sample into a 50 mL polypropylene centrifuge tube.[8]

    • Spike the sample with a mixture of isotopically labeled internal standards at a concentration appropriate for the expected analyte levels (e.g., 5 ng/g).[1][5]

    • Vortex the sample for 1 minute to ensure thorough mixing.

  • Alkaline Digestion and Liquid-Liquid Extraction (LLE):

    • Add 10 mL of 1 M NaOH to the sample, vortex for 1 minute, and incubate in a shaker at 37°C for 30 minutes.

    • Perform a liquid-liquid extraction by adding 15 mL of a dichloromethane/hexane (1:1, v/v) mixture.

    • Vortex vigorously for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the organic (lower) layer to a clean tube. Repeat the extraction step twice more, pooling the organic extracts.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis MCX SPE cartridge (e.g., 60 mg/3 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.[1][7]

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 5 mL of 5% methanol in 0.1 M HCl.

    • Load the reconstituted sample onto the conditioned MCX cartridge.

    • Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol to remove interferences.

    • Elute the HCAs with 5 mL of 5% ammonium hydroxide in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[9]

    • Transfer the solution to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Chromatographic System: Waters ACQUITY UPLC or equivalent.

  • Column: Acquity BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9][11]

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 5 µL.[9]

  • Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analytes. For example: 0-1 min, 5% B; 1-8 min, linear gradient to 60% B; 8-9 min, hold at 95% B; 9-10 min, return to 5% B; 10-12 min, re-equilibration.[9][11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Quattro Premier).[10][11]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[9][11]

Data Presentation

Table 1: Heterocyclic Amines and Corresponding Isotopically Labeled Internal Standards.

Analyte (HCA) Abbreviation Internal Standard
2-Amino-3-methylimidazo[4,5-f]quinoline IQ IQ-d3
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline MeIQ MeIQ-d3
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline MeIQx MeIQx-d3
2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline 4,8-DiMeIQx 4,8-DiMeIQx-d3
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine PhIP PhIP-d3
2-Amino-9H-pyrido[2,3-b]indole AαC AαC-d3
9H-Pyrido[3,4-b]indole Norharman Norharman-d3

| 1-Methyl-9H-pyrido[3,4-b]indole | Harman | Harman-d3 |

Table 2: Example UPLC-MS/MS MRM Transitions and Parameters. Parameters must be optimized for the specific instrument used.

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
IQ 199.1 184.1 50 25
IQ-d3 202.1 187.1 50 25
MeIQx 214.1 199.1 50 27
MeIQx-d3 217.1 202.1 50 27
PhIP 225.1 210.1 50 30
PhIP-d3 228.1 213.1 50 30
Norharman 169.1 142.1 50 35

| Harman | 183.1 | 155.1 | 50 | 35 |

Table 3: Method Performance and Validation Data. Typical performance characteristics obtained from method validation studies.[2][6][8]

Parameter IQ MeIQx PhIP
Linearity (R²) >0.995 >0.995 >0.995
LOD (ng/g) 0.01 0.01 0.02
LOQ (ng/g) 0.03 0.03 0.05
Recovery (%) 85 - 110% 88 - 112% 82 - 108%

| Precision (RSD%) | < 15% | < 15% | < 15% |

Visualizations

HCA_Analysis_Workflow Sample 1. Sample Homogenization (2g Cooked Meat) Spike 2. Spiking (Isotopically Labeled Internal Standards) Sample->Spike LLE 3. Alkaline LLE (NaOH, DCM/Hexane) Spike->LLE Evap1 4. Evaporation LLE->Evap1 SPE 5. SPE Cleanup (MCX Cartridge) Evap1->SPE Evap2 6. Evaporation SPE->Evap2 Recon 7. Reconstitution (Mobile Phase) Evap2->Recon Analysis 8. UPLC-MS/MS Analysis (MRM Mode) Recon->Analysis Data 9. Data Processing (Quantification) Analysis->Data

Caption: Workflow for HCA analysis in meat.

Isotope_Dilution_Principle cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix (Unknown amount of Native Analyte) Combined Sample + IS Sample->Combined IS Internal Standard (Known amount of Labeled Analyte) IS->Combined Extraction Extraction & Cleanup Combined->Extraction MS MS Detection Extraction->MS Ratio Measure Ratio (Native / Labeled) MS->Ratio Quant Calculate Concentration Ratio->Quant

Caption: Principle of Isotope Dilution Analysis.

References

Application Notes and Protocols for In Vivo Studies with 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline (IQ) is a heterocyclic aromatic amine formed in cooked meats and fish. It is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC)[1]. In vivo studies are crucial for understanding the metabolic activation, biodistribution, DNA adduct formation, and carcinogenic mechanisms of IQ. The use of isotopically labeled 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C (¹³C-IQ) allows for precise tracing and quantification of the compound and its metabolites in biological systems using mass spectrometry.

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using ¹³C-IQ in rodent models. The focus is on experimental design, methodologies for key experiments, and data presentation to facilitate research in toxicology, pharmacology, and drug development.

Data Presentation

Quantitative Analysis of ¹³C-IQ Metabolism and Excretion

The following tables summarize representative quantitative data from in vivo studies with radiolabeled IQ in rats. This data can serve as a reference for expected outcomes in studies using ¹³C-IQ.

Table 1: Excretion of ¹⁴C-IQ in Male Fischer 344 Rats Following a Single Oral Gavage [2]

Time Interval% of Administered Dose in Urine% of Administered Dose in Feces
0-24 h35.2 ± 3.120.1 ± 2.5
24-48 h5.3 ± 0.817.5 ± 2.1
Total (48 h) 40.5 ± 3.9 37.6 ± 4.6

Data are presented as mean ± SD. Dose: 20 mg/kg body weight.

Table 2: Biliary Excretion of ¹⁴C-IQ in Male Fischer 344 Rats Following a Single Oral Gavage [2]

Time Interval% of Administered Dose in Bile
0-6 h8.9 ± 1.2
6-12 h3.5 ± 0.6
12-24 h1.8 ± 0.4
24-48 h0.8 ± 0.2
Total (48 h) 15.0 ± 2.4

Data are presented as mean ± SD. Dose: 40 mg/kg body weight.

Table 3: Major Metabolites of IQ Identified in Rat Urine and Feces [2][3]

MetaboliteLocation Found
IQ (unmodified)Urine, Feces
2-acetylamino-3-methylimidazo[4,5-f]quinolineUrine
2-aminoimidazo[4,5-f]quinolineUrine
2-amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinoline-7-one (7-OH-IQ)Urine, Feces
IQ-sulfamateUrine, Feces
Glucuronide conjugateUrine
Sulfate esterUrine

Experimental Protocols

In Vivo Carcinogenicity and Metabolism Study with ¹³C-IQ

Objective: To determine the biodistribution, metabolism, and carcinogenic potential of ¹³C-IQ in a rodent model.

Materials:

  • 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-¹³C (¹³C-IQ)

  • Vehicle for administration (e.g., corn oil, 0.9% saline)

  • Male and female Fischer 344 rats or C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats)

  • Metabolic cages for separate collection of urine and feces

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Tissue collection tools (scalpels, forceps)

  • Liquid nitrogen

  • -80°C freezer

  • Homogenizer

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

  • Dose Preparation: Prepare the dosing solution of ¹³C-IQ in the chosen vehicle. The concentration should be calculated based on the desired dose and the average body weight of the animals.

  • Animal Dosing:

    • Fast the animals for 4-6 hours before dosing.

    • Administer a single dose of ¹³C-IQ via oral gavage. A typical dose for metabolism studies is 20-40 mg/kg body weight. For carcinogenicity studies, lower doses administered over a longer period may be used.

  • Sample Collection:

    • Place animals in metabolic cages immediately after dosing.

    • Collect urine and feces at regular intervals (e.g., 0-12h, 12-24h, 24-48h).

    • At predetermined time points (e.g., 2, 6, 24, 48 hours post-dose), euthanize a subset of animals.

    • Collect blood via cardiac puncture.

    • Perfuse the animals with saline to remove blood from the organs.

    • Collect tissues of interest (e.g., liver, colon, kidney, lung, spleen, heart).

    • Flash-freeze tissues in liquid nitrogen and store at -80°C.

  • Sample Processing:

    • Urine and Feces: Homogenize feces in water. Centrifuge urine and fecal homogenates to remove debris.

    • Blood: Centrifuge blood to separate plasma.

    • Tissues: Homogenize tissues in an appropriate buffer.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate ¹³C-IQ and its metabolites from the biological matrices.

  • LC-MS Analysis:

    • Analyze the extracted samples using a high-resolution LC-MS system to identify and quantify ¹³C-IQ and its metabolites.

    • Use an internal standard for absolute quantification.

DNA Adduct Analysis

Objective: To quantify the formation of ¹³C-IQ-DNA adducts in target tissues.

Materials:

  • Tissues from ¹³C-IQ treated animals

  • DNA extraction kit

  • Nuclease P1

  • Alkaline phosphatase

  • LC-MS/MS system

Protocol:

  • DNA Extraction: Extract DNA from the tissues of interest using a commercial DNA extraction kit.

  • DNA Digestion: Digest the DNA to individual deoxynucleosides using nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Analyze the digested DNA samples by LC-MS/MS.

    • Use a method specifically designed for the detection of the ¹³C-labeled N-(deoxyguanosin-8-yl)-IQ adduct.

    • Quantify the adduct levels relative to the total amount of deoxyguanosine.

Mandatory Visualization

Experimental_Workflow A Animal Acclimation C Oral Gavage Administration A->C B ¹³C-IQ Dose Preparation B->C D Metabolic Cage Housing C->D F Euthanasia & Tissue Collection C->F E Urine & Feces Collection D->E H Sample Processing (Extraction) E->H G Blood Collection F->G J DNA Extraction & Digestion F->J G->H I LC-MS Analysis (Metabolite Profiling) H->I K LC-MS/MS Analysis (DNA Adducts) J->K

Caption: Experimental workflow for in vivo studies with ¹³C-IQ.

Metabolic_Activation IQ 2-Amino-3-methyl-3H- imidazo[4,5-F]quinoline (IQ) N_OH_IQ N-hydroxy-IQ IQ->N_OH_IQ CYP1A2 Detox Detoxification (e.g., Glucuronidation) IQ->Detox Nitrenium Nitrenium Ion N_OH_IQ->Nitrenium O-acetylation DNA_adduct DNA Adducts Nitrenium->DNA_adduct

Caption: Metabolic activation pathway of IQ.

DNA_Damage_Response IQ_adduct IQ-DNA Adducts ATR_ATM ATR/ATM Activation IQ_adduct->ATR_ATM Chk1_Chk2 Chk1/Chk2 Phosphorylation ATR_ATM->Chk1_Chk2 p53 p53 Activation ATR_ATM->p53 Repair DNA Repair ATR_ATM->Repair CellCycle Cell Cycle Arrest Chk1_Chk2->CellCycle p53->CellCycle Apoptosis Apoptosis p53->Apoptosis

Caption: IQ-induced DNA damage response signaling pathway.

References

Application Notes and Protocols for Cell Culture Experiments with 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) is a heterocyclic amine formed in cooked meats and fish. It is a potent mutagen and is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1][2] Understanding the cellular and molecular mechanisms of IQ is crucial for risk assessment and the development of potential cancer prevention strategies. These application notes provide detailed protocols for in vitro cell culture experiments to study the effects of IQ on cytotoxicity, DNA damage, cell cycle progression, and key signaling pathways.

Data Presentation

Table 1: Cytotoxicity of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) in Human Cancer Cell Lines
Cell LineCancer TypeAssayExposure Time (h)IC50 (µM)Reference
HepG2Hepatocellular CarcinomaMTT48~50 µM (Estimated based on related compounds)[3][4]
Caco-2Colorectal AdenocarcinomaMTT72~100 µM (Estimated based on related compounds)[5]
MCF-7Breast AdenocarcinomaMTT72~80 µM (Estimated based on related compounds)[5]
Table 2: Effects of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) on Cell Cycle Distribution
Cell LineIQ Concentration (µM)Exposure Time (h)% G0/G1 Phase% S Phase% G2/M PhaseReference
HCT1160.424IncreasedDecreased82.53[6]
Caco-20.424IncreasedDecreased86.48[6]

Note: Data is for a structurally related indolo[2,3-b]quinoline derivative, highlighting a common mechanism of G2/M arrest for this class of compounds.

Table 3: Modulation of Key Proteins by 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)
Cell TypeIQ TreatmentProteinChange in Expression/ActivityReference
Murine SplenocytesDose-dependentProtein Kinase C (PKC)Decreased activity[7]
Zebrafish Liver8, 80, 800 ng/mL for 35 daysBcl-2Decreased protein expression[8][9]
Zebrafish Liver8, 80, 800 ng/mL for 35 daysCaspase-3, -8, -9, BaxIncreased gene expression[9]
Zebrafish Liver8, 80, 800 ng/mL for 35 daysGRP78, CHOPUpregulated expression[8][9]

Experimental Protocols

Protocol 1: Cell Viability Assessment by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., HepG2, Caco-2, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of IQ in complete culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium and add 100 µL of medium containing various concentrations of IQ to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette up and down to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the log of the IQ concentration to determine the IC50 value.

Protocol 2: DNA Adduct Detection by ³²P-Postlabeling Assay

Principle: The ³²P-postlabeling assay is a highly sensitive method for detecting covalent modifications to DNA (adducts). DNA is enzymatically digested to deoxynucleoside 3'-monophosphates. The adducts are then enriched, radiolabeled with ³²P-ATP, and separated by thin-layer chromatography (TLC).

Materials:

  • Cells treated with IQ

  • DNA extraction kit

  • Micrococcal nuclease

  • Spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • TLC development solvents

  • Phosphorimager or autoradiography film

Procedure:

  • DNA Isolation: Isolate genomic DNA from IQ-treated and control cells using a commercial DNA extraction kit, ensuring high purity.

  • DNA Digestion: Digest 5-10 µg of DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Nuclease P1 Method): Treat the digested DNA with nuclease P1 to dephosphorylate normal nucleotides to deoxynucleosides, while adducts are resistant to this enzyme. This step enriches the adducts.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with [γ-³²P]ATP using T4 polynucleotide kinase.

  • TLC Separation: Apply the labeled adducts to a PEI-cellulose TLC plate. Develop the chromatogram in multiple dimensions using different solvent systems to achieve optimal separation of the adducts.

  • Detection and Quantification: Visualize the ³²P-labeled adducts using a phosphorimager or by exposing the TLC plate to X-ray film. Quantify the adduct levels by measuring the radioactivity in the adduct spots relative to the total amount of DNA analyzed.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.

Materials:

  • Cells treated with IQ

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with IQ for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Protein Expression

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Materials:

  • Cells treated with IQ

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-p38 MAPK, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: After IQ treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis cell_lines Cancer Cell Lines (HepG2, Caco-2, MCF-7) iq_treatment IQ Treatment (Various Concentrations & Durations) cell_lines->iq_treatment mtt MTT Assay (Cytotoxicity) iq_treatment->mtt Assess Viability postlabeling 32P-Postlabeling (DNA Adducts) iq_treatment->postlabeling Detect DNA Damage flow Flow Cytometry (Cell Cycle) iq_treatment->flow Analyze Cell Cycle western Western Blot (Protein Expression) iq_treatment->western Measure Protein Levels ic50 IC50 Determination mtt->ic50 adduct_quant Adduct Quantification postlabeling->adduct_quant cell_cycle_dist Cell Cycle Distribution flow->cell_cycle_dist protein_quant Protein Quantification western->protein_quant

Caption: Experimental workflow for studying the effects of IQ in cell culture.

tlr4_signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_cellular_response Cellular Response IQ 2-Amino-3-methyl-3H- imidazo[4,5-f]quinoline (IQ) TLR4 TLR4 IQ->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 MAPK_cascade MAPK Cascade (p38, JNK, ERK) TRAF6->MAPK_cascade IKK IKK Complex TRAF6->IKK AP1 AP-1 MAPK_cascade->AP1 Activates Inflammation Inflammation (TNF-α, IL-1β, IL-6) AP1->Inflammation Oxidative_Stress Oxidative Stress AP1->Oxidative_Stress IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Inflammation NFkB->Oxidative_Stress

Caption: IQ-induced TLR4 signaling leading to inflammation and oxidative stress.

dna_damage_response_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis IQ 2-Amino-3-methyl-3H- imidazo[4,5-f]quinoline (IQ) DNA_damage DNA Adducts (Genotoxic Stress) IQ->DNA_damage p53 p53 (Tumor Suppressor) DNA_damage->p53 Stabilizes & Activates p21 p21 (CDKN1A) p53->p21 Induces Transcription Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates G2M_arrest G2/M Phase Arrest p21->G2M_arrest Induces Caspases Caspase Cascade Bax->Caspases Bcl2->Caspases Inhibits Apoptosis_outcome Apoptosis Caspases->Apoptosis_outcome Executes

Caption: IQ-induced DNA damage response leading to cell cycle arrest and apoptosis.

References

Application Notes and Protocols for Biomarker Discovery using 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline (IQ) is a mutagenic and carcinogenic heterocyclic amine formed in cooked meats. Understanding its metabolic fate is crucial for assessing exposure and associated health risks. The use of stable isotope-labeled compounds, such as 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C (IQ-2-13C), coupled with mass spectrometry, offers a powerful tool for tracing the biotransformation of IQ and discovering potential biomarkers of exposure and effect. This application note provides detailed protocols for utilizing IQ-2-13C in biomarker discovery studies, from in vivo administration to metabolite analysis and data interpretation.

Principle

Stable isotope labeling with 13C allows for the differentiation of exogenously administered IQ from endogenous molecules. By tracing the 13C label through metabolic pathways, researchers can identify and quantify IQ metabolites in various biological matrices, such as urine and tissues. These metabolites, as well as their downstream effects, can serve as valuable biomarkers for assessing exposure levels and understanding the mechanisms of IQ-induced toxicity.

Data Presentation

The following table summarizes the quantitative analysis of urinary metabolites of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline administered to mice. This data is adapted from a study using 14C-labeled IQ and is presented here as a representative example of the expected metabolite distribution.

Table 1: Urinary Metabolites of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline in Mice

MetaboliteControl Mice (% of Total Radioactivity)BNF-Treated Mice (% of Total Radioactivity)
5-O-glucuronide15.2 ± 1.525.8 ± 2.1
m/z 217 (1,2-dihydro-2-amino-5-hydroxy-3-methylimidazo[4,5-f]quinoline)2.1 ± 0.318.5 ± 1.8
m/z 393 (1,2-dihydro-2-amino-5-O-glucuronide-3-methylimidazo[4,5-f]quinoline)Not Detected12.3 ± 1.1
5-sulfate1.9 ± 0.28.7 ± 0.9
m/z 233 (1,2-dihydro-2-amino-5,7-dihydroxy-3-methylimidazo[4,5-f]quinoline)Not Detected6.5 ± 0.7
N-glucuronide3.5 ± 0.45.1 ± 0.6
Demethyl-IQ10.1 ± 1.14.3 ± 0.5
Sulfamate8.7 ± 0.93.2 ± 0.4

Data adapted from a study utilizing 14C-IQ in mice treated with and without the cytochrome P450 inducer β-naphthoflavone (BNF)[1]. The m/z values correspond to the [M+H]+ ions.

Experimental Protocols

Protocol 1: In Vivo Administration of IQ-2-13C and Sample Collection

This protocol describes the oral administration of IQ-2-13C to mice and the subsequent collection of urine and tissue samples for metabolite analysis.

Materials:

  • This compound (IQ-2-13C)

  • Vehicle for administration (e.g., corn oil)

  • Metabolic cages

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Animal Acclimation: Acclimate male mice (e.g., C57BL/6, 8-10 weeks old) to laboratory conditions for at least one week with ad libitum access to food and water.

  • Dosing Solution Preparation: Prepare a homogenous suspension of IQ-2-13C in the chosen vehicle at the desired concentration.

  • Administration: Administer a single oral gavage of the IQ-2-13C suspension to each mouse. A typical dose might range from 1 to 10 mg/kg body weight.

  • Urine Collection: House the mice individually in metabolic cages and collect urine for 24-48 hours post-administration. Store urine samples at -80°C until analysis.

  • Tissue Collection: At the end of the collection period, anesthetize the mice.

  • Collect blood via cardiac puncture.

  • Perfuse the animals with saline to remove blood from the tissues.

  • Excise target tissues (e.g., liver, kidney, colon).

  • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

Protocol 2: Analysis of IQ-2-13C Metabolites in Urine by LC-MS/MS

This protocol outlines the procedure for extracting and quantifying IQ-2-13C and its metabolites from urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Collected urine samples

  • Internal standard (e.g., a deuterated analog of an IQ metabolite)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Thaw urine samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any debris.

    • Spike the supernatant with the internal standard.

    • Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

      • Condition the C18 SPE cartridge with methanol followed by water.

      • Load the urine sample.

      • Wash the cartridge with water to remove salts.

      • Elute the analytes with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., start with 5% B, ramp to 95% B over 15 minutes).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • MRM Transitions: Determine the specific precursor-to-product ion transitions for IQ-2-13C and each of its expected metabolites. The +1 Da mass shift due to the 13C label should be accounted for in the precursor ion m/z.

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of each metabolite in the urine samples.

Mandatory Visualization

Biomarker_Discovery_Workflow cluster_in_vivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome IQ_13C Administration of This compound Animal_Model Animal Model (e.g., Mouse) IQ_13C->Animal_Model Urine_Collection Urine Collection (Metabolic Cages) Animal_Model->Urine_Collection Tissue_Collection Tissue Collection (Liver, Kidney, etc.) Animal_Model->Tissue_Collection Urine_Processing Urine Processing (Centrifugation, SPE) Urine_Collection->Urine_Processing Tissue_Processing Tissue Homogenization & Extraction Tissue_Collection->Tissue_Processing LCMS LC-MS/MS Analysis Urine_Processing->LCMS Tissue_Processing->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis Biomarker_ID Biomarker Identification Data_Analysis->Biomarker_ID Pathway_Analysis Metabolic Pathway Elucidation Data_Analysis->Pathway_Analysis

Caption: Experimental workflow for biomarker discovery using IQ-2-13C.

IQ_Metabolism IQ_13C This compound N_OH_IQ N-hydroxy-IQ-2-13C IQ_13C->N_OH_IQ CYP1A2 OH_IQ 5-hydroxy-IQ-2-13C IQ_13C->OH_IQ CYP1A2 Demethyl_IQ Demethyl-IQ-2-13C IQ_13C->Demethyl_IQ CYPs IQ_Glucuronide IQ-N-glucuronide-2-13C IQ_13C->IQ_Glucuronide UGTs IQ_Sulfate IQ-sulfamate-2-13C IQ_13C->IQ_Sulfate SULTs DNA_Adducts DNA Adducts-2-13C N_OH_IQ->DNA_Adducts O-acetylation/ O-sulfonation OH_IQ_Glucuronide 5-hydroxy-IQ-O-glucuronide-2-13C OH_IQ->OH_IQ_Glucuronide UGTs OH_IQ_Sulfate 5-hydroxy-IQ-O-sulfate-2-13C OH_IQ->OH_IQ_Sulfate SULTs

Caption: Metabolic activation and detoxification pathways of IQ-2-13C.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C Mass Spectrometry Signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-¹³C (IQ-²-¹³C). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal intensity of this isotopically labeled compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-¹³C, and why is it used in MS analysis?

A1: 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline (IQ) is a heterocyclic aromatic amine, which is a class of mutagenic and carcinogenic compounds often formed during the high-temperature cooking of protein-rich foods. The ¹³C labeled version, 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-¹³C, serves as an internal standard in mass spectrometry-based quantitative analysis.[1] Its chemical behavior is nearly identical to the native IQ, but its increased mass allows it to be distinguished by the mass spectrometer. This enables accurate quantification by correcting for variations during sample preparation and ionization.

Q2: I am observing a low signal intensity for IQ-²-¹³C. What are the primary areas to troubleshoot?

A2: Low signal intensity can stem from several factors. The main areas to investigate are:

  • Mobile Phase Composition: The pH, organic solvent, and additives in your mobile phase are critical for efficient ionization.

  • Ion Source Parameters: Suboptimal settings for parameters like capillary voltage, gas pressures, and temperatures can significantly reduce signal intensity.

  • Matrix Effects: Components in your sample matrix can suppress the ionization of your analyte.

  • Sample Preparation: Inefficient extraction or the presence of contaminants can lead to a poor signal.

Q3: What is the optimal mobile phase pH for analyzing IQ-²-¹³C?

A3: For heterocyclic amines like IQ, adjusting the mobile phase to an acidic pH generally improves signal intensity in positive ion electrospray ionization (ESI). A pH of approximately 3.0 has been shown to yield the highest MS/MS responses.[2] This is typically achieved by adding a small amount of an acidifier like formic acid to the mobile phase.

Q4: Which organic solvent, methanol or acetonitrile, is better for IQ-²-¹³C analysis?

A4: In general, acetonitrile is favored over methanol for ESI-MS. Solvents with lower surface tension and lower vaporization enthalpy, like acetonitrile, tend to produce a stronger signal for analytes.[3][4][5]

Q5: How do matrix effects impact the signal of IQ-²-¹³C, and how can they be mitigated?

A5: Matrix effects occur when other components in the sample co-elute with your analyte and interfere with its ionization, leading to signal suppression or enhancement.[3] This is a common issue in complex matrices like food samples. The most effective way to mitigate matrix effects is by using a stable isotope-labeled internal standard, such as IQ-²-¹³C itself, which co-elutes and experiences similar matrix effects as the analyte, allowing for accurate correction. Additionally, thorough sample cleanup using techniques like solid-phase extraction (SPE) can help remove interfering matrix components.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Composition

If you are experiencing low signal intensity, systematically optimize your mobile phase.

  • Issue: Poor protonation of IQ-²-¹³C in the ESI source.

    • Solution: Acidify your mobile phase. Add 0.1% formic acid to both the aqueous and organic phases to achieve a pH of around 3.0. This promotes the formation of the protonated molecule [M+H]⁺.

  • Issue: Suboptimal solvent for ESI.

    • Solution: If you are using methanol as the organic solvent, consider switching to acetonitrile. Acetonitrile's physical properties are generally more favorable for electrospray ionization.

  • Issue: Formation of adducts (e.g., sodium or potassium) that split the signal.

    • Solution: Add a small concentration of ammonium formate or ammonium acetate (e.g., 2-5 mM) to your mobile phase. The ammonium ions can help to reduce the formation of alkali metal adducts and can sometimes enhance the protonated signal.

Guide 2: Fine-Tuning Ion Source Parameters

The physical parameters of the ESI source are critical for efficient desolvation and ionization.

  • Issue: Inefficient droplet formation and desolvation.

    • Solution: Optimize the nebulizer gas pressure and drying gas flow rate. Start with the manufacturer's recommended settings and adjust incrementally to find the optimal balance that provides a stable and fine spray.

  • Issue: Incomplete solvent evaporation or thermal degradation of the analyte.

    • Solution: Adjust the drying gas temperature. A higher temperature aids in solvent evaporation, but an excessively high temperature can cause the analyte to degrade. A typical starting point for compounds like IQ is around 300-350°C.

  • Issue: Poor ionization efficiency or ion fragmentation.

    • Solution: Optimize the capillary voltage (ion spray voltage). A voltage that is too low will result in poor ionization, while a voltage that is too high can cause in-source fragmentation and signal loss. For positive ion mode, a typical range to explore is 3-5 kV.

Data Presentation

The following tables summarize the expected impact of key parameters on the signal intensity of IQ-²-¹³C based on general principles and findings for similar compounds.

Table 1: Effect of Mobile Phase Composition on Signal Intensity

ParameterCondition 1Expected OutcomeCondition 2Expected OutcomeRationale
Organic Solvent 50% Methanol in WaterBaseline Signal50% Acetonitrile in WaterIncreased SignalAcetonitrile has lower surface tension and vaporization enthalpy, leading to more efficient droplet formation and desolvation.[3][4][5]
Mobile Phase pH Neutral (no additive)Low SignalpH ~3.0 (0.1% Formic Acid)Significantly Increased SignalAcidic conditions promote protonation of the basic nitrogen atoms in the IQ molecule, enhancing the [M+H]⁺ ion formation.[2]
Additive No AdditivePotential for Adducts5 mM Ammonium FormateReduced Adducts, Potentially Enhanced SignalAmmonium ions can outcompete alkali metal ions for adduction and can aid in protonation.

Table 2: Effect of ESI Source Parameters on Signal Intensity

ParameterLow SettingModerate SettingHigh SettingGeneral Trend and Rationale
Capillary Voltage (kV) Low SignalOptimal SignalDecreased Signal (potential fragmentation)An optimal voltage is required for efficient ionization without causing the molecule to fragment in the source.
Drying Gas Temp (°C) Low Signal (incomplete desolvation)Optimal SignalDecreased Signal (potential thermal degradation)Sufficient heat is needed to evaporate the solvent from the ESI droplets, but excessive heat can degrade the analyte.
Nebulizer Gas (psi) Poor Signal (large droplets)Optimal SignalDecreased Signal (ion suppression)An optimal pressure creates a fine, stable spray for efficient ionization.

Experimental Protocols

Key Experiment: LC-MS/MS Analysis of IQ-²-¹³C

This protocol provides a general methodology for the quantitative analysis of IQ using IQ-²-¹³C as an internal standard.

  • Sample Preparation (from a food matrix):

    • Homogenize 1-5 grams of the sample.

    • Spike the homogenate with a known amount of IQ-²-¹³C solution.

    • Perform a solid-liquid extraction with an appropriate solvent, such as acetonitrile with 1% formic acid.[2]

    • Vortex and centrifuge the sample.

    • Perform a solid-phase extraction (SPE) cleanup of the supernatant to remove interfering matrix components.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS System and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase:

      • A: Water with 0.1% Formic Acid

      • B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both IQ and IQ-²-¹³C.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Food Sample Homogenize Homogenization Sample->Homogenize Spike Spike with IQ-²-¹³C Homogenize->Spike Extract Solid-Liquid Extraction Spike->Extract Cleanup SPE Cleanup Extract->Cleanup Reconstitute Reconstitution Cleanup->Reconstitute LC LC Separation Reconstitute->LC MS MS Detection (ESI+) LC->MS Data Data Acquisition (MRM) MS->Data Quantify Quantification Data->Quantify

Caption: Experimental workflow for the quantification of IQ.

Troubleshooting_Logic Start Low Signal Intensity for IQ-²-¹³C Check_Mobile_Phase Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) Start->Check_Mobile_Phase Check_Solvent Using Acetonitrile? Check_Mobile_Phase->Check_Solvent Yes Optimize_Mobile_Phase Action: Acidify Mobile Phase Check_Mobile_Phase->Optimize_Mobile_Phase No Check_Source_Params Are Ion Source Parameters Optimized? Check_Solvent->Check_Source_Params Yes Switch_Solvent Action: Switch to Acetonitrile Check_Solvent->Switch_Solvent No Check_Matrix_Effects Consider Matrix Effects Check_Source_Params->Check_Matrix_Effects Yes Optimize_Source Action: Tune Capillary Voltage, Gas Flows, and Temperature Check_Source_Params->Optimize_Source No Improve_Cleanup Action: Enhance Sample Cleanup (e.g., SPE) Check_Matrix_Effects->Improve_Cleanup

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Synthesis of ¹³C Labeled Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ¹³C labeled quinolines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of these critical compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing ¹³C labeled quinolines compared to their unlabeled counterparts?

A1: Synthesizing ¹³C labeled quinolines introduces specific challenges primarily related to the cost of labeled starting materials and the need to preserve isotopic integrity. Key challenges include:

  • Isotopic Scrambling: The misplacement of the ¹³C label to unintended positions within the quinoline scaffold, which can compromise the utility of the final compound for mechanistic or metabolic studies.[1]

  • Low Yields: Classical quinoline synthesis methods can be low-yielding, which is particularly problematic when using expensive ¹³C precursors.[2]

  • Harsh Reaction Conditions: Many traditional methods, like the Skraup synthesis, use strong acids and high temperatures, which can lead to degradation and tar formation, complicating purification.[2][3]

  • Purification: Separating the desired labeled product from unreacted starting materials, byproducts, and tars can be difficult and may lead to material loss.[4]

  • Regioselectivity: Methods like the Friedländer synthesis can produce mixtures of regioisomers if unsymmetrical ketones are used, requiring careful control and separation.[5]

Q2: Which synthetic method is best for preparing a site-specifically ¹³C labeled quinoline?

A2: The choice of method depends on the desired substitution pattern and the position of the label.

  • The Friedländer synthesis is often preferred for its versatility and milder conditions compared to other classical methods.[5][6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, allowing for more controlled assembly and preservation of the label's position.[5][7]

  • The Skraup-Doebner-Von Miller synthesis should be used with caution for site-specific labeling. Studies using ¹³C-labeled ketones have shown that this reaction can proceed through a fragmentation-recombination mechanism, leading to 100% scrambling of the isotopic label in the final quinoline product.[1]

Q3: How can I detect and quantify isotopic scrambling in my final product?

A3: Isotopic scrambling is detected by determining the position and enrichment of the ¹³C label. The primary techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool to directly observe the position of the label. The chemical shifts and coupling constants will confirm the location of the ¹³C atom(s). Comparing the integrals of the labeled positions to a known standard can help quantify enrichment.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can determine the overall isotopic enrichment of the molecule. Fragmentation analysis (MS/MS) can sometimes provide information on the label's position by analyzing the mass of specific fragments.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of ¹³C labeled quinolines.

Issue 1: Low Yield of the Labeled Quinoline Product

Low yields are a critical issue when working with expensive ¹³C labeled materials.

Potential Cause Recommended Solution Citation
Harsh Reaction Conditions Classical methods like the Skraup synthesis often use high temperatures and strong acids, leading to degradation. Consider modern modifications that use milder catalysts (e.g., Lewis acids, ionic liquids) or reaction conditions (e.g., microwave heating).[2][3]
Polymerization of Reactants In the Doebner-von Miller synthesis, the α,β-unsaturated carbonyl compound can polymerize under acidic conditions. Using a biphasic reaction medium can sequester the carbonyl compound and reduce polymerization.[3]
Tar Formation A common issue in the Skraup synthesis. The use of a moderator like ferrous sulfate (FeSO₄) or boric acid can control the exothermic nature of the reaction and reduce charring.[2]
Inefficient Purification Significant product loss can occur during workup and purification. Optimize purification methods, such as using automated column chromatography for better separation and recovery. Isolate the crude product carefully from tars before final purification.[2][4]
Issue 2: Isotopic Scrambling Observed in the Final Product

Isotopic scrambling compromises the integrity of the labeled compound. This is a well-documented problem in certain quinoline syntheses.

Potential Cause Recommended Solution Citation
Reaction Mechanism (Skraup-Doebner-Von Miller) The mechanism of this reaction can involve fragmentation and recombination of intermediates, leading to complete scrambling of the label.[1]
Solution 1: Avoid this method if site-specific labeling is crucial.[1]
Solution 2: If the method must be used, carefully analyze the product via ¹³C NMR to confirm the extent of scrambling.[1]
Unstable Intermediates Reaction conditions that promote the formation of symmetrical or rapidly equilibrating intermediates can lead to label migration.[10]
Solution: Opt for synthetic routes with more stable intermediates. The Friedländer synthesis, which involves a more controlled cyclocondensation, is generally less prone to scrambling.[5]
Issue 3: Formation of Multiple Regioisomers

This is a common problem in the Friedländer synthesis when using an unsymmetrical ketone.

Potential Cause Recommended Solution Citation
Use of Unsymmetrical Ketones An unsymmetrical ketone provides two different α-methylene groups that can react, leading to two different quinoline isomers.[5]
Solution 1 (Catalyst Control): The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[5]
Solution 2 (Substrate Modification): Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can control the direction of cyclization.[5]
Solution 3 (Reaction Conditions): Carefully optimize the reaction temperature and solvent to influence the regiochemical outcome.[5]

Experimental Protocols

Protocol: Friedländer Synthesis of a ¹³C Labeled Quinoline Derivative

This protocol describes a general procedure for the synthesis of a ¹³C labeled quinoline using a Lewis acid catalyst, adapted for handling valuable isotopic materials.[6]

Materials:

  • ¹³C-labeled 2-aminobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Zirconium(IV) chloride (ZrCl₄) (10 mol%)

  • Ethanol/Water (1:1 mixture, 10 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the ¹³C-labeled 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol).

  • Solvent Addition: Add 10 mL of a 1:1 ethanol/water mixture to the flask.

  • Catalyst Addition: With stirring, add Zirconium(IV) chloride (10 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to 60 °C. Monitor the reaction progress closely using thin-layer chromatography (TLC) to ensure the consumption of the limiting labeled starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL). To minimize loss, ensure efficient phase separation.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane-ethyl acetate gradient) to obtain the pure ¹³C labeled quinoline.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and determine isotopic enrichment.[8]

Visualizations

Troubleshooting_Low_Yield start Low Yield of ¹³C Labeled Quinoline cond1 Which synthesis method was used? start->cond1 skraup Skraup / Doebner-von Miller cond1->skraup Skraup friedlander Friedländer / Other cond1->friedlander Friedländer issue_skraup Issue: Harsh Conditions & Tar Formation skraup->issue_skraup issue_friedlander Issue: Incomplete Reaction or Side Products friedlander->issue_friedlander sol_skraup Solution: 1. Add moderator (FeSO₄). 2. Consider milder, modern catalysts. 3. Use microwave heating. issue_skraup->sol_skraup sol_friedlander Solution: 1. Optimize catalyst (Lewis acid, etc.). 2. Adjust temperature and time. 3. Ensure high purity of starting materials. issue_friedlander->sol_friedlander

A troubleshooting decision tree for low yield in ¹³C quinoline synthesis.

Experimental_Workflow cluster_prep Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Combine ¹³C Reactants & Catalyst B 2. Heat & Monitor (TLC) A->B C 3. Quench Reaction B->C D 4. Liquid-Liquid Extraction C->D E 5. Column Chromatography D->E F 6. Confirm Structure (NMR, MS) E->F G 7. Verify Isotopic Enrichment & Position F->G

A general experimental workflow for ¹³C labeled quinoline synthesis.

References

2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C. The following troubleshooting guides and FAQs address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, the solid compound should be stored at -20°C, protected from light and moisture.[1] Stock solutions can also be stored at -20°C for several months if tightly sealed and protected from light. For short-term use, working solutions may be refrigerated at 2-8°C.

Q2: How stable is the 13C isotope in this molecule? Will it exchange or degrade?

A2: The Carbon-13 isotope is a stable, non-radioactive isotope.[2] The covalent bond between the 13C atom and the rest of the molecule is stable under normal experimental conditions. The stability of the labeled compound is primarily determined by the chemical properties of the parent molecule, 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline (IQ), not the isotope itself.[2]

Q3: What is the expected shelf-life of this compound?

A3: While specific long-term stability studies on the 13C-labeled version are not extensively published, the unlabeled parent compound, 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline, has a reported stability of at least 4 years when stored under appropriate conditions (-20°C).[1] Given that the 13C isotope does not significantly alter chemical stability, a similar shelf-life can be expected for the labeled compound.

Q4: In what solvents is this compound soluble?

A4: 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).[3]

Q5: Are there any known incompatibilities for this compound?

A5: Yes, the compound is known to rapidly degrade in the presence of dilute hypochlorite.[4] It is also sensitive to strong acidic conditions (pH ≤ 2.0), light, and high temperatures, which can lead to degradation.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
Symptom Potential Cause Troubleshooting Steps
Low or no signal of the labeled compound in mass spectrometry. Compound degradation due to improper storage or handling.1. Verify that the compound has been stored at -20°C and protected from light. 2. Prepare fresh solutions from the solid stock. 3. Avoid repeated freeze-thaw cycles of stock solutions.
Inefficient extraction from the experimental matrix.1. Optimize the extraction protocol to ensure efficient recovery. 2. Use a small-scale pilot experiment to validate the extraction efficiency.
Variable results between replicates. Inconsistent sample preparation.1. Ensure accurate and consistent pipetting of the labeled internal standard. 2. Standardize all sample preparation steps, including incubation times and temperatures.
Partial degradation of the compound during the experiment.1. Protect experimental samples from light. 2. Maintain a stable pH and temperature throughout the experiment.
Mass shift or unexpected m/z values. Isotopic impurity or presence of unlabeled compound.1. Check the certificate of analysis for isotopic purity. 2. Account for the natural abundance of 13C in your data analysis.[6]
Issue 2: Compound Degradation
Symptom Potential Cause Troubleshooting Steps
Appearance of unknown peaks in HPLC or LC-MS analysis. Degradation due to exposure to light (photolysis).1. Handle the compound and solutions in a dark or amber-vial environment. 2. Use a photostability chamber for controlled light exposure studies if necessary.
Degradation due to acidic or alkaline conditions.1. Maintain the pH of solutions within a stable range (pH 5.5-9.0).[7] 2. If experiments require acidic conditions, minimize the exposure time.
Thermal degradation.1. Avoid exposing the compound to high temperatures for extended periods. 2. Store at recommended temperatures.
Oxidative degradation.1. Degas solvents to remove dissolved oxygen. 2. Consider adding an antioxidant if compatible with the experimental setup.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the parent compound, 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline. These properties are expected to be nearly identical for the 13C-labeled version.

PropertyValueReference
Appearance Light tan crystalline solid or tan powder[4]
Molecular Formula C₁₁H₁₀N₄[3]
Molecular Weight 198.22 g/mol [3]
Melting Point >300 °C[8]
Solubility Soluble in Methanol, Ethanol, DMSO[3]
Recommended Storage -20°C[1]
Long-Term Stability ≥ 4 years (for unlabeled compound)[1]

Experimental Protocols

Protocol 1: General Handling and Solution Preparation
  • Receiving and Storage: Upon receipt, inspect the packaging for integrity. Store the solid compound in a tightly sealed container at -20°C, protected from light.

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount of the solid in a fume hood or an enclosed balance to avoid inhalation of fine powder.

  • Dissolving: To prepare a stock solution (e.g., in DMSO or methanol), slowly add the solvent to the weighed compound to avoid splashing. Vortex or sonicate briefly to ensure complete dissolution.

  • Storage of Solutions: Store stock solutions in amber vials or vials wrapped in aluminum foil at -20°C. For working solutions, prepare fresh as needed or store for short periods at 2-8°C.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol is designed to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by a stability-indicating HPLC method.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots at the same time points for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 12 hours. Analyze by HPLC.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. Periodically take samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., in a photostability chamber) alongside a control sample protected from light. Analyze both samples by HPLC after a defined exposure period.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Receive and Store (-20°C, dark) B Weigh Solid Compound (Room Temp, Fume Hood) A->B C Prepare Stock Solution (e.g., DMSO) B->C D Prepare Working Solutions C->D E Introduce Labeled Compound to Experimental System D->E F Incubation / Reaction E->F G Sample Quenching & Extraction F->G H LC-MS/MS Analysis G->H I Data Processing (Correct for Natural Abundance) H->I J Results Interpretation I->J

Caption: General experimental workflow for using this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent or Poor Experimental Results c1 Compound Degradation start->c1 c2 Sample Preparation Error start->c2 c3 Instrumental Issue start->c3 s1 Verify Storage Conditions (-20°C, dark) c1->s1 s4 Perform Forced Degradation Study c1->s4 s2 Check Solution Prep Protocols (Fresh solutions, accurate pipetting) c2->s2 s3 Run Instrument Performance Qualification c3->s3

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Technical Support Center: Analysis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ), a carcinogenic heterocyclic amine commonly found in cooked meats.[1][2]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of IQ, particularly focusing on matrix effects in complex food samples.

Issue 1: Poor Signal Intensity or Peak Tailing in HPLC Analysis

Question: My chromatogram for IQ shows low signal intensity and significant peak tailing. What could be the cause and how can I fix it?

Answer:

Poor signal intensity and peak tailing are common problems when analyzing basic compounds like IQ using reverse-phase HPLC. These issues often stem from interactions with the stationary phase and the presence of interfering compounds in the sample matrix.

Troubleshooting Steps:

  • Silanol Interactions: The basic nitrogen atoms in the IQ molecule can interact with acidic silanol groups on the silica-based C18 column, leading to peak tailing.

    • Solution: Use a base-deactivated column or add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). This will mask the active silanol sites and improve peak shape.

  • Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the ionization state of IQ and its interaction with the column.

    • Solution: Adjust the mobile phase pH. For basic compounds like IQ, a slightly acidic mobile phase (e.g., pH 3-5) can improve peak shape by ensuring the analyte is in a consistent protonated state.

  • Insufficient Sample Cleanup: Co-eluting matrix components can interfere with the analyte's interaction with the column.

    • Solution: Enhance the sample preparation procedure. Employ solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) to remove interfering substances.

Issue 2: Ion Suppression or Enhancement in LC-MS/MS Analysis

Question: I am observing significant ion suppression (or enhancement) for IQ in my LC-MS/MS analysis of a meat extract. How can I mitigate this matrix effect?

Answer:

Ion suppression or enhancement is a major challenge in LC-MS/MS analysis of complex matrices like cooked meat.[3][4] It occurs when co-eluting compounds from the matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering compounds before they enter the LC-MS/MS system.

    • Solution 1: Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the sample extract. A multi-step SPE protocol can be highly effective.

    • Solution 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is efficient for extracting and cleaning up a wide range of analytes from food matrices.

  • Optimize Chromatographic Separation: If interfering compounds co-elute with IQ, modifying the chromatographic conditions can help.

    • Solution: Adjust the gradient profile of the mobile phase to better separate IQ from matrix components. Experiment with different column chemistries.

  • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that has similar chemical properties and elution behavior to IQ can compensate for matrix effects.

    • Solution: Spike the sample with a known concentration of an appropriate SIL-IS for IQ before sample preparation. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for variations in ionization efficiency.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

    • Solution: Create a calibration curve using standards spiked into an extract of a blank (IQ-free) meat sample that has undergone the same sample preparation procedure. This helps to compensate for matrix-induced signal changes.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

    • Solution: Dilute the final extract with the initial mobile phase. However, be mindful that this will also dilute the analyte, which could be a limitation for trace-level analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of IQ?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[3] In the analysis of IQ from complex food matrices like cooked meat, these effects can lead to either suppression or enhancement of the MS signal. This is a significant concern because it can lead to inaccurate quantification of IQ, potentially underestimating or overestimating its concentration in the sample.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: You can assess matrix effects by comparing the signal response of an analyte in a pure solvent to its response in a sample matrix where the analyte has been spiked after the extraction process. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement. A value between -20% and 20% is often considered acceptable.

Q3: What are the most common sample preparation techniques to minimize matrix effects for IQ analysis in meat?

A3: The most common and effective sample preparation techniques are Solid-Phase Extraction (SPE) and QuEChERS. SPE uses cartridges with specific sorbents to selectively isolate IQ and remove interfering compounds. QuEChERS is a streamlined method involving a salting-out extraction followed by dispersive SPE for cleanup. Both methods aim to provide a cleaner extract for LC-MS/MS analysis, thereby reducing matrix effects.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: It is highly recommended to use a SIL-IS in all quantitative LC-MS/MS analyses of IQ in complex matrices. A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte to the SIL-IS for quantification, the variability caused by ion suppression or enhancement can be effectively compensated, leading to more accurate and precise results.

Data Presentation

The following table summarizes typical recovery and matrix effect data for the analysis of IQ in a cooked meat matrix using different sample preparation methods.

Sample Preparation MethodAnalyteSpiking Level (ng/g)Recovery (%)Matrix Effect (%)Reference
LLE-SPEIQ1085.2 ± 5.6-15.8Fictional Data
QuEChERSIQ1092.7 ± 4.1-8.3Fictional Data
LLE-SPEMeIQx1088.9 ± 6.2-12.4Fictional Data
QuEChERSMeIQx1095.1 ± 3.8-5.9Fictional Data

*MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is another heterocyclic amine often analyzed alongside IQ. Data is presented for comparison. Note: The data in this table is illustrative and may not represent results from a single specific study. Actual values can vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation of Cooked Meat using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the extraction and cleanup of IQ from a cooked meat sample.

  • Homogenization: Homogenize 2-5 g of the cooked meat sample.

  • Extraction:

    • To the homogenized sample, add 10 mL of a 1 M NaOH solution.

    • Add 20 mL of a mixture of dichloromethane and methanol (9:1, v/v).

    • Shake vigorously for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the organic (lower) layer.

    • Repeat the extraction of the aqueous layer with another 20 mL of the dichloromethane/methanol mixture.

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen at 40°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 5 mL of methanol/water (1:9, v/v).

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water.

    • Elute the analytes with 5 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen.

  • Final Sample Preparation:

    • Reconstitute the final residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of IQ

This protocol provides typical parameters for the analysis of IQ by LC-MS/MS.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • IQ: Precursor ion (m/z) 199.1 -> Product ion (m/z) 184.1 (quantifier), 157.1 (qualifier).

      • IQ (Internal Standard, e.g., d3-IQ): Precursor ion (m/z) 202.1 -> Product ion (m/z) 187.1.

    • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenization of Cooked Meat extraction 2. Liquid-Liquid Extraction homogenization->extraction Homogenized Sample cleanup 3. Solid-Phase Extraction (SPE) extraction->cleanup Crude Extract reconstitution 4. Reconstitution cleanup->reconstitution Cleaned Eluate lc_separation 5. LC Separation reconstitution->lc_separation Final Sample ms_detection 6. MS/MS Detection lc_separation->ms_detection Separated Analytes data_analysis 7. Data Analysis ms_detection->data_analysis Mass Spectra

Caption: Experimental workflow for the analysis of IQ in cooked meat.

troubleshooting_logic start Problem: Inaccurate IQ Quantification check_me Assess Matrix Effects (Post-extraction Spike) start->check_me me_present Matrix Effects Present? check_me->me_present no_me No Significant Matrix Effects me_present->no_me No improve_sp Improve Sample Preparation (SPE/QuEChERS) me_present->improve_sp Yes no_me->start Investigate other causes (e.g., instrument performance) reassess Re-assess Matrix Effects improve_sp->reassess optimize_lc Optimize LC Separation optimize_lc->reassess use_is Use Stable Isotope-Labeled Internal Standard use_is->reassess matrix_cal Use Matrix-Matched Calibration matrix_cal->reassess

Caption: Troubleshooting logic for matrix effects in IQ analysis.

References

Optimizing chromatography for 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatographic Optimization of IQ-13C

Welcome to the technical support center for the chromatographic analysis of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C (IQ-13C). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC/UPLC conditions for analyzing IQ-13C?

A1: For initial analysis of IQ-13C, a reversed-phase method using a C18 column is highly recommended. Since IQ-13C is often used as an internal standard in mass spectrometry, the mobile phases should be MS-compatible.

A typical starting point for UPLC-MS/MS analysis is detailed below. These conditions provide a good balance of resolution and speed.[1]

Table 1: Recommended Starting UPLC-MS/MS Parameters for IQ-13C Analysis

ParameterRecommended ConditionNotes
Column High-strength silica (HSS) or Charged Surface Hybrid (CSH) C18, ≤1.8 µm, 2.1 x 50 mmProvides excellent peak shape for basic compounds and is stable at low pH.
Mobile Phase A 0.1% Formic Acid in WaterMS-compatible acid modifier to protonate the analyte and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is preferred for its lower viscosity and higher elution strength.
Flow Rate 0.4 - 0.6 mL/minOptimal for 2.1 mm ID columns to balance speed and efficiency.[1]
Gradient 5-95% B over 5-10 minutesA broad gradient is suitable for initial screening and method development.
Column Temperature 35 - 45 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Volume 1 - 5 µLKeep the injection volume low to prevent peak distortion.
Detector Tandem Mass Spectrometer (MS/MS)Essential for selective and sensitive detection of the 13C-labeled compound.

Q2: I'm observing significant peak tailing with my IQ-13C standard. What are the common causes and solutions?

A2: Peak tailing is the most common issue when analyzing basic compounds like IQ-13C. It is primarily caused by secondary ionic interactions between the protonated amine groups on the analyte and deprotonated (negatively charged) silanol groups on the surface of the silica-based column packing material.[2][3]

Table 2: Troubleshooting Peak Tailing for IQ-13C

Potential CauseRecommended Solution(s)
Silanol Interactions 1. Adjust Mobile Phase pH: Use an acidic modifier (e.g., 0.1% formic acid) to ensure the analyte is fully protonated and to suppress the ionization of surface silanols.[4] 2. Use a Modern Column: Employ a column with advanced end-capping or a hybrid particle technology (e.g., CSH, HSS) designed to shield silanol activity.[2] 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) can mask the active sites, but this is often not compatible with MS.
Column Overload 1. Reduce Sample Concentration: Dilute the sample to ensure the injected mass does not exceed the column's loading capacity. 2. Decrease Injection Volume: Injecting a smaller volume can mitigate overload effects.
Extra-column Effects 1. Minimize Tubing Length: Use the shortest possible tubing with the smallest internal diameter between the injector, column, and detector. 2. Check Connections: Ensure all fittings are properly installed (e.g., ferrules are not crushed) to eliminate dead volume.

Below is a decision tree to guide troubleshooting for poor peak shape.

G Troubleshooting Logic: Poor Peak Shape start Problem: Poor Peak Shape (Tailing/Fronting) cause1 Check for Silanol Interactions (Common for Amines) start->cause1 cause2 Check for Column Overload start->cause2 cause3 Check for Mismatched Sample Solvent start->cause3 cause4 Check for Column Failure start->cause4 sol1a Use Acidic Mobile Phase (e.g., 0.1% Formic Acid) cause1->sol1a sol1b Switch to End-Capped or Hybrid-Surface Column cause1->sol1b sol2 Dilute Sample or Reduce Injection Volume cause2->sol2 sol3 Dissolve Sample in Initial Mobile Phase cause3->sol3 sol4 Perform Column Wash or Replace Column cause4->sol4

Caption: Troubleshooting decision tree for poor peak shape.

Q3: How can I improve the sensitivity and resolution of my IQ-13C analysis, especially in complex matrices?

A3: Improving sensitivity and resolution requires optimizing both the chromatographic separation and the detector settings, particularly for trace-level analysis in matrices like food extracts or biological fluids.[5]

  • Chromatographic Optimization:

    • Switch to UPLC/UHPLC: Ultra-high performance liquid chromatography (UPLC/UHPLC) systems use columns with smaller particles (<2 µm), which provide significantly higher efficiency and resolution compared to traditional HPLC.[1][6] This leads to sharper, taller peaks, thereby increasing sensitivity.

    • Optimize Gradient Slope: A shallower gradient (slower increase in organic solvent) will increase the separation between closely eluting peaks, improving resolution.[7]

    • Sample Preparation: Utilize solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[5] This is critical for removing matrix components that can interfere with the analysis and cause ion suppression in the mass spectrometer.

  • Mass Spectrometer Optimization:

    • Use Scheduled MRM: If analyzing multiple compounds, use a Scheduled Multiple Reaction Monitoring (MRM) method. The instrument will only monitor for the IQ-13C transition during its expected elution window, which increases the dwell time on the target analyte and significantly boosts the signal-to-noise ratio.

    • Optimize Source Parameters: Carefully tune the ion source parameters (e.g., gas flows, temperatures, voltages) to maximize the ionization efficiency for IQ-13C.

Detailed Experimental Protocol: UPLC-MS/MS Method

This protocol describes a validated method for the quantification of IQ-13C, typically used as an internal standard for the analysis of the parent compound IQ in extracted samples.

1. Sample Preparation (Solid-Phase Extraction)

This step is crucial for removing interfering substances from complex samples.[5]

  • Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the sample extract (pH adjusted to ~6.5) onto the cartridge.

  • Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interferences.

  • Elute the analyte using 5 mL of methanol containing 5% ammonium hydroxide.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

2. Chromatographic Analysis

The parameters outlined in Table 1 serve as the foundation for this method.

3. Mass Spectrometry Detection

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: The specific precursor and product ions for IQ-13C must be determined by infusing a standard solution into the mass spectrometer. For IQ-13C (C₁₁H₁₀N₄ with one ¹³C), the precursor ion will be [M+H]⁺ at m/z 200. Product ions are generated by fragmentation and must be optimized.

  • Source/Gas Settings: Optimize according to manufacturer recommendations.

The overall workflow for method development is illustrated in the diagram below.

G Chromatography Method Optimization Workflow start Define Analytical Goal (e.g., Quantitation in Plasma) prep Develop Sample Prep (e.g., SPE, LLE) start->prep select Select Column & Mobile Phase (e.g., C18, ACN/H2O, Formic Acid) prep->select initial Run Initial Conditions (Scouting Gradient) select->initial evaluate Evaluate Performance: - Peak Shape - Retention Time - Resolution - Sensitivity initial->evaluate optimize Optimize Parameters: - Gradient Slope - Temperature - Flow Rate - pH evaluate->optimize Needs Improvement final Final Validated Method evaluate->final Meets Requirements optimize->initial Re-evaluate

Caption: A typical workflow for developing and optimizing a chromatographic method.

References

Technical Support Center: 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C (IQ-2-13C).

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline (IQ) and why is the 13C-labeled version used?

A1: 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline (IQ) is a heterocyclic amine that has been identified in cooked meats and fish.[1] It is a potent mutagen and is considered a probable human carcinogen.[2] The 13C-labeled version, IQ-2-13C, is a stable isotope-labeled compound used as a tracer in metabolic studies.[3] It allows researchers to track the uptake, metabolism, and fate of IQ within biological systems using techniques like mass spectrometry, without the safety concerns associated with radioactive isotopes.[3]

Q2: What are the primary metabolic pathways of IQ?

A2: IQ undergoes extensive metabolism primarily by cytochrome P450 enzymes (CYPs), particularly CYP1A2, in the liver.[4] Key metabolic pathways include N-hydroxylation to form the reactive intermediate N-hydroxy-IQ, which can then be further activated by N-acetyltransferases or sulfotransferases to form DNA-reactive species.[5] Other detoxification pathways include ring hydroxylation and subsequent conjugation with glucuronic acid or sulfate.[6]

Q3: What are the known cellular signaling pathways affected by IQ?

A3: IQ has been shown to induce oxidative stress and inflammation through the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[7] This leads to the downstream activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, resulting in the production of pro-inflammatory cytokines.[7][8] IQ has also been reported to suppress the immune response by inhibiting protein kinase C (PKC) activity.[9]

Troubleshooting Guide

This guide addresses common issues encountered during IQ-2-13C experiments in a question-and-answer format.

Sample Preparation and Handling

Q4: My IQ-2-13C solution appears unstable or degraded. What are the proper storage and handling conditions?

A4: IQ is stable under moderately acidic and alkaline conditions and in cold, dilute aqueous solutions protected from light. However, it can be rapidly degraded by dilute hypochlorite. For long-term storage, it is recommended to store IQ-2-13C as a solid at -20°C, protected from light. For experimental use, prepare fresh solutions in a suitable solvent like dimethyl sulfoxide (DMSO) and use them promptly. Avoid repeated freeze-thaw cycles.

Q5: I am observing low uptake of IQ-2-13C in my cell culture experiments. What could be the reason?

A5: Low cellular uptake can be due to several factors:

  • Cell Type: Different cell lines may have varying capacities for IQ uptake.

  • Concentration and Incubation Time: The concentration of IQ-2-13C and the incubation time may not be optimal. Refer to the table below for reported experimental concentrations.

  • Cell Viability: High concentrations of IQ can be cytotoxic, leading to reduced uptake. Assess cell viability using methods like the MTT assay.

  • Serum in Media: Components in fetal bovine serum (FBS) may bind to IQ, reducing its bioavailability. Consider reducing the serum concentration or using serum-free media for the duration of the experiment, if possible.

Mass Spectrometry Analysis

Q6: I am having difficulty detecting and quantifying IQ-2-13C and its metabolites by LC-MS. What are some common issues?

A6: Challenges in LC-MS analysis of IQ-2-13C can arise from:

  • Poor Ionization: IQ is a basic compound and generally ionizes well in positive electrospray ionization (ESI+) mode. Ensure your mass spectrometer is operating in the correct mode.

  • Matrix Effects: Co-eluting substances from your sample matrix can suppress the ionization of your analytes. Optimize your sample preparation to remove interfering compounds. This can include solid-phase extraction (SPE) or liquid-liquid extraction.

  • Low Abundance: Metabolites and DNA adducts are often present at very low concentrations. Utilize sensitive mass spectrometry techniques like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer for targeted analysis.

  • Incorrect Mass Transitions: Ensure you are monitoring the correct precursor and product ions for IQ-2-13C and its expected metabolites. The +1 Da shift due to the 13C label must be accounted for.

Q7: I am observing unexpected peaks or a complex mass spectrum. How can I identify potential artifacts?

A7: Artifacts in mass spectrometry can be introduced during sample preparation or analysis.

  • In-source Fragmentation: High source temperatures or voltages can cause the parent molecule to fragment within the ion source. Optimize your source conditions to minimize this.

  • Contamination: Contaminants from solvents, plastics, or other sources can introduce extraneous peaks. Use high-purity solvents and glassware, and run blank samples to identify background signals.

  • Natural Isotope Abundance: Remember that unlabeled compounds have a natural abundance of 13C (~1.1%). This will result in a small M+1 peak for the unlabeled analyte, which should not be confused with your 13C-labeled compound.

Data Interpretation

Q8: How do I confirm that my cells have reached isotopic steady state?

A8: Isotopic steady state is achieved when the isotopic enrichment of intracellular metabolites remains constant over time. To confirm this:

  • Time-Course Experiment: Conduct a preliminary experiment where you treat cells with IQ-2-13C and collect samples at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analyze Key Metabolites: Measure the isotopic enrichment of IQ-2-13C and a few key downstream metabolites at each time point.

  • Determine Plateau: The time point at which the isotopic enrichment no longer increases is the time required to reach isotopic steady state.

Q9: My DNA adduct analysis is showing inconsistent results. What are the critical steps for reliable quantification?

A9: Accurate quantification of DNA adducts is challenging due to their low abundance.

  • DNA Isolation and Digestion: Ensure complete enzymatic digestion of DNA to nucleosides. Incomplete digestion will lead to an underestimation of adduct levels.

  • Internal Standards: Use a stable isotope-labeled internal standard for the specific adduct you are quantifying to correct for variations in sample processing and instrument response.

  • Calibration Curve: Prepare a calibration curve using known amounts of the DNA adduct standard.

  • Sensitive Detection Method: As mentioned earlier, use highly sensitive mass spectrometry techniques like SRM or PRM.

Experimental Protocols & Data

Table 1: Experimental Concentrations of IQ in in vitro and in vivo studies
Experimental System IQ Concentration Duration Observed Effects Reference
Zebrafish Liver8, 80, and 800 ng/mL35 daysIncreased oxidative stress and inflammation markers.[7]
F344 gpt delta transgenic rats0.1, 1, 10, or 100 ppm in diet4 weeksIncreased gpt transgene mutations in the liver at 10 and 100 ppm.[10]
F344 rats0.001, 0.01, 0.1, 1, 10, and 100 ppm in diet16 weeksInduction of preneoplastic lesions in the liver and colon at 10 and 100 ppm.[4]
Mouse Liver Microsomes0.06 mM30 minutesMetabolism to demethyl-IQ and other metabolites.[5]
Protocol: Cell Culture Labeling with IQ-2-13C
  • Cell Seeding: Plate cells at a density that will allow them to be in the exponential growth phase at the time of the experiment.

  • Prepare Labeling Medium: Prepare your standard cell culture medium, supplementing it with IQ-2-13C at the desired final concentration.

  • Medium Exchange: Once cells have reached the desired confluency, aspirate the old medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Initiate Labeling: Add the pre-warmed IQ-2-13C containing medium to the cells.

  • Incubation: Incubate the cells for the desired period to allow for uptake and metabolism of the labeled compound.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to halt metabolic activity.

    • Add ice-cold 80% methanol to the plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 10-15 minutes to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites for LC-MS analysis.

Protocol: DNA Adduct Analysis by LC-MS
  • DNA Isolation: Isolate genomic DNA from cells or tissues using a standard DNA extraction kit or protocol.

  • DNA Quantification: Accurately quantify the amount of DNA using a spectrophotometer or fluorometer.

  • Enzymatic Hydrolysis:

    • To 20-50 µg of DNA, add an appropriate buffer (e.g., Tris-HCl with MgCl2 and ZnCl2).

    • Add a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.

    • Incubate at 37°C for 12-24 hours to ensure complete digestion to individual nucleosides.

  • Sample Cleanup: Use solid-phase extraction (SPE) to remove enzymes and other interfering substances and to enrich for the DNA adducts.

  • LC-MS/MS Analysis:

    • Reconstitute the sample in a suitable solvent for LC-MS analysis.

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Perform targeted analysis using SRM or PRM on a tandem mass spectrometer.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Cell Seeding labeling Incubation with IQ-2-13C seeding->labeling quenching Metabolic Quenching (Cold Methanol) labeling->quenching Metabolomics dna_isolation DNA Isolation labeling->dna_isolation DNA Adductomics extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms dna_isolation->lcms data_analysis Data Analysis & Interpretation lcms->data_analysis troubleshooting_logic cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Problem with IQ-2-13C Experiment issue_type What is the nature of the issue? start->issue_type low_uptake Low Cellular Uptake issue_type->low_uptake Sample Prep no_signal No/Low Signal in MS issue_type->no_signal MS Analysis no_steady_state No Isotopic Steady State issue_type->no_steady_state Data Interp. degradation Compound Degradation low_uptake->degradation bad_chromatography Poor Peak Shape no_signal->bad_chromatography inconsistent_adducts Inconsistent Adduct Levels no_steady_state->inconsistent_adducts signaling_pathway cluster_activation Metabolic Activation cluster_signaling Cellular Signaling IQ 2-Amino-3-methyl-3H- imidazo[4,5-F]quinoline (IQ) CYP1A2 CYP1A2 IQ->CYP1A2 TLR4 TLR4 IQ->TLR4 PKC Protein Kinase C IQ->PKC Inhibits N_hydroxy_IQ N-hydroxy-IQ CYP1A2->N_hydroxy_IQ NAT_SULT NAT/SULT N_hydroxy_IQ->NAT_SULT DNA_adducts DNA Adducts NAT_SULT->DNA_adducts Inflammation Inflammation DNA_adducts->Inflammation Contributes to MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB MAPK->Inflammation NFkB->Inflammation Immuno_suppression Immunosuppression PKC->Immuno_suppression

References

Technical Support Center: Method Refinement for Detecting Low Levels of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the detection of low levels of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting low levels of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)?

A1: The primary challenges include the complex matrices of samples such as cooked foods, which can interfere with analysis, the low concentration of IQ typically present, and its physicochemical properties that can lead to difficulties in extraction and chromatographic separation.[1]

Q2: What are the typical sample preparation techniques for extracting IQ from complex matrices?

A2: Common methods include solid-phase extraction (SPE), liquid-liquid extraction, and protein precipitation.[2] For food samples, a multi-step process involving methanol extraction, followed by chromatography on various columns like Diaion HP-20 and Sephadex LH-20, has been used.[1]

Q3: What analytical techniques are most suitable for the quantification of low levels of IQ?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity, which are crucial for detecting trace amounts of IQ in complex samples.[2][3]

Troubleshooting Guides

Sample Preparation

Q4: I am experiencing low recovery of IQ during solid-phase extraction (SPE). What are the possible causes and solutions?

A4: Low recovery during SPE can be due to several factors:

  • Inappropriate Sorbent Selection: The choice of SPE sorbent is critical. For a compound like IQ, a mixed-mode cation exchange sorbent might be effective due to its basic nature.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb IQ from the sorbent.

  • Sample pH: The pH of the sample and loading solutions can significantly impact the retention of IQ on the sorbent.

Troubleshooting Steps:

  • Optimize Sorbent: Test different SPE cartridges (e.g., C18, mixed-mode cation exchange).

  • Adjust Elution Solvent: Increase the polarity or change the pH of the elution solvent. A common eluent is ammoniated methanol.

  • Control pH: Adjust the pH of the sample to ensure IQ is in the correct ionic state for optimal retention.

  • Check Flow Rate: A high flow rate during sample loading can lead to breakthrough and reduced recovery. Ensure the flow rate is within the manufacturer's recommendation.

Q5: My sample extracts show significant matrix effects in the LC-MS/MS analysis. How can I minimize these effects?

A5: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds, are a common issue.

Solutions:

  • Improve Sample Cleanup: Incorporate additional cleanup steps after extraction, such as a secondary SPE or liquid-liquid extraction.

  • Use Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d3-IQ) can help compensate for matrix effects as it will be affected similarly to the analyte.[4]

  • Dilute the Sample: If the concentration of IQ is high enough, diluting the extract can reduce the concentration of interfering matrix components.

  • Optimize Chromatography: Modify the chromatographic conditions to separate IQ from the interfering compounds.

Chromatography

Q6: I am observing poor peak shape (e.g., tailing) for IQ in my HPLC/UHPLC analysis. What can I do to improve it?

A6: Peak tailing for basic compounds like IQ is often due to secondary interactions with acidic silanol groups on the silica-based column packing.

Troubleshooting Steps:

  • Use a Modern, End-Capped Column: Columns specifically designed for the analysis of basic compounds with low silanol activity are recommended.

  • Modify Mobile Phase:

    • Adjust pH: Increase the pH of the mobile phase (e.g., using ammonium formate buffer at pH > 7) to suppress the ionization of silanol groups.

    • Add an Amine Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.

  • Lower Metal Content in the System: Metal ions in the HPLC system can also contribute to peak tailing. Using a system with PEEK tubing and fittings can help.

Mass Spectrometry

Q7: I am having trouble optimizing the MS/MS parameters for IQ. What are the key parameters to focus on?

A7: For sensitive and specific detection of IQ using tandem mass spectrometry, optimization of the following parameters is crucial:

  • Precursor Ion Selection: This is the protonated molecular ion of IQ, [M+H]⁺, which has a mass-to-charge ratio (m/z) of 199.1.

  • Product Ion Selection: Fragment ions of IQ need to be identified by performing a product ion scan. Common product ions for IQ include m/z 184.1, 170.1, and 144.1.

  • Collision Energy (CE): The CE needs to be optimized to maximize the intensity of the desired product ions. This is typically done by infusing a standard solution of IQ and varying the CE.

  • Ion Source Parameters: Parameters such as ion spray voltage, nebulizer gas pressure, and drying gas temperature and flow rate should be optimized to achieve stable and efficient ionization.

Quantitative Data Summary

ParameterTypical Value/RangeSource
Precursor Ion (Q1) m/z 199.1[5]
Product Ions (Q3) m/z 184.1, 170.1, 144.1[5]
Collision Energy 20-40 eV (instrument dependent)General knowledge
SPE Recovery > 80%[3]
Limit of Quantification (LOQ) 0.5 - 10 ng/g (matrix dependent)[3]

Experimental Protocols

Protocol 1: Extraction of IQ from Cooked Meat Samples
  • Homogenization: Homogenize 5-10 g of the cooked meat sample.

  • Extraction: Extract the homogenized sample with 50 mL of methanol/water (9:1, v/v) by shaking for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge at a flow rate of 1-2 mL/min.

    • Wash the cartridge with 5 mL of water.

    • Elute the analytes with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of IQ
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate IQ from matrix interferences (e.g., start with 5% B, ramp to 95% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor at least two transitions for confirmation (e.g., 199.1 -> 184.1 for quantification and 199.1 -> 170.1 for confirmation).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization of Meat Sample Extraction 2. Methanol Extraction Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation SPE 4. Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation LCMS 6. LC-MS/MS Analysis Evaporation->LCMS Data 7. Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for the detection of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline.

troubleshooting_workflow Start Low Signal/No Peak for IQ Check_SamplePrep Review Sample Preparation Steps Start->Check_SamplePrep Low_Recovery Low Recovery? Check_SamplePrep->Low_Recovery Yes Matrix_Effects Matrix Effects? Check_SamplePrep->Matrix_Effects No Check_LC Evaluate LC Performance Peak_Shape Poor Peak Shape? Check_LC->Peak_Shape Yes Retention_Time Retention Time Shift? Check_LC->Retention_Time No Check_MS Verify MS Parameters Ionization Poor Ionization? Check_MS->Ionization Yes Fragmentation Incorrect Fragmentation? Check_MS->Fragmentation No Optimize_SPE Optimize SPE Method (Sorbent, Eluent, pH) Low_Recovery->Optimize_SPE Resolved Problem Resolved Optimize_SPE->Resolved Matrix_Effects->Check_LC No Improve_Cleanup Improve Sample Cleanup or Use Isotope Standard Matrix_Effects->Improve_Cleanup Improve_Cleanup->Resolved Change_Column Use End-Capped Column or Modify Mobile Phase Peak_Shape->Change_Column Change_Column->Resolved Retention_Time->Check_MS No Equilibrate_Column Ensure Proper Column Equilibration Retention_Time->Equilibrate_Column Equilibrate_Column->Resolved Optimize_Source Optimize Ion Source Parameters Ionization->Optimize_Source Optimize_Source->Resolved Optimize_CE Optimize Collision Energy Fragmentation->Optimize_CE Optimize_CE->Resolved

Caption: Troubleshooting decision tree for low-level IQ detection.

signaling_pathway IQ 2-Amino-3-methyl-3H- imidazo[4,5-f]quinoline (IQ) Metabolic_Activation Metabolic Activation (e.g., by CYP1A2) IQ->Metabolic_Activation Reactive_Metabolite Reactive Metabolite (e.g., N-hydroxy-IQ) Metabolic_Activation->Reactive_Metabolite DNA_Adducts Formation of DNA Adducts Reactive_Metabolite->DNA_Adducts Mutation Somatic Mutations in Key Genes DNA_Adducts->Mutation Cancer Cancer Initiation and Promotion Mutation->Cancer

Caption: Simplified signaling pathway of IQ-induced carcinogenesis.

References

Technical Support Center: Analysis of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C (IQ-2-13C)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and overcoming common challenges during the analysis of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C (IQ-2-13C).

Frequently Asked Questions (FAQs)

Q1: What is this compound (IQ-2-13C) and what are its primary applications?

A1: this compound (IQ-2-13C) is a stable isotope-labeled form of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline (IQ). IQ is a mutagenic and carcinogenic heterocyclic amine (HCA) that can form during the high-temperature cooking of meat and fish.[1][2] Due to its isotopic label, IQ-2-13C is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of IQ in various samples.

Q2: What are the most common sources of contamination in IQ-2-13C analysis?

A2: Contamination in ultra-trace analysis of compounds like IQ-2-13C can arise from various sources. It is crucial to maintain a clean work environment. Potential sources of contamination include:

  • Cross-contamination from samples: Handling of high-concentration samples or standards without proper cleaning can contaminate subsequent low-concentration samples.

  • Laboratory environment: Dust and aerosols in the laboratory can contain interfering compounds. It is advisable to work in a clean, controlled environment.

  • Consumables: Vials, pipette tips, and solvents can introduce contaminants. Using high-purity solvents and pre-cleaned consumables is essential.[3]

  • Sample preparation: The extensive sample preparation required for complex matrices can be a significant source of contamination if not performed carefully.[4]

Q3: How can I minimize the matrix effect when analyzing IQ-2-13C in complex samples like cooked meat?

A3: The matrix effect, particularly ion suppression in electrospray ionization mass spectrometry, is a common challenge in the analysis of HCAs in complex matrices like cooked meat.[5] To minimize this effect, several strategies can be employed:

  • Effective sample cleanup: Use of solid-phase extraction (SPE) is a common and effective method to remove interfering matrix components.[6][7]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby mitigating their effect. However, this may compromise the limit of detection.

  • Use of a suitable internal standard: The use of a stable isotope-labeled internal standard like IQ-2-13C is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression.

  • Chromatographic separation: Optimizing the LC method to achieve good separation between the analyte and major matrix components can also help reduce ion suppression.

Q4: What are the key parameters to consider when developing an LC-MS/MS method for IQ-2-13C?

A4: For the development of a robust LC-MS/MS method for IQ-2-13C, the following parameters are crucial:

  • Column selection: A C18 reversed-phase column is commonly used for the separation of HCAs.[7][8]

  • Mobile phase: A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[5]

  • Ionization mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of HCAs.[7]

  • MS/MS transitions: Specific precursor-to-product ion transitions for both IQ and IQ-2-13C should be selected and optimized for high sensitivity and specificity in selected reaction monitoring (SRM) mode.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of IQ-2-13C.

Issue 1: No or Low Signal for IQ-2-13C
Potential Cause Troubleshooting Steps
Incorrect MS parameters Verify the mass spectrometer is set to the correct m/z for the [M+H]+ ion of IQ-2-13C. Ensure the correct MS/MS transitions are being monitored.
Sample degradation IQ is stable under moderately acidic and alkaline conditions but can be sensitive to light.[1] Protect samples and standards from light and store them at appropriate temperatures.
Poor recovery during sample preparation Optimize the solid-phase extraction (SPE) protocol. Ensure the correct type of SPE cartridge and elution solvents are used. Check for losses during solvent evaporation steps.[4]
Instrumental issues Check for leaks in the LC system.[9] Ensure the electrospray needle is not clogged and is producing a stable spray.[10]
Issue 2: High Background or Presence of Interfering Peaks
Potential Cause Troubleshooting Steps
Contaminated solvents or reagents Use high-purity, LC-MS grade solvents and reagents.[3] Run solvent blanks to identify the source of contamination.
Carryover from previous injections Implement a rigorous needle wash protocol between sample injections.[10] Inject a blank solvent after a high-concentration sample to check for carryover.
Co-elution of isobaric interferences Optimize the chromatographic method to improve the separation of IQ-2-13C from interfering compounds. High-resolution mass spectrometry can also help differentiate between isobaric species.
Contamination from labware Use pre-cleaned vials and pipette tips. Avoid using plastic containers that can leach plasticizers.[3]
Issue 3: Poor Peak Shape
Potential Cause Troubleshooting Steps
Column degradation The column may be contaminated or have lost its efficiency. Wash the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase Ensure the pH of the mobile phase is suitable for the analyte. The sample solvent should be compatible with the mobile phase to avoid peak distortion.
Secondary interactions with the stationary phase Adding a small amount of an ion-pairing agent or an organic modifier to the mobile phase can sometimes improve peak shape.

Experimental Protocols

Protocol 1: Extraction of IQ from Cooked Meat Samples

This protocol is a general guideline for the extraction of IQ from cooked meat, where IQ-2-13C would be added as an internal standard at the beginning of the procedure.

  • Homogenization: Homogenize a known amount of the cooked meat sample.

  • Spiking: Spike the homogenized sample with a known amount of IQ-2-13C solution.

  • Alkaline Digestion and Liquid-Liquid Extraction:

    • Add 1 M NaOH to the sample and mix thoroughly.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Repeat the extraction multiple times and combine the organic phases.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the HCAs with a suitable solvent, such as methanol or a mixture of methanol and ammonium hydroxide.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data

Parameter Value Reference
Typical IQ concentration in cooked meat 1.9 - 77.4 ng/g[6]
LC-MS/MS Limit of Detection (LOD) 0.015 µg/kg[7]
LC-MS/MS Limit of Quantification (LOQ) 0.045 µg/kg[7]
Recovery of HCAs from meat samples 42% - 111%[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Homogenization of Cooked Meat Sample spiking 2. Spiking with IQ-2-13C Internal Standard homogenization->spiking extraction 3. Alkaline Digestion & Liquid-Liquid Extraction spiking->extraction spe 4. Solid-Phase Extraction (SPE) Cleanup extraction->spe reconstitution 5. Evaporation & Reconstitution spe->reconstitution lcms 6. LC-MS/MS Analysis reconstitution->lcms quantification 7. Quantification of IQ lcms->quantification

Caption: Experimental workflow for the analysis of IQ using IQ-2-13C.

troubleshooting_logic start Low or No Signal for IQ-2-13C check_ms Check MS Parameters (m/z, transitions) start->check_ms check_sample_prep Review Sample Prep Protocol (Recovery, Degradation) start->check_sample_prep check_instrument Inspect LC-MS System (Leaks, Clogs, Spray) start->check_instrument ms_ok Parameters Correct? check_ms->ms_ok sample_prep_ok Protocol Optimized? check_sample_prep->sample_prep_ok instrument_ok System Functional? check_instrument->instrument_ok resolve_ms Correct MS Parameters ms_ok->resolve_ms No end Signal Restored ms_ok->end Yes resolve_sample_prep Optimize Extraction/Cleanup sample_prep_ok->resolve_sample_prep No sample_prep_ok->end Yes resolve_instrument Perform Instrument Maintenance instrument_ok->resolve_instrument No instrument_ok->end Yes resolve_ms->end resolve_sample_prep->end resolve_instrument->end

References

Validation & Comparative

A Head-to-Head Comparison: 13C vs. D3 Labeled 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ), a potent mutagen and potential carcinogen, is paramount. The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry and for elucidating metabolic pathways. This guide provides an objective comparison of 13C-labeled and D3-labeled IQ, offering insights into their respective performances supported by established analytical principles and experimental data from analogous compounds.

The choice between a carbon-13 (13C) and a deuterium (D3) labeled standard can significantly impact analytical accuracy, metabolic stability assessment, and overall data reliability. While both serve to mimic the behavior of the unlabeled analyte, their fundamental physicochemical properties give rise to distinct advantages and disadvantages in various experimental contexts.

Performance in Quantitative Analysis: A Comparative Summary

Feature13C-Labeled IQD3-Labeled IQRationale & Supporting Evidence
Chromatographic Co-elution Excellent Good to Fair 13C-labeled standards are chemically and physically almost identical to their unlabeled counterparts, ensuring perfect co-elution.[1] Deuterated standards, due to the significant mass difference between deuterium and hydrogen, can exhibit slight retention time shifts, a phenomenon known as the "isotope effect".[1][2]
Isotopic Stability Excellent Good The C-C bond is stable under typical analytical conditions, with no risk of isotope exchange.[3] Deuterium labels can be susceptible to back-exchange (D-H exchange) in certain protic solvents or within the mass spectrometer's ion source, potentially compromising quantification.[4]
Matrix Effects Identical to Analyte Potentially Different Perfect co-elution ensures that the 13C-labeled standard and the analyte experience the same degree of ion suppression or enhancement from matrix components, leading to more accurate correction.[4] Any chromatographic separation of a D3-labeled standard can lead to differential matrix effects and less accurate quantification.[1]
Kinetic Isotope Effect (KIE) Negligible Significant The small mass difference between 12C and 13C results in a negligible kinetic isotope effect.[2] The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes.[5] This effect can be leveraged in metabolic stability studies but can be a confounding factor in straightforward quantification.[6][7]
Cost & Availability Higher Lower The synthesis of 13C-labeled compounds is generally more complex and costly than deuteration.[4]

Metabolic Stability Assessment: The Impact of the Kinetic Isotope Effect

A key differentiator between 13C and D3 labeling is the kinetic isotope effect (KIE), where the heavier deuterium atom can alter the rate of chemical reactions. This is particularly relevant in metabolic stability assays.

Parameter13C-Labeled IQD3-Labeled IQImplications for Experimental Design
Metabolic Rate Determination Accurate reflection of native compound May show artificially reduced metabolism When the goal is to determine the intrinsic metabolic rate of IQ, the 13C-labeled version is superior as it does not interfere with the metabolic process. The D3-labeled compound can be used to probe whether a C-H bond at the site of deuteration is involved in a rate-limiting metabolic step. A slower metabolic rate for the D3-IQ compared to unlabeled IQ would indicate metabolism at the deuterated position.[5]
Metabolite Identification Ideal for tracing carbon backbone Can alter metabolite profile 13C labeling allows for the unambiguous tracing of the carbon skeleton through metabolic transformations. Deuterium labeling can sometimes alter metabolic pathways if the C-D bond cleavage is a key step, potentially leading to a different metabolite profile than the native compound.

Experimental Protocols

Below are representative experimental protocols for the use of isotopically labeled IQ in metabolic stability assays and for quantitative analysis by LC-MS/MS.

In Vitro Metabolic Stability Assay

This protocol outlines a typical experiment to compare the metabolic stability of unlabeled IQ, 13C-IQ, and D3-IQ using liver microsomes.

1. Materials:

  • Cryopreserved liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Unlabeled IQ, 13C-IQ, and D3-IQ stock solutions (e.g., 1 mM in DMSO)

  • Acetonitrile with an appropriate internal standard for quenching and protein precipitation

  • 96-well plates

  • Incubator shaker set to 37°C

2. Procedure:

  • Preparation: Thaw liver microsomes on ice and prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Prepare working solutions of the test compounds (unlabeled IQ, 13C-IQ, and D3-IQ) by diluting the stock solutions in buffer to the final desired concentration (e.g., 1 µM).

  • Incubation: In a 96-well plate, add the microsomal suspension. Add the working solutions of the test compounds to their respective wells. Include negative control wells without the NADPH regenerating system. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Analyze the samples using a validated LC-MS/MS method, monitoring the specific precursor-to-product ion transitions for each compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

cluster_prep Preparation cluster_inc Incubation cluster_react Reaction cluster_analysis Analysis prep1 Thaw Liver Microsomes prep2 Prepare Microsomal Suspension prep1->prep2 prep3 Prepare Working Solutions (Unlabeled IQ, 13C-IQ, D3-IQ) prep2->prep3 inc2 Add Test Compounds prep3->inc2 inc1 Add Microsomes to 96-well Plate inc1->inc2 inc3 Pre-incubate at 37°C inc2->inc3 react1 Initiate with NADPH (t=0) inc3->react1 react2 Incubate at 37°C with Shaking react1->react2 react3 Stop Reaction at Time Points (0, 5, 15, 30, 60 min) with Cold Acetonitrile + IS react2->react3 analysis1 Centrifuge to Pellet Protein react3->analysis1 analysis2 Transfer Supernatant analysis1->analysis2 analysis3 LC-MS/MS Analysis analysis2->analysis3 analysis4 Calculate Half-life (t1/2) analysis3->analysis4

Workflow for an in vitro metabolic stability assay.
Quantitative Analysis by LC-MS/MS

This protocol provides a general workflow for the quantification of IQ in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.

1. Materials:

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

  • 13C-IQ or D3-IQ as an internal standard (IS)

  • Protein precipitation solvent (e.g., acetonitrile, methanol)

  • LC-MS/MS system with a suitable column (e.g., C18)

2. Procedure:

  • Sample Preparation: To a known volume of the biological sample, add a known amount of the IS (13C-IQ or D3-IQ).

  • Protein Precipitation: Add 3 volumes of cold protein precipitation solvent, vortex, and centrifuge to pellet the proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a gradient elution to separate the analyte from matrix components. Monitor the specific multiple reaction monitoring (MRM) transitions for both IQ and the IS.

3. Data Analysis:

  • Calculate the peak area ratio of the analyte to the IS.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

  • Determine the concentration of IQ in the unknown samples by interpolating their peak area ratios from the calibration curve.

start Biological Sample step1 Add Internal Standard (13C-IQ or D3-IQ) start->step1 step2 Protein Precipitation (e.g., Acetonitrile) step1->step2 step3 Centrifugation step2->step3 step4 Supernatant Transfer step3->step4 step5 Evaporation & Reconstitution step4->step5 step6 LC-MS/MS Analysis step5->step6 end Quantification step6->end

A streamlined workflow for quantitative analysis using LC-MS/MS.

Metabolic Pathway of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)

IQ undergoes extensive metabolism primarily by cytochrome P450 enzymes (CYPs) in the liver, leading to both detoxification and bioactivation pathways. The major metabolic transformations include N-hydroxylation, ring hydroxylation, and conjugation reactions.[4][5][8]

IQ 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) N_OH_IQ N-hydroxy-IQ IQ->N_OH_IQ CYP1A2 Seven_OH_IQ 7-hydroxy-IQ IQ->Seven_OH_IQ CYP1A1/1A2 Five_OH_IQ 5-hydroxy-IQ IQ->Five_OH_IQ CYP1A1/1A2 N_acetyl_IQ N-acetyl-IQ IQ->N_acetyl_IQ NAT2 IQ_sulfamate IQ-sulfamate IQ->IQ_sulfamate DNA_adducts DNA Adducts N_OH_IQ->DNA_adducts Sulfotransferase/ Acetyltransferase Glucuronide_conjugates Glucuronide Conjugates Seven_OH_IQ->Glucuronide_conjugates Sulfate_conjugates Sulfate Conjugates Seven_OH_IQ->Sulfate_conjugates Five_OH_IQ->Glucuronide_conjugates Five_OH_IQ->Sulfate_conjugates

Metabolic activation and detoxification pathways of IQ.

Conclusion: Making the Right Choice for Your Research

For applications demanding the highest accuracy and precision, such as regulated bioanalysis and clinical research, 13C-labeled 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline is the superior choice . Its identical chromatographic behavior and isotopic stability ensure the most reliable correction for analytical variability.

D3-labeled 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline serves as a more cost-effective alternative and can be a valuable tool for investigating metabolic pathways, specifically for probing the involvement of C-H bond cleavage through the kinetic isotope effect. However, researchers must be mindful of the potential for chromatographic shifts and isotopic instability, which should be carefully evaluated during method development.

Ultimately, the selection of the appropriate isotopically labeled standard should be guided by the specific requirements of the assay, the desired level of data quality, and budgetary considerations.

References

A Comparative Guide to the Validation of Analytical Methods Using 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline (IQ), a potent mutagen formed in cooked meats, the choice of an appropriate internal standard is critical for method accuracy and reliability. This guide provides an objective comparison of analytical methods for IQ, focusing on the validation of techniques employing the stable isotope-labeled internal standard, 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-¹³C (¹³C-IQ). We will explore its performance in comparison to alternative methods, supported by experimental data.

The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is considered the gold standard in quantitative mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to enhanced precision and accuracy. ¹³C-labeled internal standards are often considered superior to their deuterium-labeled counterparts due to their identical chromatographic behavior and greater isotopic stability.[1]

Comparison of Analytical Method Performance

Table 1: Method Validation Parameters for IQ Analysis using LC-MS/MS with a Deuterium-Labeled Internal Standard [2][3][4]

ParameterLLE-SPE MethodQuEChERS Method
Linearity (R²) >0.995>0.995
Limit of Detection (LOD) 0.01 ng/mL0.005 ng/mL
Limit of Quantitation (LOQ) 0.05 ng/mL0.01 ng/mL
Intra-day Precision (RSD%) 3.5 - 8.2%2.1 - 6.5%
Inter-day Precision (RSD%) 4.1 - 9.8%3.3 - 7.9%
Accuracy (Recovery) 85.2 - 105.7%90.1 - 108.3%

Table 2: Comparison of Extraction Method Efficiency for IQ [2][3][4]

AnalyteLLE-SPE Recovery (%)QuEChERS Recovery (%)
IQ 95.3102.4

The data indicates that both LLE-SPE and QuEChERS are viable extraction methods for IQ from meat matrices, with the QuEChERS method showing slightly better recovery and sensitivity.[2][3][4] The use of ¹³C-IQ as an internal standard is expected to further improve the reliability of these methods, particularly in complex food matrices where significant matrix effects can occur.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

1. Sample Preparation: LLE-SPE Method [2][3][4]

  • Homogenization: Weigh 2 g of the homogenized meat sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., ¹³C-IQ) to the sample.

  • Extraction: Add 14 mL of 0.1 M HCl, vortex for 1 min, and sonicate for 30 min.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 min at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1 M HCl.

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol.

    • Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Sample Preparation: QuEChERS Method [2][3][4]

  • Homogenization: Weigh 2 g of the homogenized meat sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., ¹³C-IQ) to the sample.

  • Hydration: Add 14 mL of deionized water, vortex for 1 min, and sonicate for 30 min.

  • Liquid-Liquid Extraction: Add 15 mL of acetonitrile and vortex vigorously for 1 min.

  • Salting Out: Add a salt mixture (e.g., MgSO₄, NaCl) and vortex for 1 min.

  • Centrifugation: Centrifuge at 4000 rpm for 5 min at 4°C.

  • Dispersive SPE (dSPE):

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing PSA (primary secondary amine) and C18 sorbents.

    • Vortex for 1 min and centrifuge at 12000 rpm for 5 min.

  • Evaporation and Reconstitution: Take the supernatant, evaporate to dryness, and reconstitute in 200 µL of the mobile phase.

3. LC-MS/MS Analysis [2][3][4]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • IQ: Precursor ion m/z 199 -> Product ions (e.g., m/z 184, 172)

    • ¹³C-IQ: Precursor ion m/z 200 -> Product ions (e.g., m/z 185, 173)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Meat Sample spike Spike with ¹³C-IQ Internal Standard sample->spike extraction Extraction (LLE or QuEChERS) spike->extraction cleanup Clean-up (SPE or dSPE) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: A generalized experimental workflow for the quantitative analysis of IQ using ¹³C-IQ.

logical_relationship cluster_IS Internal Standard Type cluster_performance Analytical Performance C13_IS ¹³C-Labeled IS (e.g., ¹³C-IQ) Coelution Chromatographic Co-elution C13_IS->Coelution Isotopic_Stability Higher Isotopic Stability C13_IS->Isotopic_Stability D_IS Deuterium-Labeled IS (e.g., IQ-d3) Accuracy Improved Accuracy Precision Enhanced Precision Matrix Better Matrix Effect Compensation Matrix->Accuracy Matrix->Precision Coelution->Matrix Isotopic_Stability->Accuracy

Caption: The relationship between internal standard choice and analytical performance benefits.

References

The Unseen Advantage: A Comparative Guide to 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C and Other Heterocyclic Amine Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of heterocyclic amines (HCAs), the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective, data-driven comparison of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-13C (IQ-2-13C) against other commonly used HCA standards, such as deuterated and non-labeled analogues.

Heterocyclic amines are a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of meat and fish. Accurate quantification of these compounds in food matrices and biological samples is crucial for risk assessment and toxicological studies. The gold standard for such analyses is isotope dilution mass spectrometry, which relies on the use of stable isotope-labeled internal standards.

The Superiority of Carbon-13 Labeling

The primary distinction between available HCA standards lies in the type of isotopic labeling. While deuterated (²H or D) standards are common, carbon-13 (¹³C) labeled standards like IQ-2-13C offer significant analytical advantages.

Chromatographic Co-elution: A key advantage of ¹³C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[1] The mass difference in ¹³C-labeled compounds is distributed throughout the carbon backbone, resulting in virtually identical physicochemical properties to the native compound. In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier in reversed-phase chromatography.[1] This "isotope effect" is due to the shorter and stronger carbon-deuterium bond compared to the carbon-hydrogen bond.[1]

Isotopic Stability: Carbon-13 labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent.[1] Deuterium atoms, particularly those on heteroatoms or at acidic positions, can be prone to this exchange, compromising the integrity of the standard.[1]

Matrix Effect Compensation: The co-elution of ¹³C-labeled standards with the native analyte ensures that both compounds experience the same matrix effects—suppression or enhancement of ionization by co-eluting matrix components. This leads to more accurate and precise quantification. The chromatographic shift of deuterated standards can result in differential matrix effects, potentially introducing bias into the results.[1]

Performance Comparison of Heterocyclic Amine Standards

The following table summarizes the key performance characteristics of IQ-2-13C compared to other HCA standards. Purity data is based on commercially available information.

StandardLabeling TypePurityChromatographic ShiftIsotopic StabilityMatrix Effect Compensation
This compound (IQ-2-13C) ¹³C>98% (typical)NoneHighExcellent
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3 (IQ-d3) Deuterated>95% (HPLC)[2]Potential for shiftLower (potential for back-exchange)Good to Moderate
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) UnlabeledNot applicableNot applicableNot applicablePoor (external standard)

Experimental Protocols

Accurate quantification of HCAs relies on robust and validated analytical methods. The following is a representative experimental protocol for the analysis of HCAs in a food matrix using isotope dilution LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Homogenization: Homogenize 1 gram of the cooked meat sample.

  • Spiking: Spike the homogenate with a known concentration of the ¹³C-labeled internal standard (e.g., IQ-2-13C).

  • Extraction: Extract the HCAs from the sample using an appropriate solvent, such as acetonitrile or a mixture of methanol and sodium hydroxide.

  • Purification: Perform solid-phase extraction using a cation exchange cartridge to remove interfering matrix components.

  • Elution: Elute the HCAs from the SPE cartridge.

  • Concentration: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of HCAs.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target HCAs and their labeled internal standards.

Metabolic Activation of Heterocyclic Amines

The carcinogenicity of HCAs is linked to their metabolic activation into reactive intermediates that can form DNA adducts. Understanding this pathway is crucial for toxicological research.

Metabolic_Activation_of_IQ IQ 2-Amino-3-methyl-3H- imidazo[4,5-f]quinoline (IQ) CYP1A2 CYP1A2 (N-hydroxylation) IQ->CYP1A2 Phase I Metabolism N_OH_IQ N-hydroxy-IQ NATs_SULTs NATs / SULTs (Esterification) N_OH_IQ->NATs_SULTs Phase II Metabolism Reactive_Ester Reactive Ester (e.g., O-acetyl-N-hydroxy-IQ) DNA DNA (Guanine) Reactive_Ester->DNA Covalent Binding DNA_Adduct DNA Adduct (e.g., dG-C8-IQ) CYP1A2->N_OH_IQ NATs_SULTs->Reactive_Ester DNA->DNA_Adduct

Caption: Metabolic activation pathway of IQ leading to DNA adduct formation.

Experimental Workflow for HCA Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of HCAs in a sample matrix using an internal standard.

HCA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample Matrix (e.g., Cooked Meat) Spike Spike with Internal Standard (IQ-2-13C) Sample->Spike Extraction Extraction Spike->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Quantification Quantification using Peak Area Ratios LC_MSMS->Quantification

Caption: Experimental workflow for the analysis of heterocyclic amines.

References

A Researcher's Guide to Cross-Validation of Inhibitor Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise quantification of a compound's inhibitory effect on its target is paramount. This guide provides a comprehensive comparison of commonly employed methods for inhibitor quantification (IQ), offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate technique for their needs. We will delve into the principles, protocols, and comparative data for key biochemical and biophysical assays.

Overview of Inhibitor Quantification Metrics

The potency of an inhibitor is typically expressed through several key metrics. Understanding the distinctions between these is crucial for accurate data interpretation and comparison.

  • IC50 (Half-maximal Inhibitory Concentration): This is an empirical metric representing the concentration of an inhibitor required to reduce the rate of a biological process (e.g., an enzymatic reaction) by 50% under specific experimental conditions.[1] While widely used due to its straightforward determination, the IC50 value is highly dependent on assay conditions such as substrate and enzyme concentrations.[2]

  • Ki (Inhibition Constant): The Ki is the dissociation constant of the enzyme-inhibitor complex and represents a more intrinsic measure of binding affinity.[2][3] Unlike the IC50, the Ki is theoretically independent of the substrate concentration, making it a more reliable value for comparing the potency of inhibitors across different studies.[2][4] It is often calculated from the IC50 value using the Cheng-Prusoff equation.[3][5]

  • Kd (Dissociation Constant): The Kd is the equilibrium constant for the dissociation of a ligand (inhibitor) and a protein (target). It is a direct measure of binding affinity, where a lower Kd value signifies a tighter interaction.[6] Biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed to determine the Kd directly.[7]

Comparative Analysis of Quantification Methods

The choice of an IQ method depends on various factors including the nature of the target, the required throughput, and the level of detail needed for the mechanism of action. The following table summarizes the key features of the most common methods.

MethodPrincipleKey Parameters MeasuredThroughputAdvantagesDisadvantages
Biochemical Assays (e.g., Kinase Assays) Measures the functional effect of an inhibitor on enzyme activity.IC50, Ki (derived)HighReflects functional potency in a biological context.[7]Highly dependent on assay conditions (e.g., substrate concentration).[8]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of an inhibitor to its target.[9][10]Kd, Binding Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[10]Low to MediumProvides a complete thermodynamic profile of the interaction in a label-free, in-solution format.[9][11]Requires relatively large amounts of protein and compound; sensitive to buffer mismatches.[10]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as an inhibitor binds to an immobilized target.[1]Kd, Association Rate (ka), Dissociation Rate (kd)[11]Medium to HighProvides real-time kinetic data (on- and off-rates); requires small amounts of analyte.[11]Requires immobilization of the target, which may affect its conformation and activity; potential for mass transport limitations.[11]

Quantitative Data Comparison

Direct comparison of data from different methods is essential for a comprehensive understanding of an inhibitor's properties. The following tables present illustrative data from studies comparing these techniques.

Table 1: Comparison of IC50 and Ki Values for Kinase Inhibitors

This table showcases the relationship between IC50 and Ki for a series of competitive inhibitors against a specific kinase. Note that the Ki values are generally lower than the IC50 values, a difference that is influenced by the substrate concentration used in the IC50 assay.[7][12]

InhibitorTarget KinaseIC50 (nM)Ki (nM)
Compound AKinase X15075
Compound BKinase X2512
Compound CKinase X500245
PF-670462GST-CK1δ69.8534.93
Liu-20GST-CK1δ395.80197.90

Data is hypothetical and for illustrative purposes, except for PF-670462 and Liu-20 which are from a study on CK1 inhibitors.[12]

Table 2: Cross-Validation of Binding Affinities (Kd) by ITC and SPR

This table presents a comparison of Kd values determined by two different biophysical methods for the interaction of small molecules with Carbonic Anhydrase II (CA II). The close agreement between the values obtained from ITC and SPR validates the use of both techniques for accurately determining binding affinity.[11]

CompoundTargetKd (nM) - ITCKd (nM) - SPR
CBSCA II730 ± 20760 ± 30
DNSACA II360 ± 40380 ± 20
BDP-13176Fascin5085 ± 0.02

Data for CBS and DNSA from a comparative study on CA II.[11] Data for BDP-13176 from a study on fascin inhibitors.[13]

Experimental Protocols and Workflows

Detailed and reproducible protocols are the cornerstone of reliable inhibitor quantification. Below are generalized protocols for the key methods discussed.

IC50 Determination via In Vitro Kinase Assay

This protocol outlines the steps for determining the IC50 of an inhibitor against a protein kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing the purified kinase and its specific substrate (e.g., a peptide or protein).

    • Perform serial dilutions of the test inhibitor in a suitable solvent, typically DMSO.

  • Reaction Setup:

    • In a multi-well plate, add the reaction buffer to each well.

    • Add the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) for 100% activity and a no-enzyme control for background.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[12]

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the amount of product formed. This can be done using various methods, such as detecting the amount of ADP produced or by measuring the phosphorylation of a substrate.[14]

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14][15]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Kinase, Substrate, & ATP in Buffer setup_plate Dispense Kinase, Substrate, & Inhibitor into Plate prep_reagents->setup_plate prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->setup_plate initiate_reaction Initiate Reaction with ATP setup_plate->initiate_reaction incubate Incubate at Constant Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Measure Signal (e.g., Luminescence) stop_reaction->detect_signal normalize_data Normalize Data to Controls detect_signal->normalize_data plot_curve Plot % Inhibition vs. [Inhibitor] normalize_data->plot_curve calc_ic50 Calculate IC50 via Non-linear Regression plot_curve->calc_ic50

Generalized workflow for in-vitro kinase inhibitor IC50 determination.
Ki Determination from IC50

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration ([S]) and the Michaelis constant (Km) of the enzyme for the substrate.[5]

Equation (for competitive inhibition):

The relationship between these parameters is visualized below.

G IC50 IC50 Ki Ki IC50->Ki Cheng-Prusoff Equation S_conc [Substrate] S_conc->IC50 Influences Km Km Km->IC50 Influences Assay_Conditions Assay Conditions Assay_Conditions->S_conc Assay_Conditions->Km

Relationship between IC50, Ki, and assay parameters.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a comprehensive thermodynamic profile.

Methodology:

  • Sample Preparation:

    • Dialyze the purified target protein and the inhibitor into an identical, well-matched buffer to minimize heats of dilution.[10][16]

    • Accurately determine the concentrations of both the protein and the inhibitor.[10]

    • Degas the samples to prevent air bubbles.[10]

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.[16]

    • Set the experimental temperature and stirring speed.[9]

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor into the protein solution.[9]

    • Measure the heat released or absorbed after each injection.

  • Control Experiment:

    • Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution.[16]

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat change for each injection and plot it against the molar ratio of inhibitor to protein.

    • Fit the resulting isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).[17]

G cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_samples Prepare Protein & Ligand in Matched, Degassed Buffer measure_conc Accurately Measure Concentrations prep_samples->measure_conc load_samples Load Protein into Cell, Ligand into Syringe measure_conc->load_samples run_titration Perform Sequential Injections & Measure Heat Change load_samples->run_titration integrate_peaks Integrate Heat Peaks run_titration->integrate_peaks run_control Run Control Titration (Ligand into Buffer) subtract_dilution Subtract Heat of Dilution run_control->subtract_dilution plot_isotherm Plot Heat vs. Molar Ratio subtract_dilution->plot_isotherm integrate_peaks->subtract_dilution fit_model Fit to Binding Model plot_isotherm->fit_model thermo_params Determine Kd, n, ΔH, ΔS fit_model->thermo_params

Experimental workflow for Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data on the binding and dissociation of an inhibitor.

Methodology:

  • Ligand Immobilization:

    • Select an appropriate sensor chip.

    • Immobilize the target protein (ligand) onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).[1]

  • Analyte Binding:

    • Prepare a series of dilutions of the inhibitor (analyte) in a running buffer.

    • Inject the different concentrations of the inhibitor over the sensor surface at a constant flow rate.[18]

    • Monitor the change in the SPR signal (response units, RU) over time during the association phase.

  • Dissociation:

    • Replace the inhibitor solution with the running buffer and monitor the decrease in the SPR signal as the inhibitor dissociates from the target.[18]

  • Regeneration:

    • If necessary, inject a regeneration solution to remove any remaining bound inhibitor, preparing the surface for the next injection.[18]

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for non-specific binding.

    • Globally fit the association and dissociation curves for all inhibitor concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd = kd/ka).[1]

G cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis immobilize_ligand Immobilize Target Protein (Ligand) on Sensor Chip association Inject Analyte: Association Phase immobilize_ligand->association prepare_analyte Prepare Serial Dilutions of Inhibitor (Analyte) prepare_analyte->association dissociation Inject Buffer: Dissociation Phase association->dissociation generate_sensorgram Generate Sensorgram (Response vs. Time) association->generate_sensorgram regeneration Inject Regeneration Solution dissociation->regeneration dissociation->generate_sensorgram regeneration->association Next Cycle reference_subtract Reference Subtraction generate_sensorgram->reference_subtract fit_kinetics Global Fit to Kinetic Model reference_subtract->fit_kinetics kinetic_params Determine ka, kd, Kd fit_kinetics->kinetic_params

Experimental workflow for Surface Plasmon Resonance (SPR).

Conclusion

The cross-validation of inhibitor quantification methods is a critical exercise in drug discovery. While biochemical assays provide valuable information on the functional potency of an inhibitor, they are sensitive to experimental conditions. Biophysical techniques like ITC and SPR offer a more direct and condition-independent measure of binding affinity. A comprehensive characterization of an inhibitor often involves the use of multiple methods to build a complete picture of its interaction with the target. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to generate robust and comparable data, ultimately accelerating the drug development pipeline.

References

Inter-laboratory Comparison of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the analytical performance of methods for the quantification of the dietary carcinogen IQ.

This guide provides an objective comparison of analytical methods used for the quantification of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ), a mutagenic and carcinogenic heterocyclic amine formed in cooked meats. The data presented is derived from a European inter-laboratory study, offering valuable insights into the reliability and variability of different analytical approaches. This information is critical for researchers studying dietary exposure to IQ and for professionals involved in the development of drugs that may interact with or be metabolized by similar pathways.

Comparison of Analytical Methods and Laboratory Performance

An inter-laboratory study involving multiple European laboratories was conducted to assess the performance of a standardized analytical method for the determination of several heterocyclic amines, including IQ, in a spiked beef extract. The study also allowed participating laboratories to use their own in-house methods, providing a basis for comparison. The beef extract was spiked with IQ at two different concentration levels: a higher level (Lot B) and a lower level (Lot C).

The results from the participating laboratories that utilized the standardized method demonstrated a satisfactory level of agreement. The between-laboratory coefficient of variation (CV%) for the analysis of IQ provides a measure of the reproducibility of the standardized method.

Sample LotSpiked IQ Concentration (ng/g)Between-Laboratory CV (%)
Lot B758.3 - 24.1
Lot C108.7 - 44.5

Table 1: Between-laboratory precision for the analysis of IQ using a standardized method in spiked beef extract. The coefficient of variation (CV) indicates the level of agreement between participating laboratories.

The study highlighted that Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique for the analysis of a wide range of heterocyclic amines in food samples.[1]

Experimental Protocols

The inter-laboratory study employed a standardized protocol for the extraction and analysis of heterocyclic amines from the beef extract. While individual laboratory variations existed, the core methodology provides a robust framework for IQ analysis.

Standardized Extraction Protocol

The extraction of IQ and other heterocyclic amines from the food matrix is a critical step that significantly influences the accuracy and precision of the final quantification. The standardized method utilized a solid-phase extraction (SPE) approach.

Workflow for the Standardized Extraction of IQ from Beef Extract:

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis BeefExtract Beef Extract Sample Homogenization Homogenization in NaOH BeefExtract->Homogenization SPE_Loading Loading onto SPE Cartridge Homogenization->SPE_Loading Washing Washing Step SPE_Loading->Washing Elution Elution of Analytes Washing->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation LC_MS_Analysis LC-MS Analysis Evaporation->LC_MS_Analysis G cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data System Injector Autosampler/Injector Column HPLC Column Injector->Column IonSource Ion Source (e.g., ESI) Column->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing

References

A Comparative Guide to the Accuracy and Precision of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-¹³C as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the dietary carcinogen 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline (IQ), the choice of an appropriate internal standard is critical for achieving accurate and precise results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-¹³C (¹³C-IQ) with other common internal standards, supported by established principles and experimental data from analogous analytes.

The Gold Standard: Stable Isotope Labeled Internal Standards

The ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, including sample extraction, cleanup, chromatographic separation, and ionization in the mass spectrometer. This ensures that any variations or losses affecting the analyte are proportionally mirrored by the IS, allowing for accurate correction and reliable quantification. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard because their physicochemical properties are nearly identical to the corresponding unlabeled analyte.[1]

For the analysis of IQ, two primary types of SIL internal standards are utilized:

  • ¹³C-labeled IQ (e.g., 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-¹³C): In this standard, one or more ¹²C atoms are replaced with the heavier, stable ¹³C isotope.

  • Deuterium-labeled IQ (e.g., IQ-d3): Here, one or more hydrogen atoms are substituted with deuterium (²H).

A third, less ideal option is the use of a structural analog , a compound with a similar chemical structure to the analyte but sufficiently different to be chromatographically or spectrometrically distinguished.

Performance Comparison: ¹³C-IQ vs. Alternatives

While direct head-to-head experimental data for the comparison of ¹³C-IQ with other internal standards in a single study is limited in publicly available literature, the performance advantages of ¹³C-labeled standards over deuterated and structural analogs are well-documented for a wide range of analytes.[1] These established principles are directly applicable to the analysis of IQ.

Table 1: Comparison of Internal Standard Performance Characteristics

Performance Parameter¹³C-IQ (2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-¹³C)Deuterated IQ (IQ-d3)Structural Analog
Chromatographic Co-elution Identical to unlabeled IQ.[1][2]May exhibit a slight retention time shift (typically elutes earlier) due to the isotope effect.[1]Different retention time.
Correction for Matrix Effects Excellent, due to identical elution and ionization behavior.[1]Good, but can be compromised by chromatographic shifts, leading to differential ion suppression or enhancement.[3]Variable and often incomplete, as ionization efficiency can differ significantly from the analyte.
Accuracy Highest, as it most effectively compensates for all sources of analytical variability.[1]Generally good, but can be lower than ¹³C-IS in complex matrices with significant matrix effects.Lower, due to potential differences in extraction recovery and ionization response.
Precision Highest, leading to lower relative standard deviation (RSD).Good, but can be less precise than ¹³C-IS.Lower, with higher potential for variability.
Isotopic Stability Highly stable with no risk of isotopic exchange.[1]Generally stable, but can be susceptible to back-exchange of deuterium with protons, especially if the label is on an exchangeable site.[1][3]Not applicable.
Commercial Availability & Cost Generally less common and more expensive than deuterated standards.[2][4]More widely available and typically less expensive than ¹³C-labeled standards.Availability and cost vary widely.

Table 2: Expected Quantitative Performance Data

The following table summarizes expected performance characteristics based on typical validation data for the analysis of heterocyclic amines and other small molecules using different internal standard strategies.

Parameter¹³C-IQDeuterated IQ (IQ-d3)Structural Analog
Recovery (%) Expected to be highly consistent and mirror the analyte's recovery.Generally high and consistent, but minor deviations from the analyte are possible.Can be significantly different from the analyte, requiring careful validation.
Linearity (r²) > 0.99> 0.99> 0.99
Accuracy (% Bias) < 5%< 10%< 15%
Precision (% RSD) < 10%< 15%< 20%
Limit of Quantification (LOQ) Low ng/g to sub-ng/g levels in various matrices.Similar to ¹³C-IQ.Dependent on the ionization efficiency of the analog.

Note: The values presented are typical expectations and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

A robust and reliable analytical method is essential for the accurate quantification of IQ. The following is a representative experimental protocol for the analysis of IQ in a food matrix (e.g., cooked meat) using ¹³C-IQ as an internal standard.

Sample Preparation and Extraction

A multi-step solid-phase extraction (SPE) is commonly employed to isolate and concentrate heterocyclic amines from complex food matrices.[5]

Materials:

  • Homogenized cooked meat sample

  • ¹³C-IQ internal standard solution (known concentration)

  • 1 M NaOH

  • Diatomaceous earth (e.g., Extrelut®)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Formic acid

  • C18 SPE cartridges

  • PRS (propylsulfonic acid) SPE cartridges

Procedure:

  • Homogenization and Spiking: Weigh 1-2 g of the homogenized meat sample. Spike the sample with a known amount of the ¹³C-IQ internal standard solution.

  • Alkalinization: Add 1 M NaOH to the sample and mix thoroughly.

  • First SPE (Diatomaceous Earth): Mix the alkalinized sample with diatomaceous earth and pack it into an empty SPE column.

  • Elution: Elute the analytes with dichloromethane.

  • Evaporation and Reconstitution: Evaporate the DCM eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of methanol/formic acid solution.

  • Second SPE (C18): Condition a C18 SPE cartridge with methanol and water. Load the reconstituted sample onto the cartridge. Wash the cartridge with water to remove polar interferences. Elute the analytes with methanol.

  • Third SPE (Cation Exchange): Condition a PRS SPE cartridge with methanol. Load the eluate from the C18 step. Wash the cartridge with methanol to remove non-ionic interferences.

  • Final Elution: Elute the analytes with a mixture of methanol and ammonium hydroxide.

  • Final Evaporation and Reconstitution: Evaporate the final eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a high aqueous content to a high organic content to achieve separation of IQ from matrix components.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40 °C.

MS/MS Parameters (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • IQ: Precursor ion (Q1) m/z 199.1 → Product ions (Q3) (e.g., m/z 184.1, m/z 157.1).

    • ¹³C-IQ: Precursor ion (Q1) m/z 200.1 → Product ions (Q3) (e.g., m/z 185.1, m/z 158.1).

  • Source Parameters: Optimize nebulizer gas, heater gas, ion spray voltage, and source temperature for maximum signal intensity.

  • Collision Energy (CE) and other compound-dependent parameters: Optimize for each MRM transition.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Meat Sample spike Spike with ¹³C-IQ sample->spike alkalinize Alkalinization (NaOH) spike->alkalinize spe1 Diatomaceous Earth SPE alkalinize->spe1 elute1 Elution (DCM) spe1->elute1 evap1 Evaporation & Reconstitution elute1->evap1 spe2 C18 SPE Cleanup evap1->spe2 spe3 Cation Exchange SPE spe2->spe3 elute2 Final Elution spe3->elute2 evap2 Final Evaporation & Reconstitution elute2->evap2 lcms LC-MS/MS Analysis (MRM) evap2->lcms data Data Acquisition lcms->data quant Quantification data->quant

Caption: Workflow for the extraction and analysis of IQ from meat samples.

Logical Relationship: Internal Standard Selection

is_selection start Start: Need for IQ Quantification decision1 Is a Stable Isotope-Labeled Internal Standard Available? start->decision1 is_13c ¹³C-IQ Available? decision1->is_13c Yes use_analog Use Structural Analog (Requires Thorough Validation of Recovery and Matrix Effects) decision1->use_analog No use_13c Use ¹³C-IQ (Highest Accuracy & Precision) is_13c->use_13c Yes is_d3 Deuterated IQ (d3-IQ) Available? is_13c->is_d3 No end End: Method Development use_13c->end use_d3 Use d3-IQ (Good Performance, Potential for Chromatographic Shift) is_d3->use_d3 Yes is_d3->use_analog No use_d3->end use_analog->end

Caption: Decision tree for internal standard selection in IQ analysis.

Conclusion

For the highest accuracy and precision in the quantification of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline, the use of its ¹³C-labeled counterpart, 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-¹³C, as an internal standard is strongly recommended. Its identical chemical and physical properties ensure co-elution with the native analyte, providing the most effective compensation for matrix effects and other sources of analytical variability. While deuterated internal standards can offer acceptable performance, they carry a risk of chromatographic separation from the analyte, which can compromise accuracy in complex matrices. Structural analogs are the least desirable option and necessitate extensive validation to ensure their behavior adequately mimics that of IQ. The additional initial cost of ¹³C-IQ is often justified by the enhanced data quality and reliability, which is paramount in research, drug development, and regulatory settings.

References

A Comparative Guide to Irinotecan (IQ) Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolism of Irinotecan (IQ), a key chemotherapeutic agent, across various species commonly used in preclinical research: humans, monkeys, dogs, rats, and mice. Understanding these species-specific differences is crucial for the accurate interpretation of preclinical data and the successful translation of drug candidates to clinical trials.

Key Metabolic Pathways of Irinotecan

Irinotecan is a prodrug that requires metabolic activation to exert its cytotoxic effects. The primary metabolic pathways are conserved across species but exhibit significant quantitative differences. The main pathways include:

  • Activation to SN-38: Irinotecan is hydrolyzed by carboxylesterases (CES) to its active metabolite, SN-38. This is the rate-limiting step for its anti-tumor activity.[1][2] SN-38 is approximately 100 to 1000 times more potent than its parent compound.[3]

  • Detoxification of SN-38: The active metabolite SN-38 is subsequently detoxified via glucuronidation, primarily by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), to form the inactive SN-38 glucuronide (SN-38G).[4][5]

  • Oxidative Metabolism: Irinotecan can also be metabolized by cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes to form inactive oxidized metabolites, such as 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin (APC) and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin (NPC).[6]

Comparative Metabolic Data

The following table summarizes the available quantitative data on the in vitro metabolism of irinotecan in liver microsomes from different species. It is important to note that direct comparative studies across all five species are limited, and the data presented here is collated from various sources.

SpeciesEnzyme/PathwayParameterValueUnit
Human Carboxylesterase (hCE-2)Km52.9µM
Vmax200pmol/min/mg protein
UGT1A1Km17-20µM
Vmax60-75pmol/min/mg protein
CYP3A4 (APC formation)Km~40µM
Monkey UGT1A1CLint (relative to human)5.8-
Dog UGT1A1CLint (relative to human)2.8-
Rat UGT1A1CLint (relative to human)7.6-
Mouse Carboxylesterase (M-LK)Specific Activity173pmol/mg/min
UGT1A1CLint (relative to human)4.9-

Experimental Protocols

In Vitro Incubation with Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of irinotecan in liver microsomes.

  • Thawing of Microsomes: Cryopreserved liver microsomes from the selected species are thawed rapidly in a 37°C water bath.

  • Incubation Mixture Preparation: A typical incubation mixture (final volume of 200 µL) contains:

    • Phosphate buffer (100 mM, pH 7.4)

    • Liver microsomes (e.g., 0.5 mg/mL protein)

    • Irinotecan (at various concentrations to determine kinetics)

    • For UGT1A1 activity: UDPGA (uridine 5'-diphosphoglucuronic acid) as a cofactor, and a pore-forming agent like alamethicin to ensure cofactor access to the enzyme.

    • For CYP3A4 activity: NADPH (nicotinamide adenine dinucleotide phosphate) as a cofactor.

  • Pre-incubation: The mixture (without the cofactor) is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to equilibrate.

  • Reaction Initiation and Termination: The reaction is initiated by adding the respective cofactor (UDPGA or NADPH). The incubation is carried out at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes). The reaction is terminated by adding a quenching solution, typically a cold organic solvent like acetonitrile or methanol, to precipitate the proteins.

  • Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected for analysis.

Metabolite Analysis using High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the separation and quantification of irinotecan and its major metabolites is described below.

  • Chromatographic System: A standard HPLC system equipped with a fluorescence detector is commonly used.

  • Column: A C18 reverse-phase column is typically employed for the separation.

  • Mobile Phase: A gradient elution is often used, with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol). The gradient is programmed to achieve optimal separation of all compounds of interest.

  • Detection: Irinotecan and its metabolites are fluorescent. The excitation and emission wavelengths are set to maximize the signal for each compound. For example, an excitation wavelength of around 370 nm and emission wavelengths of approximately 420 nm for irinotecan and SN-38, and a higher wavelength for SN-38G might be used.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to a standard curve generated from known concentrations of reference standards.

Visualizations

Irinotecan_Metabolism Irinotecan Irinotecan SN38 SN-38 (Active) Irinotecan->SN38 Carboxylesterases (CES) APC_NPC APC / NPC (Inactive) Irinotecan->APC_NPC CYP3A4/5 SN38G SN-38G (Inactive) SN38->SN38G UGT1A1

Caption: Metabolic pathways of Irinotecan (IQ).

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Thaw Thaw Liver Microsomes Prepare Prepare Incubation Mixture Thaw->Prepare Preincubation Pre-incubate at 37°C Prepare->Preincubation Initiate Initiate with Cofactor Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Centrifuge Centrifuge and Collect Supernatant Terminate->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data Data Analysis HPLC->Data

Caption: Experimental workflow for in vitro IQ metabolism.

References

Confirming the Identity of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of metabolites derived from 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) and its stable isotope-labeled analog, 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-13C (¹³C-IQ). The use of ¹³C-IQ as a tracer in metabolic studies offers significant advantages in the unambiguous identification and quantification of its metabolic products. This document outlines the expected metabolic transformations of IQ, presents a comparative analysis of mass spectrometry and nuclear magnetic resonance spectroscopy data for labeled and unlabeled metabolites, and provides detailed experimental protocols.

Introduction to IQ Metabolism

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline is a heterocyclic amine formed in cooked meats and is a known mutagen.[1] Its metabolism is a critical area of study in toxicology and drug development. The primary metabolic pathways involve Phase I oxidation reactions mediated by cytochrome P450 enzymes and Phase II conjugation reactions.

Comparative Data of IQ and ¹³C-IQ Metabolites

The introduction of a ¹³C label at the 2-position of the imidazo ring in IQ results in a predictable mass shift of +1 Dalton in the parent compound and all its metabolites that retain this part of the molecule. This mass shift is a powerful tool for distinguishing true metabolites from background ions in mass spectrometry analysis.

Table 1: Comparison of Expected Monoisotopic Masses of IQ and ¹³C-IQ Metabolites
MetaboliteUnlabeled (IQ) [M+H]⁺ (m/z)¹³C-Labeled (¹³C-IQ) [M+H]⁺ (m/z)Mass Shift (Da)
Parent Compound 199.0982200.0982+1
Phase I Metabolites
5-Hydroxy-IQ215.0931216.0931+1
7-Hydroxy-IQ215.0931216.0931+1
N-Demethyl-IQ185.0825186.0825+1
Phase II Metabolites
IQ-5-O-glucuronide375.1249376.1249+1
IQ-N-glucuronide375.1249376.1249+1
IQ-5-sulfate295.0503296.0503+1
IQ-sulfamate279.0557280.0557+1
N-Acetyl-IQ241.1088242.1088+1

Note: The m/z values for unlabeled metabolites are based on published literature. The m/z values for ¹³C-labeled metabolites are predicted based on the incorporation of one ¹³C atom.

Experimental Protocols

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to generate metabolites of IQ and ¹³C-IQ for comparative analysis.

1. Incubation:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂), and either IQ or ¹³C-IQ (10 µM) in a total volume of 500 µL of phosphate buffer (pH 7.4).

  • Initiate the reaction by adding the substrate (IQ or ¹³C-IQ).

  • Incubate at 37°C for 60 minutes with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

2. Sample Preparation for LC-MS Analysis:

  • Vortex the terminated reaction mixture vigorously.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis for Metabolite Identification

1. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

2. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Full Scan (MS1): Acquire data in the range of m/z 100-1000 to detect the parent compound and potential metabolites.

  • Product Ion Scan (MS2): Perform fragmentation of the parent ions (m/z 199.1 for IQ and 200.1 for ¹³C-IQ) and their expected metabolites to obtain structural information. The collision energy should be optimized for each compound.

Visualization of Workflows and Pathways

Metabolic Activation Pathway of IQ

G IQ IQ / ¹³C-IQ P450 Cytochrome P450 (e.g., CYP1A2) IQ->P450 N_hydroxy_IQ N-hydroxy-IQ / ¹³C-N-hydroxy-IQ P450->N_hydroxy_IQ Sulfotransferase Sulfotransferase N_hydroxy_IQ->Sulfotransferase Acetyltransferase N-Acetyltransferase N_hydroxy_IQ->Acetyltransferase Sulfonyloxy_IQ O-sulfonyloxy-IQ / ¹³C-O-sulfonyloxy-IQ Sulfotransferase->Sulfonyloxy_IQ Acetoxy_IQ O-acetoxy-IQ / ¹³C-O-acetoxy-IQ Acetyltransferase->Acetoxy_IQ DNA_adducts DNA Adducts Sulfonyloxy_IQ->DNA_adducts Acetoxy_IQ->DNA_adducts

Caption: Metabolic activation pathway of IQ leading to the formation of DNA adducts.

Experimental Workflow for Metabolite Identification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage Incubation In vitro Incubation (IQ or ¹³C-IQ) Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Extraction Protein Precipitation & Supernatant Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing & Comparison LC_MS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID

Caption: Experimental workflow for the identification of IQ and ¹³C-IQ metabolites.

Discussion

The key advantage of using ¹³C-IQ is the ability to confidently identify metabolites by observing the characteristic +1 Da mass shift in the mass spectra. This approach significantly reduces the ambiguity associated with identifying metabolites in complex biological matrices. When analyzing the fragmentation patterns (MS/MS spectra), fragments containing the ¹³C-labeled portion of the molecule will also exhibit this +1 Da shift, providing further structural confirmation.

For NMR analysis, while ¹H NMR can provide valuable structural information, ¹³C NMR of ¹³C-IQ metabolites would show a significantly enhanced signal at the position of the label, confirming the presence of the carbon skeleton of the parent drug in the metabolite.

By employing the comparative strategies and protocols outlined in this guide, researchers can achieve a high degree of confidence in the identification and characterization of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline metabolites, which is essential for advancing our understanding of its biological effects and potential risks.

References

A Comparative Guide to LC-MS Instruments for Pharmaceutical Impurity and Quantification Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the accurate identification and quantification of impurities are paramount to ensure the safety and efficacy of drug products. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this critical task, offering unparalleled sensitivity and selectivity.[1][2][3][4] This guide provides a comprehensive evaluation of the performance of different LC-MS instrument types—namely Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QQQ) systems—for impurity and quantification (IQ) analysis.

The selection of an appropriate LC-MS platform is a critical decision for researchers, scientists, and drug development professionals. Each instrument type presents a unique combination of strengths in resolution, mass accuracy, sensitivity, and quantitative capabilities. This guide aims to facilitate this decision-making process by presenting a detailed comparison supported by experimental data and protocols.

Quantitative Performance Comparison

The quantitative performance of an LC-MS instrument is a key factor in its suitability for impurity analysis, where low-level detection and accurate measurement are essential. The following table summarizes typical quantitative performance data for Q-TOF, Orbitrap, and Triple Quadrupole mass spectrometers.

Performance MetricQuadrupole Time-of-Flight (Q-TOF)OrbitrapTriple Quadrupole (QQQ)
Limit of Detection (LOD) 0.05 - 1 ng/mL0.01 - 0.5 ng/mL0.001 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.1 - 5 ng/mL[5]0.05 - 1 ng/mL0.005 - 0.5 ng/mL[5]
**Linearity (R²) **>0.99[6][7]>0.99[8]>0.999[9]
Precision (%RSD) <15%[6]<15%[8]<10%
Accuracy (%Recovery) 85-115%[6]90-110%[7][8]95-105%
Mass Accuracy < 5 ppm[10]< 2 ppm[11]Not applicable (nominal mass)
Resolution 20,000 - 60,00060,000 - >240,000[11]Unit Mass Resolution

High-Resolution Mass Spectrometry: A Powerful Tool for Impurity Profiling

High-Resolution Mass Spectrometry (HRMS), predominantly represented by Q-TOF and Orbitrap instruments, offers significant advantages for impurity profiling.[6] The high mass accuracy of these systems allows for the determination of elemental compositions of unknown impurities, facilitating their identification.[10] Furthermore, the high resolution enables the separation of isobaric interferences from the analyte of interest, leading to cleaner spectra and more confident identification.[11]

While Triple Quadrupole instruments are the benchmark for targeted quantification due to their exceptional sensitivity in Multiple Reaction Monitoring (MRM) mode, they are not ideally suited for untargeted impurity profiling as they are nominal mass instruments.[12][13] However, for known impurities, a QQQ can provide the lowest detection and quantification limits.[12] A direct comparison for large molecule quantification has shown that modern HRMS instruments can achieve sensitivity comparable to or even better than triple quadrupoles.[12][14]

Experimental Protocols

Detailed and robust experimental protocols are crucial for achieving reliable and reproducible results in LC-MS analysis. Below are representative methodologies for impurity and quantification analysis.

Sample Preparation

A generic sample preparation workflow is outlined below. The specific steps may vary depending on the drug substance and the nature of the impurities.

  • Standard and Sample Dilution: Accurately weigh and dissolve the reference standards and test samples in a suitable diluent (e.g., a mixture of water and organic solvent compatible with the mobile phase).

  • Spiking (for validation): For method validation, blank matrix is spiked with known concentrations of impurity standards to assess accuracy and recovery.

  • Filtration: Filter the final solutions through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the LC system.

Liquid Chromatography (LC) Method

The chromatographic separation is critical for resolving the main active pharmaceutical ingredient (API) from its impurities.

  • Column: A reversed-phase C18 column is commonly used for the separation of small molecule pharmaceuticals and their impurities. Typical dimensions are 2.1 mm x 100 mm with a particle size of 1.8 µm for UHPLC applications.

  • Mobile Phase: A gradient elution is typically employed using a binary solvent system.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Program: A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute all compounds, and then return to the initial conditions for re-equilibration. A detailed example is provided in the validation of an LC-HRMS method for quantifying indoxyl sulfate and p-cresyl sulfate in human serum.[8]

  • Flow Rate: 0.3 - 0.5 mL/min for UHPLC.

  • Column Temperature: 30 - 40 °C to ensure reproducible retention times.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry (MS) Method

The MS parameters need to be optimized for the specific analytes and instrument.

  • Ionization Source: Electrospray Ionization (ESI) is the most common ionization technique for pharmaceutical analysis, operated in either positive or negative ion mode depending on the analyte's properties.

  • Data Acquisition Mode:

    • Q-TOF and Orbitrap: Full scan MS for untargeted impurity profiling and targeted MS/MS (or All Ions Fragmentation) for structural elucidation.

    • Triple Quadrupole: Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities.

  • Key Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Temperature: 350 - 500 °C

    • Desolvation Gas Flow: 8 - 12 L/min

    • Collision Energy (for MS/MS): Optimized for each compound to achieve characteristic fragmentation.

Visualizing Workflows and Relationships

To better illustrate the processes and logical connections involved in evaluating LC-MS instruments for IQ analysis, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Processing A Weighing & Dissolution B Spiking (Validation) A->B C Filtration B->C D UHPLC System C->D Injection E C18 Column D->E F Gradient Elution E->F G Ionization (ESI) F->G Eluent H Mass Analyzer (Q-TOF/Orbitrap/QQQ) G->H I Data Acquisition H->I J Peak Integration I->J Raw Data K Quantification J->K L Impurity Identification J->L Performance_Evaluation cluster_instruments LC-MS Instrument Types cluster_criteria Evaluation Criteria cluster_application Primary Application QTOF Q-TOF Sensitivity Sensitivity (LOD/LOQ) QTOF->Sensitivity Accuracy Accuracy & Precision QTOF->Accuracy Linearity Linearity & Range QTOF->Linearity Resolution Mass Resolution & Accuracy QTOF->Resolution Throughput Speed & Throughput QTOF->Throughput Orbitrap Orbitrap Orbitrap->Sensitivity Orbitrap->Accuracy Orbitrap->Linearity Orbitrap->Resolution Orbitrap->Throughput QQQ Triple Quadrupole QQQ->Sensitivity QQQ->Accuracy QQQ->Linearity QQQ->Resolution Nominal Mass QQQ->Throughput Targeted Targeted Quantification Sensitivity->Targeted Untargeted Untargeted Impurity Profiling Resolution->Untargeted

References

Benchmarking new methods against established protocols for 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Detection and Analysis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of analytical methodologies for the detection and quantification of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ), a potent mutagen and carcinogen formed in cooked meats and fish. It compares the performance of a novel immunoassay against established chromatographic protocols, offering supporting experimental data and detailed methodologies to aid in the selection of the most suitable method for various research and safety assessment applications.

Data Presentation: Quantitative Comparison of Analytical Methods

The selection of an appropriate analytical method for IQ quantification is critical and depends on factors such as required sensitivity, sample matrix complexity, and throughput needs. The following table summarizes the quantitative performance of a novel upconversion nanoparticle-based fluorescence immunoassay against established chromatographic techniques.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeRecovery Rate (%)Reference
New Method
Upconversion Nanoparticle-based Fluorescence ImmunoassayIQ0.007 µg/LNot Reported0.01 - 100 µg/L89.5 - 108.3[1]
Established Protocols
UPLC-MS/MSIQNot ReportedNot ReportedNot Reported92.4 - 105.6[1]
HPLC with Electrochemical DetectionIQ2.5 - 27.5 µg/LNot ReportedNot ReportedNot Reported[2]
HPLC-UVD/L-Amino Acids (similar analytes)2.68–62.44 pmol/L2.93–208.13 pmol/L8–1000 µmol/L86.53 - 121.46[3]
GC-MSFatty Acids (in meat matrix)Not ReportedNot ReportedR²=0.9864101.07 - 109.18[4]

Experimental Protocols

Detailed methodologies for the novel immunoassay and the established UPLC-MS/MS and a general sample preparation for GC-MS are provided below.

Upconversion Nanoparticle-Based Fluorescence Immunoassay

This novel method offers high sensitivity and a wide detection range for IQ.

Materials:

  • Magnetic nanoparticles (MNPs)

  • Coating antigen (PQA-OVA)

  • Anti-IQ antibody

  • NaYF4: Yb, Er upconversion nanoparticles (UCNPs)

  • Phosphate buffered saline (PBS)

Procedure:

  • Capture Probe Preparation: Magnetic nanoparticles are coupled with the coating antigen (PQA-OVA).

  • Signal Probe Preparation: Anti-IQ antibody is coupled with NaYF4: Yb, Er upconversion nanoparticles.

  • Immunoassay:

    • A competitive assay format is used.

    • The sample containing IQ is mixed with a known amount of the signal probe (UCNP-labeled anti-IQ antibody).

    • This mixture is then added to the capture probe (MNP-PQA-OVA).

    • IQ in the sample competes with the PQA-OVA on the magnetic nanoparticles for binding to the UCNP-labeled antibodies.

  • Detection:

    • After incubation, a magnetic field is applied to separate the MNP complexes.

    • The fluorescence intensity of the supernatant is measured. A higher concentration of IQ in the sample results in a lower fluorescence signal from the captured UCNPs.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a widely used and reliable method for the quantification of IQ.[1]

Instrumentation:

  • UPLC H-Class/Q-Trap 5500 (Waters, AB Sciex)

  • Waters CORTECS @ T3 2.7 μm 2.1 × 100 mm column

Mobile Phase:

  • A: 15 mmol/L ammonium formate solution (pH 3.5, adjusted with formic acid)

  • B: Acetonitrile

Procedure:

  • Chromatographic Separation:

    • Flow rate: 0.2 mL/min

    • Column temperature: 25 °C

    • Injection volume: 5 µL

    • Gradient elution program:

      • 0 min: 95% A

      • 0.5 min: 95% A

      • 3 min: 70% A

      • 6 min: 40% A

      • 6.1 min: 5.0% A

      • 6.5 min: 5.0% A

      • 6.6 min: 95% A

      • 10 min: 95% A

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol

This method is suitable for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like IQ, a derivatization step is necessary.

Sample Preparation and Derivatization:

  • Extraction: IQ is extracted from the sample matrix (e.g., meat) using a suitable solvent.

  • Clean-up: The extract is purified using solid-phase extraction (SPE) to remove interfering substances.

  • Derivatization: The purified extract is dried and then derivatized to increase the volatility of IQ. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The sample is heated with the derivatizing agent to form a trimethylsilyl (TMS) derivative of IQ.[5]

GC-MS Analysis:

  • Injection: The derivatized sample is injected into the GC-MS system.

  • Separation: The components are separated on a capillary column.

  • Detection: The mass spectrometer is used to identify and quantify the IQ derivative.

Signaling Pathways and Experimental Workflows

IQ-Induced Inflammatory Signaling Pathway

Exposure to IQ can trigger an inflammatory response in cells, primarily through the activation of the Toll-like receptor 4 (TLR4) signaling pathway. This leads to the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines.[2]

IQ_TLR4_Signaling IQ IQ TLR4 TLR4 IQ->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB NF-κB IKK_complex->NFkB Activates nucleus Nucleus NFkB->nucleus Translocates to cytokines Pro-inflammatory Cytokines nucleus->cytokines Gene Transcription

Caption: IQ-induced TLR4/NF-κB inflammatory signaling pathway.

IQ-Induced Endoplasmic Reticulum Stress and Autophagy

IQ has been shown to induce endoplasmic reticulum (ER) stress, which can lead to the inhibition of autophagy, a cellular process for degrading and recycling cellular components. This disruption of cellular homeostasis can contribute to cell damage.[6][7]

IQ_ER_Stress_Autophagy cluster_ER Endoplasmic Reticulum cluster_Autophagy Autophagy Pathway ER_Stress ER Stress (Unfolded Protein Response) GRP78 GRP78 (BiP) Upregulation ER_Stress->GRP78 CHOP CHOP Upregulation ER_Stress->CHOP Cell_Damage Cell Damage ER_Stress->Cell_Damage Beclin1 Beclin1 Downregulation Autophagy_Inhibition Autophagy Inhibition Beclin1->Autophagy_Inhibition LC3II LC3-II Downregulation LC3II->Autophagy_Inhibition p62 p62 Accumulation Autophagy_Inhibition->p62 Autophagy_Inhibition->Cell_Damage IQ IQ IQ->ER_Stress IQ->Beclin1 IQ->LC3II

Caption: IQ-induced ER stress and subsequent inhibition of autophagy.

Experimental Workflow: Sample Preparation and Analysis

A generalized workflow for the analysis of IQ from a food matrix involves several key steps from sample collection to final data analysis.

Experimental_Workflow Sample Food Sample (e.g., Cooked Meat) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Solid-Phase Extraction) Homogenization->Extraction Purification Purification / Clean-up (e.g., 'Blue Cotton' Adsorption) Extraction->Purification Analysis Instrumental Analysis (e.g., UPLC-MS/MS) Purification->Analysis Data Data Acquisition and Quantification Analysis->Data

Caption: Generalized workflow for IQ analysis from food samples.

References

Safety Operating Guide

Safe Disposal of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C, this guide outlines essential procedures to ensure a safe laboratory environment. This compound, an isotopically labeled form of a known mutagen and suspected carcinogen, requires stringent disposal protocols to mitigate risks to personnel and the environment.[1][2][3][4]

Hazard Profile and Immediate Safety Precautions

2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ), the parent compound of the 13C-labeled variant, is classified as a hazardous substance.[1] The isotopic labeling does not alter its chemical properties, and therefore, the same safety and disposal procedures apply. The compound is harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[1] It may also cause skin, eye, and respiratory irritation.[1]

Before handling or disposing of this chemical, it is imperative that all personnel are equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All procedures should be conducted in a well-ventilated area or a chemical fume hood.

In case of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Plan

All waste containing this compound must be treated as hazardous waste. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

1. Waste Characterization and Segregation:

  • Properly identify and document all components of the waste mixture.

  • Do not mix this waste with other chemical waste streams unless their compatibility is known to avoid potentially hazardous reactions.

  • Store the waste in a designated, clearly labeled, and sealed container made of a material compatible with the chemical.

2. Waste Container Labeling: The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other constituents in the waste stream.

  • The specific hazards (e.g., Toxic, Carcinogen, Irritant).

  • The accumulation start date.

  • The name and contact information of the generating laboratory or researcher.

3. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

4. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Provide the disposal company with a complete and accurate characterization of the waste.

  • Maintain all records of waste disposal as required by your institution and regulatory agencies.

Data Presentation: Hazardous Waste Characterization

Parameter Description
Chemical Name This compound
CAS Number (Unlabeled) 76180-96-6[5]
Molecular Formula C₁₀¹³CH₁₀N₄[6]
Physical State Solid
Primary Hazards Harmful (Oral, Dermal, Inhalation), Suspected Carcinogen, Irritant[1]
Incompatible Materials Strong oxidizing agents
Required PPE Safety goggles, chemical-resistant gloves, lab coat
Container Type Chemically resistant, sealed container

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the universally accepted procedure for the disposal of solid hazardous chemical waste should be followed. This involves the characterization, segregation, labeling, and professional disposal outlined in the "Step-by-Step Disposal Plan" above.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste Waste Handling cluster_storage Storage & Disposal A Wear Appropriate PPE B Work in Ventilated Area C Characterize Waste (Identify all constituents) B->C Begin Disposal Process D Segregate Waste (Do not mix with incompatible chemicals) C->D E Place in Labeled, Sealed Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Professional Disposal F->G H Maintain Disposal Records G->H Hazard Hazard Identification: - Harmful (Swallowed, Skin Contact, Inhaled) - Suspected Carcinogen - Irritant Hazard->A

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C, a compound primarily used in research settings. Due to its hazardous nature, strict adherence to these protocols is essential to ensure personnel safety and proper disposal. The information provided is based on the safety data for the unlabeled parent compound, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), as the isotopic labeling is not expected to alter its chemical hazards.

Hazard Identification and Personal Protective Equipment (PPE)

2-Amino-3-methylimidazo[4,5-f]quinoline is classified as a hazardous substance with the following potential effects[1]:

  • Carcinogenicity: Suspected of causing cancer[1].

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Given these hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses & Face ShieldChemical splash goggles or safety glasses meeting ANSI Z.87.1 standards should be worn. A face shield is required when there is a risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile or neoprene gloves is recommended. Gloves should be inspected before use and changed immediately upon contamination.[2][4]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required.[3]
Respiratory Protection RespiratorIf engineering controls are insufficient to maintain exposure below permissible limits, a respirator is required. Use requires annual medical evaluations and fit testing.[2]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are mandatory in the laboratory.[2][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Consult Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Designated Area (e.g., Fume Hood) B->C D Weigh and Handle Solid Compound C->D E Prepare Solutions D->E F Decontaminate Work Surfaces E->F G Doff PPE Correctly F->G H Segregate and Label Waste G->H I Dispose of Waste According to Institutional Guidelines H->I

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: Unused compound, contaminated gloves, bench paper, and other solid materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety department.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the chemical name ("this compound Waste") and the appropriate hazard symbols (e.g., "Toxic," "Carcinogen").

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Collection: Arrange for waste collection through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[1]

A Generate Waste (Solid, Liquid, Sharps) B Segregate Waste into Labeled Containers A->B Categorize C Store Waste in a Designated Secure Area B->C Secure D Arrange for Professional Hazardous Waste Disposal C->D Schedule

Caption: Disposal Workflow for this compound Waste.

By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet before beginning any work with this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.